Product packaging for 2-(Octadecyloxy)ethanol(Cat. No.:CAS No. 2136-72-3)

2-(Octadecyloxy)ethanol

Cat. No.: B1219275
CAS No.: 2136-72-3
M. Wt: 314.5 g/mol
InChI Key: ICIDSZQHPUZUHC-UHFFFAOYSA-N
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Description

2-(Octadecyloxy)ethanol, also known as ethylene glycol monooctadecyl ether, is a high-purity, long-chain non-ionic surfactant with the molecular formula C₂₀H₄₂O₂ and a molecular weight of 314.55 g/mol . This compound, supplied as white fine scales with a typical purity of >=99% , is characterized by a melting point between 52-55°C and is recognized for its role as an emulsifier and aqueous dispersant . Its structure features a hydrophilic ethanol head group and a long hydrophobic octadecyl (C18) chain, which enables it to function effectively at interfaces. In research applications, this compound is valued for its ability to stabilize emulsions and disperse substances in aqueous systems . It is a key component in the formulation of Brij® surfactants, which are widely used in biochemistry and molecular biology for solubilizing membrane proteins and creating non-ionic micelles . Researchers utilize this chemical to study micelle formation, membrane dynamics, and other colloidal phenomena. This compound is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals. Please refer to the Safety Data Sheet for proper handling guidelines. This compound has a safety classification where it is harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O2 B1219275 2-(Octadecyloxy)ethanol CAS No. 2136-72-3

Properties

IUPAC Name

2-octadecoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDSZQHPUZUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9005-00-9
Record name Polyethylene glycol monostearyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9005-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60858842
Record name 2-(Octadecyloxy)ethanol
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Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2136-72-3
Record name 2-(Octadecyloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octadecyloxy)ethanol
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Record name 2-(Octadecyloxy)ethanol
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Record name 2-(octadecyloxy)ethanol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octadecyloxy)ethanol, a long-chain fatty alcohol ethoxylate, is a nonionic surfactant with a versatile range of applications in pharmaceuticals, cosmetics, and research. Its amphiphilic nature, characterized by a long hydrophobic octadecyl tail and a hydrophilic hydroxyl head, allows it to function effectively as an emulsifier, solubilizer, and penetration enhancer.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for this compound. Furthermore, it explores its role in drug delivery and proposes a putative signaling pathway associated with its surfactant-induced cellular effects.

Chemical Properties and Structure

This compound is a waxy solid at room temperature. Its structure consists of an 18-carbon alkyl chain (octadecyl) linked via an ether bond to an ethanol head group. This unique structure imparts its surface-active properties.

Chemical Structure:

CH₃(CH₂)₁₇O(CH₂)₂OH

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₄₂O₂[2][3]
Molecular Weight 314.55 g/mol [4]
CAS Number 2136-72-3[2][3]
Appearance White waxy solid
Melting Point 48-53 °C
Boiling Point 413.1 ± 18.0 °C (Predicted)
Density 0.867 ± 0.06 g/cm³ (Predicted)
Solubility Low solubility in water, soluble in organic solvents.[2]
IUPAC Name 2-(octadecyloxy)ethan-1-ol[2]
Synonyms Ethylene glycol monooctadecyl ether, Stearyl alcohol ethoxylate[2][3]

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

CH₃(CH₂)₁₇Br + HO(CH₂)₂ONa → CH₃(CH₂)₁₇O(CH₂)₂OH + NaBr

Detailed Protocol:

  • Preparation of Sodium Ethylene Glycolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylene glycol in a suitable anhydrous solvent (e.g., tetrahydrofuran - THF).

  • Slowly add sodium hydride (NaH) portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for one hour to ensure the complete formation of the sodium ethylene glycolate alkoxide.

  • Addition of 1-Bromooctadecane: Dissolve 1-bromooctadecane in anhydrous THF.

  • Add the 1-bromooctadecane solution dropwise to the flask containing the sodium ethylene glycolate.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5]

Analytical Methods: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of synthesized this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 70% acetonitrile and increasing to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 20 µL.

  • Quantification: The purity is determined by the peak area percentage of the main peak corresponding to this compound.

Role in Drug Delivery and Biological Interactions

This compound is widely utilized as an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] Its amphiphilic nature enables the formation of micelles and other nano-carriers that can encapsulate hydrophobic drug molecules, facilitating their transport across biological membranes.

As a surfactant, this compound interacts with the lipid bilayers of cell membranes. At sufficient concentrations, this interaction can lead to membrane fluidization and disruption, which is the primary mechanism behind its function as a penetration enhancer.[6]

Putative Signaling Pathway: Surfactant-Induced Apoptosis

While direct signaling effects of this compound have not been extensively studied, its nature as a surfactant suggests a plausible mechanism for inducing cellular stress and apoptosis, particularly at higher concentrations. The disruption of the cell membrane integrity can trigger a cascade of intracellular events leading to programmed cell death.

The following diagram illustrates a hypothesized signaling pathway for surfactant-induced apoptosis.

Surfactant_Induced_Apoptosis Surfactant This compound (Surfactant) Membrane Cell Membrane Surfactant->Membrane Interaction Stress Membrane Stress & Disruption Membrane->Stress ROS Reactive Oxygen Species (ROS) Generation Stress->ROS Mitochondria Mitochondrial Dysfunction Stress->Mitochondria ROS->Mitochondria Damage Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized pathway of surfactant-induced apoptosis.

This proposed pathway suggests that the interaction of this compound with the cell membrane leads to membrane stress and increased production of reactive oxygen species (ROS). This, in turn, can cause mitochondrial dysfunction, leading to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and the executioner caspase-3. It is important to note that this is a generalized pathway for surfactant-induced cell death and further research is required to elucidate the specific molecular interactions of this compound.

Experimental Workflow for Investigating Surfactant-Induced Apoptosis

To validate the proposed signaling pathway, a series of experiments can be conducted. The following diagram outlines a potential experimental workflow.

Apoptosis_Workflow CellCulture Cell Culture (e.g., Keratinocytes) Treatment Treatment with This compound (Varying Concentrations) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability ROS_Detection ROS Detection (e.g., DCFDA Staining) Treatment->ROS_Detection Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1 Staining) Treatment->Mito_Potential Caspase_Activity Caspase Activity Assay (Caspase-3/9) Treatment->Caspase_Activity Western_Blot Western Blot Analysis (Bax, Bcl-2, Cytochrome c) Treatment->Western_Blot Apoptosis_Confirmation Confirmation of Apoptosis Viability->Apoptosis_Confirmation ROS_Detection->Apoptosis_Confirmation Mito_Potential->Apoptosis_Confirmation Caspase_Activity->Apoptosis_Confirmation Western_Blot->Apoptosis_Confirmation

Caption: Experimental workflow for apoptosis investigation.

This workflow begins with treating a relevant cell line with this compound. Subsequent assays would measure key indicators of apoptosis, including cell viability, ROS production, mitochondrial health, and caspase activation, to confirm and elaborate on the proposed signaling pathway.

References

In-Depth Technical Guide to the Critical Micelle Concentration of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-(Octadecyloxy)ethanol

This compound is a non-ionic surfactant characterized by a long 18-carbon hydrophobic alkyl chain (octadecyl) and a hydrophilic ethylene glycol head group.[1] This amphiphilic structure allows it to function effectively as an emulsifier, detergent, and stabilizer in various formulations.[1] In aqueous solutions, surfactant molecules like this compound self-assemble into organized aggregates known as micelles above a certain concentration. This concentration is termed the Critical Micelle Concentration (CMC). The CMC is a crucial parameter as it dictates the onset of micelle formation, which in turn governs the surfactant's efficacy in applications such as drug solubilization and delivery.[2]

Quantitative Data: Critical Micelle Concentration

An extensive literature search did not yield a specific, experimentally determined critical micelle concentration (CMC) for this compound (C18E1). However, data for homologous surfactants with the same C18 alkyl chain but with a higher degree of ethoxylation are available. These values, along with the CMC of a shorter-chain analogue (C12E1), are presented in Table 1 to provide a comparative context. It is a general trend that for a fixed alkyl chain length, the CMC increases with the number of ethylene oxide units. Conversely, for a fixed number of ethylene oxide units, the CMC decreases as the length of the alkyl chain increases.[3][4]

Table 1: Critical Micelle Concentration (CMC) of Related Non-Ionic Surfactants

Surfactant NameAbbreviationAlkyl Chain LengthEthylene Oxide UnitsCMC (M)Temperature (°C)Reference
Ethylene glycol monododecyl etherC12E11212.75 x 10⁻⁵25[5]
Octadecylpolyoxyethylene glycol monoetherC18E17-191817-19Significantly higher than C18E22Not Specified[6]
Octadecylpolyoxyethylene glycol monoetherC18E221822Not SpecifiedNot Specified[6]

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the measured property is observed corresponds to the CMC.

Surface Tension Method

This is one of the most common methods for determining the CMC of surfactants. Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.

Detailed Protocol:

  • Preparation of Solutions: A stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made from the stock solution to cover a concentration range that is expected to bracket the CMC.

  • Instrumentation: A tensiometer, utilizing either the Du Noüy ring or Wilhelmy plate method, is used for surface tension measurements. The platinum ring or plate must be thoroughly cleaned with a suitable solvent (e.g., acetone or ethanol) and flamed prior to each measurement to remove any organic contaminants.

  • Measurement: The surface tension of each dilution is measured at a constant temperature.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Series of Dilutions prep_stock->prep_dilutions instrument Calibrate Tensiometer prep_dilutions->instrument measure Measure Surface Tension of Each Dilution instrument->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC from Plot Inflection plot->determine_cmc

Figure 1: Experimental workflow for CMC determination by the surface tension method.
Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Detailed Protocol:

  • Preparation of Solutions: Prepare a series of surfactant solutions spanning the expected CMC range. A stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone) is prepared. A small, constant aliquot of the probe stock solution is added to each surfactant dilution. The solvent is then evaporated, leaving the probe dispersed in the surfactant solutions. The final probe concentration should be very low to avoid self-quenching.

  • Equilibration: The solutions are allowed to equilibrate to ensure the probe is fully incorporated into the micelles in the samples above the CMC.

  • Fluorescence Measurement: The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the environment.

  • Data Analysis: A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration is generated. The CMC is determined from the point of inflection in this plot, which signifies the partitioning of the probe into the micelles.

G cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Dilution Series add_probe Add Fluorescent Probe (e.g., Pyrene) prep_surfactant->add_probe equilibrate Equilibrate Solutions add_probe->equilibrate measure_spectra Record Emission Spectra equilibrate->measure_spectra calculate_ratio Calculate I1/I3 Intensity Ratio measure_spectra->calculate_ratio plot Plot I1/I3 vs. log(Concentration) calculate_ratio->plot determine_cmc Determine CMC from Sigmoidal Fit plot->determine_cmc

Figure 2: Experimental workflow for CMC determination by fluorescence spectroscopy.

Applications in Drug Development

The ability of this compound and similar non-ionic surfactants to form micelles above their CMC is of significant interest to drug development professionals.[1] The hydrophobic core of the micelles can serve as a reservoir for poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical strategy for improving the bioavailability of many active pharmaceutical ingredients. Furthermore, the small size of micelles can facilitate drug transport across biological membranes. The ethoxylated head group of these surfactants can also provide steric stabilization, preventing the aggregation of drug-loaded nanoparticles.

Conclusion

While the specific critical micelle concentration of this compound remains to be definitively reported in the accessible scientific literature, its properties as a non-ionic surfactant make it a valuable excipient in pharmaceutical formulations. An understanding of the methodologies for determining CMC, as detailed in this guide, is essential for researchers working with this and other surfactants. The data provided for homologous surfactants offer a useful reference point for estimating its behavior. The continued application of such surfactants in advanced drug delivery systems underscores the importance of characterizing their fundamental physicochemical properties.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Octadecoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octadecoxyethanol, also known as ethylene glycol monooctadecyl ether, is a non-ionic surfactant belonging to the alcohol ethoxylate class of compounds. Its amphiphilic nature, arising from a long hydrophobic octadecyl chain and a hydrophilic ethoxy group, makes it a molecule of significant interest in various scientific and industrial applications. This technical guide provides an in-depth overview of the physicochemical characteristics of 2-Octadecoxyethanol, its synthesis, and its biological interactions, with a focus on its role as a skin penetration enhancer. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Physicochemical Characteristics

The physicochemical properties of 2-Octadecoxyethanol are crucial for understanding its behavior in different systems and for its application in formulations. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₄₂O₂[1]
Molecular Weight 314.55 g/mol [1]
Appearance White to off-white solid
Melting Point 48-53 °C
Boiling Point 413.1 ± 18.0 °C (Predicted)
Density 0.867 ± 0.06 g/cm³ (Predicted)
pKa 14.42 ± 0.10 (Predicted)
Solubility
- WaterLow / Sparingly soluble[1]
- ChloroformSparingly soluble
- Ethyl AcetateSlightly soluble
- EthanolSolubleInferred from structure
- Diethyl EtherSolubleInferred from structure

Experimental Protocols

Determination of Melting Point

The melting point of 2-Octadecoxyethanol can be determined using the capillary method.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the 2-Octadecoxyethanol sample is dry and in a fine powder form. If necessary, gently grind the sample in a mortar and pestle.[3]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[4]

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[4]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate determination.[3]

  • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point

The boiling point of high molecular weight liquids like 2-Octadecoxyethanol can be determined using a micro-boiling point or distillation method.[5][6]

Apparatus:

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) or heating block

  • Clamp and stand

Procedure (Micro-method):

  • Place a small amount (0.5-1 mL) of liquid 2-Octadecoxyethanol into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[7]

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]

Determination of Solubility

The solubility of 2-Octadecoxyethanol, a sparingly soluble compound, can be determined using the shake-flask method.[9]

Apparatus:

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

  • Add an excess amount of solid 2-Octadecoxyethanol to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, chloroform).

  • Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let undissolved solid settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.

  • Quantify the concentration of 2-Octadecoxyethanol in the clear solution using a validated analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Synthesis and Purification Workflow

The primary method for synthesizing 2-Octadecoxyethanol is the Williamson ether synthesis.[10] This involves the reaction of an alkoxide with a primary alkyl halide.

G cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 1-Bromooctadecane Ethylene Glycol Sodium Hydroxide reaction Williamson Ether Synthesis (Phase Transfer Catalyst optional) start->reaction Reactants extraction Solvent Extraction (e.g., with Hexane/Water) reaction->extraction Crude Product chromatography Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) extraction->chromatography Organic Phase evaporation Solvent Evaporation chromatography->evaporation Eluted Fractions final_product Pure 2-Octadecoxyethanol evaporation->final_product

Synthesis and Purification Workflow
Experimental Protocol for Synthesis and Purification

Materials:

  • 1-Bromooctadecane

  • Ethylene glycol

  • Sodium hydroxide (or a stronger base like sodium hydride)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Synthesis: In a round-bottom flask under an inert atmosphere, dissolve sodium hydroxide in an excess of ethylene glycol with gentle heating. To this solution, add 1-bromooctadecane. If using, add a catalytic amount of a phase-transfer catalyst. Reflux the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a non-polar organic solvent like hexane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[10]

  • Characterization: Collect the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-Octadecoxyethanol as a white solid. Confirm the identity and purity of the product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.[11]

Biological Interactions and Mechanism of Action

Metabolic Pathway of Alcohol Ethoxylates

While specific metabolic pathways for 2-Octadecoxyethanol are not extensively detailed in the literature, the general metabolism of alcohol ethoxylates has been studied. The primary sites of metabolism are the hydrophobic alkyl chain and the hydrophilic ethylene oxide headgroup.[12][13]

G cluster_metabolism Metabolic Pathway of 2-Octadecoxyethanol parent 2-Octadecoxyethanol hydroxylation Hydroxylation (on alkyl chain) parent->hydroxylation o_dealkylation O-Dealkylation (shortening of ethoxy group) parent->o_dealkylation dehydrogenation Dehydrogenation hydroxylation->dehydrogenation glucuronidation Glucuronidation dehydrogenation->glucuronidation o_dealkylation->glucuronidation excretion Excretion glucuronidation->excretion

General Metabolic Pathway

The metabolic process for alcohol ethoxylates generally involves:

  • Hydroxylation: Introduction of a hydroxyl group, primarily on the alkyl chain.

  • Dehydrogenation: Oxidation of the newly formed alcohol to an aldehyde or carboxylic acid.

  • O-Dealkylation: Cleavage of the ether linkage, leading to a shortening of the polyethylene glycol chain.

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.[12]

Mechanism as a Skin Penetration Enhancer

2-Octadecoxyethanol is recognized for its ability to enhance the permeation of other molecules through the skin.[1] This property is particularly valuable in the development of transdermal drug delivery systems. The primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.

G cluster_enhancer Mechanism of Skin Penetration Enhancement enhancer 2-Octadecoxyethanol interaction Interaction & Partitioning enhancer->interaction sc Stratum Corneum Lipids (Highly Ordered) sc->interaction disruption Disruption of Lipid Bilayer (Increased Fluidity) interaction->disruption permeation Increased Drug Permeation disruption->permeation

Skin Penetration Enhancement Mechanism

By inserting its long hydrophobic tail into the lipid bilayers of the stratum corneum, 2-Octadecoxyethanol increases the fluidity and creates defects in this barrier. This transient and reversible disruption allows for an increased diffusion of co-administered drug molecules through the skin.[14][15]

Conclusion

2-Octadecoxyethanol is a versatile molecule with well-defined physicochemical properties that underpin its utility as a non-ionic surfactant and skin penetration enhancer. Understanding its synthesis, purification, and biological interactions is essential for its effective application in research and development, particularly in the fields of pharmaceuticals and cosmetics. The experimental protocols and workflows provided in this guide offer a practical framework for scientists working with this compound. Further research into its specific metabolic fate and detailed mechanism of action will continue to expand its potential applications.

References

An In-depth Technical Guide to 2-(Octadecyloxy)ethanol (CAS: 2136-72-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Octadecyloxy)ethanol, a non-ionic surfactant with significant applications in pharmaceutical formulations and research. This document details its physicochemical properties, synthesis, applications, and toxicological profile, supported by representative experimental protocols and data visualizations to facilitate its use in a laboratory setting.

Physicochemical and Structural Data

This compound, also known as Ethylene Glycol Monooctadecyl Ether or C18E1, is an amphiphilic molecule characterized by a long hydrophobic octadecyl (C18) carbon chain and a hydrophilic primary alcohol headgroup.[1][2][3] This structure imparts surfactant properties, making it valuable for emulsification and solubilization.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2136-72-3[3]
Molecular Formula C₂₀H₄₂O₂[3]
Molecular Weight 314.55 g/mol [3]
Appearance White solid / fine scales---
Melting Point 48-53 °C---
Boiling Point 413.1 ± 18.0 °C (Predicted)---
Density 0.867 ± 0.06 g/cm³ (Predicted)---
Flash Point 100 °C---
Solubility Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate, Low solubility in water.[2][5]---
Storage Temperature 2-8°C, Sealed in a dry environment.---

Table 2: Structural Identifiers

IdentifierValueSource(s)
IUPAC Name This compound---
Synonyms 2-Octadecoxyethanol, Ethylene glycol monooctadecyl ether, C18E1, Stearyl alcohol ethoxylate[2][3]
SMILES CCCCCCCCCCCCCCCCCCOCCO[2]
InChI Key ICIDSZQHPUZUHC-UHFFFAOYSA-N[2][3]

Surfactant Properties

The dual hydrophilic and lipophilic nature of this compound allows it to reduce surface tension at oil-water interfaces, making it an effective emulsifier and stabilizer.[2][5] Key quantitative measures of surfactant efficacy include the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB value predicts the surfactant properties of a molecule. Using Griffin's method (HLB = 20 * Mₕ / M), where Mₕ is the molecular mass of the hydrophilic portion and M is the total molecular mass, the HLB can be calculated.[2]

  • Mₕ (HO-CH₂-CH₂-O-) : 61.06 g/mol

  • M (Total) : 314.55 g/mol

  • Calculated HLB : 20 * (61.06 / 314.55) ≈ 3.9

An HLB value of 3.9 suggests that this compound is a lipophilic surfactant, best suited as a water-in-oil (W/O) emulsifier.[2]

Critical Micelle Concentration (CMC)

The CMC is the concentration above which surfactant molecules self-assemble into micelles. While no specific experimentally determined CMC for this compound was found in the reviewed literature, it is a critical parameter for formulation development. For related alkyl alcohol ethoxylates, the CMC is known to increase with a larger hydrophilic head group and decrease with a longer hydrophobic tail.[6] The CMC can be determined experimentally using methods such as surface tensiometry or fluorescence probe spectroscopy.[7][8]

cluster_factors Factors Influencing Surfactant Properties cluster_properties Resulting Properties Structure Molecular Structure HLB HLB Value Structure->HLB Determines CMC CMC Value Structure->CMC Influences Temp Temperature Temp->CMC Influences Solvent Solvent Polarity Solvent->CMC Influences App Application (e.g., Emulsifier Type) HLB->App Predicts CMC->App Dictates Use Concentration cluster_prep Alkoxide Formation cluster_reaction Sₙ2 Reaction React1 Ethylene Glycol (HOCH₂CH₂OH) Alkoxide Sodium 2-hydroxyethoxide (Intermediate) React1->Alkoxide Step 1: Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Step 1: Deprotonation Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Alkoxide Step 1: Deprotonation Product This compound Alkoxide->Product Step 2: Nucleophilic Substitution React2 1-Bromooctadecane (C₁₈H₃₇Br) React2->Product Step 2: Nucleophilic Substitution Purification Purification (Column Chromatography) Product->Purification Step 3 Final Final Product Purification->Final Start Dissolve Lipids & This compound in Organic Solvent Evaporation Solvent Evaporation (Rotary Evaporator) Start->Evaporation Film Thin Lipid Film Formation Evaporation->Film Drying Vacuum Drying (Remove Residual Solvent) Film->Drying Hydration Hydration with Aqueous Buffer (Drug) Drying->Hydration MLV Multilamellar Vesicles (MLVs) Formation Hydration->MLV Sizing Sizing (Optional) (Extrusion or Sonication) MLV->Sizing Final Final Liposome Suspension (SUVs/LUVs) MLV->Final (if no sizing) Sizing->Final

References

Navigating the Amphiphilic World: A Technical Guide to the Hydrophilic-Lipophilic Balance of Stearyl Ether Ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stearyl ether ethoxylates, a prominent class of non-ionic surfactants, play a pivotal role in a myriad of scientific and industrial applications, most notably in pharmaceutical formulations and drug delivery systems. Their efficacy is intrinsically linked to their amphiphilic nature, a characteristic quantified by the Hydrophilic-Lipophilic Balance (HLB). This technical guide provides an in-depth exploration of the HLB of stearyl ether ethoxylates, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings of HLB, presents quantitative data, details experimental protocols for its determination, and elucidates the mechanism of action of these versatile excipients.

The Concept of Hydrophilic-Lipophilic Balance (HLB)

The HLB system, a semi-empirical scale introduced by William C. Griffin, provides a numerical value to the degree of hydrophilicity or lipophilicity of a surfactant.[1] For non-ionic surfactants like stearyl ether ethoxylates, the HLB value is a crucial parameter for predicting their physical and chemical properties, such as solubility, emulsifying capacity, and interaction with biological membranes. The HLB scale for non-ionic surfactants typically ranges from 0 to 20. A lower HLB value signifies a more lipophilic (oil-loving) character, making the surfactant more soluble in oil and suitable for forming water-in-oil (W/O) emulsions. Conversely, a higher HLB value indicates a more hydrophilic (water-loving) nature, leading to better water solubility and suitability for oil-in-water (O/W) emulsions.[2]

Quantitative Data: HLB Values of Stearyl Ether Ethoxylates (Steareth-n)

The HLB value of a stearyl ether ethoxylate is primarily determined by the length of its polyethylene glycol (PEG) or polyoxyethylene chain. The general structure consists of a lipophilic stearyl alcohol tail (C18H37-) and a hydrophilic head composed of repeating ethylene oxide units (-OCH2CH2-). The number of these units, denoted by 'n' in "Steareth-n", directly correlates with the HLB value. As the number of ethylene oxide units increases, the hydrophilic portion of the molecule becomes more dominant, resulting in a higher HLB value.

Below is a table summarizing the typical HLB values for various commercially available stearyl ether ethoxylates:

INCI NameNumber of Ethylene Oxide Units (n)Typical HLB ValuePredominant CharacterPrimary Application
Steareth-224.9 - 6.0LipophilicW/O Emulsifier, Co-emulsifier
Steareth-1010~12.4HydrophilicO/W Emulsifier, Wetting Agent
Steareth-202015.3HydrophilicO/W Emulsifier, Solubilizer, Detergent
Steareth-212115.5 - 16.0HydrophilicO/W Emulsifier, Stabilizer
Steareth-10010018.8Highly HydrophilicSolubilizer, Stabilizer

Note: The exact HLB values may vary slightly between different manufacturers.[3][4][5]

Experimental Determination of HLB

While theoretical calculations provide a good estimate of the HLB value, experimental determination is often necessary for precise formulation development. Two common methods are the Emulsion Stability Test and the Saponification Method.

Emulsion Stability Test

This practical method involves preparing a series of emulsions with the oil phase of interest and a range of emulsifier blends with varying known HLB values. The stability of these emulsions is then observed over time. The HLB of the emulsifier blend that produces the most stable emulsion is considered the "Required HLB" of that specific oil phase.

Detailed Methodology:

  • Preparation of Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values. This is typically achieved by mixing a low HLB emulsifier (e.g., Span 80, HLB = 4.3) and a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) in different ratios. The HLB of the blend is calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

  • Emulsion Formulation: For each emulsifier blend, prepare a small batch of an oil-in-water (O/W) emulsion with a fixed oil-to-water ratio (e.g., 20:80). The total emulsifier concentration should also be kept constant (e.g., 5% of the oil phase).

  • Homogenization: Homogenize each formulation under identical conditions (e.g., using a high-shear mixer for a specific time and speed) to ensure uniform droplet size distribution.

  • Stability Assessment: Store the prepared emulsions in clear, graduated containers at a controlled temperature. Observe the emulsions for signs of instability, such as creaming, coalescence, or phase separation, at regular intervals (e.g., 24 hours, 48 hours, 1 week).

  • Determination of Optimal HLB: The emulsifier blend that results in the most stable emulsion (i.e., minimal or no separation) corresponds to the required HLB of the oil phase.[2]

experimental_workflow_emulsion_stability Experimental Workflow: Emulsion Stability Test for HLB Determination cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis prep_emulsifier Prepare Emulsifier Blends (Varying HLB) prep_emulsion Formulate Emulsions (Fixed Oil/Water Ratio) prep_emulsifier->prep_emulsion Use in homogenize Homogenize (Consistent Method) prep_emulsion->homogenize Process observe Observe Emulsion Stability (Creaming, Coalescence) homogenize->observe Analyze determine Determine Optimal HLB (Most Stable Emulsion) observe->determine Interpret

Caption: Workflow for determining the required HLB of an oil phase using the emulsion stability method.

Saponification Method

For stearyl ether ethoxylates that are esters of fatty acids, the HLB can be determined experimentally using the saponification number. This method is based on the chemical reaction of the ester group with a strong base.

Detailed Methodology:

  • Determine the Saponification Number (S):

    • Accurately weigh a known amount of the stearyl ether ethoxylate sample into a round-bottom flask.

    • Add a known excess of standardized alcoholic potassium hydroxide (KOH) solution.

    • Reflux the mixture for a specified time to ensure complete saponification.

    • Allow the solution to cool and then titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).

    • Perform a blank titration without the surfactant sample.

    • Calculate the saponification number (S) using the formula: S = [(Volume_blank - Volume_sample) * Normality_HCl * 56.1] / Weight_sample

  • Determine the Acid Number (A) of the Fatty Acid:

    • The acid number of the stearic acid used in the synthesis of the ethoxylate is required. This is typically provided by the supplier or can be determined by titrating a known weight of the fatty acid with a standardized KOH solution.

  • Calculate the HLB Value:

    • Use the following formula to calculate the HLB: HLB = 20 * (1 - S / A)[6][7]

experimental_workflow_saponification Experimental Workflow: Saponification Method for HLB Determination cluster_saponification Saponification cluster_acid_number Acid Number cluster_calculation Calculation weigh_sample Weigh Surfactant add_koh Add Excess Alcoholic KOH weigh_sample->add_koh reflux Reflux to Saponify add_koh->reflux titrate_s Titrate Excess KOH with HCl reflux->titrate_s calc_s Calculate Saponification Number (S) titrate_s->calc_s get_acid_number Obtain Acid Number (A) of Stearic Acid calc_hlb Calculate HLB get_acid_number->calc_hlb calc_s->calc_hlb

Caption: Workflow for determining the HLB value of a stearyl ether ethoxylate ester using the saponification method.

Role in Drug Delivery: Mechanism of Action as a Penetration Enhancer

Stearyl ether ethoxylates are widely employed in topical and transdermal drug delivery systems as penetration enhancers. Their mechanism of action is multifaceted and primarily involves the reversible disruption of the highly organized structure of the stratum corneum, the outermost layer of the skin and the main barrier to drug absorption.

The proposed mechanisms include:

  • Disruption of Intercellular Lipids: The lipophilic stearyl tail of the surfactant can intercalate into the lipid bilayers of the stratum corneum. This disrupts the ordered packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to pass through.

  • Interaction with Intracellular Proteins: The hydrophilic polyoxyethylene head can interact with the keratin filaments within the corneocytes. This interaction can lead to the unfolding of the protein structure, further increasing the permeability of the stratum corneum.

  • Increased Drug Partitioning: By altering the polarity of the stratum corneum, stearyl ether ethoxylates can increase the partitioning of the drug from the formulation into the skin.

The following diagram illustrates the logical relationship of these mechanisms:

signaling_pathway_penetration_enhancement Mechanism of Skin Penetration Enhancement by Stearyl Ether Ethoxylates cluster_stratum_corneum Stratum Corneum surfactant Stearyl Ether Ethoxylate (Amphiphilic Molecule) lipids Intercellular Lipids (Highly Ordered) surfactant->lipids Lipophilic Tail Intercalates proteins Intracellular Keratin surfactant->proteins Hydrophilic Head Interacts partitioning Increased Drug Partitioning into Stratum Corneum surfactant->partitioning disruption Disruption of Lipid Packing (Increased Fluidity) lipids->disruption interaction Interaction with Keratin proteins->interaction permeability Increased Skin Permeability disruption->permeability interaction->permeability partitioning->permeability delivery Enhanced Drug Delivery permeability->delivery

Caption: Conceptual diagram illustrating the mechanisms by which stearyl ether ethoxylates enhance drug penetration through the skin.

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental concept for understanding and utilizing stearyl ether ethoxylates effectively, particularly in the fields of pharmaceutical sciences and drug delivery. The ability to both calculate and experimentally determine the HLB allows for the rational selection of surfactants to achieve stable and efficacious formulations. Furthermore, a clear understanding of their mechanism of action as penetration enhancers facilitates the design of advanced transdermal drug delivery systems. This guide provides the foundational knowledge and practical methodologies necessary for researchers and developers to harness the full potential of these versatile excipients.

References

A Technical Guide to the Thermal Analysis of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-(Octadecyloxy)ethanol

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is crucial for designing appropriate thermal analysis experiments.

PropertyValueSource(s)
Molecular Formula C₂₀H₄₂O₂[1]
Molecular Weight 314.55 g/mol [1]
CAS Number 2136-72-3[1]
Melting Point 48-53 °C[2][3][4]
Boiling Point 413.1 °C at 760 mmHg[3]
Density 0.867 g/cm³[3]
Flash Point 100 °C[3][4]

Experimental Protocols

The following sections detail generalized methodologies for conducting DSC and TGA analyses on this compound. These protocols are based on standard practices for organic compounds and should be adapted as necessary based on the specific instrumentation and experimental goals.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point, heat of fusion, and to study any polymorphic transitions.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The sample should be evenly distributed at the bottom of the pan. Hermetically seal the pan to prevent any loss of volatile components.

  • Experimental Conditions:

    • Temperature Range: -20 °C to 100 °C. This range is selected to observe the melting transition, which is expected to be between 48-53 °C.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended.

    • Purge Gas: An inert gas, such as nitrogen or argon, should be used with a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Thermal Cycle:

      • Heat the sample from room temperature to 100 °C to erase its prior thermal history.

      • Cool the sample to -20 °C at a controlled rate (e.g., 10 °C/min).

      • Heat the sample from -20 °C to 100 °C at 10 °C/min to record the melting endotherm.

  • Data Analysis: The melting point is determined as the onset temperature of the melting peak. The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.

  • Experimental Conditions:

    • Temperature Range: Ambient to 500 °C. This range should be sufficient to observe the complete thermal decomposition of the compound.

    • Heating Rate: A heating rate of 10 °C/min or 20 °C/min is typically used.

    • Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen, 20-50 mL/min) to study thermal decomposition, or in an oxidative atmosphere (e.g., air, 20-50 mL/min) to study oxidative stability.

  • Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of decomposition is a key parameter indicating the thermal stability of the compound. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and the expected thermal events for a compound like this compound.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation weigh Weigh Sample (3-10 mg) encapsulate Encapsulate in Pan/Crucible weigh->encapsulate dsc DSC Analysis encapsulate->dsc tga TGA Analysis encapsulate->tga plot Plot Thermograms dsc->plot tga->plot analyze Determine Thermal Properties (Melting Point, Decomposition Temp.) plot->analyze report Generate Report analyze->report

General workflow for DSC and TGA analysis.

G Expected Thermal Events for this compound start Solid State (Room Temperature) melt Melting (Endothermic Event) start->melt Heating (DSC) ~48-53°C liquid Liquid State melt->liquid decompose Decomposition (Exothermic/Endothermic Event with Mass Loss) liquid->decompose Further Heating (TGA) > Boiling Point (413°C) products Gaseous Products + Residue decompose->products

References

Spectral analysis of 2-(Octadecyloxy)ethanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 2-(Octadecyloxy)ethanol, a versatile amphiphilic compound with applications in pharmaceutical formulations and materials science.[1] The unique structure of this compound, featuring a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group, makes it a valuable surfactant for enhancing drug delivery systems and creating stable emulsions.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols and a logical workflow for spectral analysis.

Molecular Structure and Properties

  • Molecular Formula: C₂₀H₄₂O₂[2][3]

  • Molecular Weight: 314.55 g/mol [2][3][4]

  • CAS Number: 2136-72-3[2][3]

  • Synonyms: 2-Octadecoxyethanol, Ethylene glycol monooctadecyl ether[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of the protons and carbon atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the octadecyl chain and the ethanol moiety. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms.

Assignment Expected Chemical Shift (ppm) Multiplicity Integration
CH₃-(CH₂)₁₆-~0.88Triplet3H
CH₃-(CH₂)₁₅-CH₂-~1.25Multiplet30H
-O-CH₂-CH₂-(CH₂)₁₅-CH₃~1.57Quintet2H
-O-CH₂-CH₂-OH~3.44Triplet2H
-O-CH₂-CH₂-OH~3.55Triplet2H
-CH₂-OHVariable (broad singlet)Singlet1H
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms closer to the electronegative oxygen atoms will appear at higher chemical shifts (downfield).

Assignment Expected Chemical Shift (ppm)
C H₃-(CH₂)₁₇-~14.1
CH₃-(C H₂)₁₅-~22.7 - 31.9
-O-CH₂-C H₂-(CH₂)₁₅-CH₃~26.1
-O-C H₂-CH₂-(CH₂)₁₅-CH₃~71.6
-O-CH₂-C H₂-OH~61.7
-C H₂-O-CH₂-CH₂-OH~70.4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H and C-H bonds of the alcohol and alkyl chain, respectively, as well as the C-O ether linkage.

Frequency Range (cm⁻¹) Bond Vibration Functional Group
3550 - 3200 (broad)O-H stretchAlcohol
2955 - 2850 (strong)C-H stretchAlkyl chain
1470 - 1450C-H bendAlkyl chain
~1120 (strong)C-O stretchEther
~1060 (strong)C-O stretchPrimary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation of the long alkyl chain and cleavage near the ether linkage.

m/z Value Possible Fragment
314.55[M]⁺ (Molecular Ion)
[M-18]⁺Loss of H₂O
[M-45]⁺Loss of -CH₂CH₂OH
45[HOCH₂CH₂]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

IR Spectroscopy
  • Sample Preparation: As this compound is a waxy solid at room temperature, it can be analyzed as a thin film. Gently heat the sample to its melting point (48-53 °C) and apply a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure solvent) first, which is then automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Melt for thin film Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data Chemical Shifts Multiplicity Integration NMR_Acq->NMR_Data IR_Data Peak Positions (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS_Acq->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Identification of 2-(Octadecyloxy)ethanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and potential quantification of 2-(Octadecyloxy)ethanol in biological samples. It is intended for researchers, scientists, and professionals in drug development who are interested in the analysis of this long-chain alkoxy ethanol.

Introduction

This compound, a dialkyl ether, has been identified in human blood and is considered a component of the human exposome, indicating that humans are exposed to this compound through environmental or other sources.[1] While it is not a naturally occurring metabolite, its presence in biological systems necessitates reliable methods for its detection and quantification to understand its potential biological effects and toxicological relevance.[1] Long-chain alcohols, as a class, generally exhibit low toxicity.[2] However, the biological effects of n-alcohols on neuronal firing frequency are dependent on their chain length, which suggests that this compound could possess biological activity.

This guide outlines the current understanding of this compound metabolism, details best-practice experimental protocols for its identification, and discusses potential signaling pathways it may influence based on related compounds.

Quantitative Data

Currently, there is a scarcity of publicly available quantitative data for this compound in biological samples. While its presence in human blood has been confirmed, the concentrations have not been reported.[1] The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Quantitative Levels of this compound in Biological Samples

Biological MatrixSpeciesConcentration RangeAnalytical MethodReference
Human PlasmaHumanNot ReportedLC-MS/MS[1]
Human BloodHumanDetected, Not QuantifiedNot Specified[1]
Rat PlasmaRatData Not Available-
Mouse BrainMouseData Not Available-
Human UrineHumanData Not Available-

Experimental Protocols

The identification and quantification of this compound in biological samples typically involve lipid extraction followed by chromatographic separation and mass spectrometric detection. The following protocols are synthesized from established methods for similar analytes.

Lipid Extraction from Plasma/Serum

This protocol is a modified version of the widely used Folch or Bligh & Dyer methods for lipid extraction.

Materials:

  • Biological sample (e.g., 100 µL of plasma or serum)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound, if available. If not, a structurally similar lipid with a different mass can be used.)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., Acetonitrile:Isopropanol 1:1)

Procedure:

  • To a glass centrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 375 µL of a pre-chilled (-20°C) mixture of chloroform:methanol (1:2, v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the identification of this compound, often after derivatization to increase its volatility.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary column suitable for lipid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Derivatization (Silylation):

  • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Parameters:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C

    • Hold at 320°C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Identification: The identification of the TMS-derivatized this compound would be based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of lipids in complex biological matrices without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP or Thermo Fisher Q Exactive)

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

LC Parameters:

  • Mobile Phase A: 5 mM Ammonium formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 80% B

    • 1-10 min: Linear gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-20 min: Re-equilibrate at 80% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]+ or [M+NH4]+ for this compound

    • Product Ions (Q3): Specific fragment ions determined by infusion of a standard.

Quantification: A calibration curve would be constructed by analyzing a series of known concentrations of this compound standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The concentration in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Role and Signaling Pathways

The specific biological roles and signaling pathways directly modulated by this compound are not well-established. However, based on studies of ethanol and other long-chain alcohols, some potential pathways can be hypothesized.

Metabolism

The in vivo metabolism of this compound has not been specifically detailed, but studies on similar alcohol ethoxylates suggest several metabolic routes.[3][4] These include:

  • Hydroxylation: The alkyl chain can be hydroxylated.

  • Dehydrogenation: The hydroxyl group can be oxidized.

  • O-dealkylation: The ether bond can be cleaved.

These metabolic processes would likely increase the water solubility of the compound, facilitating its excretion.

Potential Signaling Pathways

Ethanol is known to modulate a wide array of signaling pathways, including those involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[5][6][7] Given that the effects of n-alcohols can be chain-length dependent, it is plausible that this compound could also interact with some of these pathways, although likely with different potency and specificity.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, drawing parallels from known ethanol-mediated effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC ReceptorTyrosineKinase Receptor Tyrosine Kinase Ras Ras ReceptorTyrosineKinase->Ras Ethanol This compound Ethanol->GPCR ? Ethanol->ReceptorTyrosineKinase ? cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC DAG_IP3->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB GeneExpression Gene Expression CREB->GeneExpression

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the identification and quantification of this compound in biological samples.

G SampleCollection Biological Sample Collection (e.g., Plasma, Tissue) Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Lipid Extraction (e.g., Chloroform/Methanol) Spiking->Extraction Drying Dry Down Extract Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis DataProcessing Data Processing (Integration, Calibration) Analysis->DataProcessing Quantification Quantification (Concentration Determination) DataProcessing->Quantification Identification Identification (Spectral Library Matching) DataProcessing->Identification

Caption: General experimental workflow for this compound analysis.

Conclusion

The identification of this compound in biological samples is achievable through established lipidomics workflows utilizing GC-MS and LC-MS/MS. However, a significant knowledge gap exists regarding its quantitative levels in various biological matrices and its specific biological functions. The protocols and hypothetical pathways presented in this guide serve as a foundation for researchers to further investigate this compound. The development of certified reference standards and deuterated internal standards will be crucial for advancing quantitative studies in this area. As more research is conducted, a clearer understanding of the role of this compound in human biology and toxicology will emerge.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of C18E1 Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the C18E1 surfactant, a nonionic surfactant belonging to the alcohol ethoxylate (AE) class. This document synthesizes current scientific knowledge on its biodegradability, metabolic pathways, and behavior in various environmental compartments.

Environmental Fate of C18E1

The environmental journey of C18E1, chemically known as stearyl alcohol ethoxylate with one ethylene oxide unit, is governed by a combination of physical, chemical, and biological processes. Its ultimate fate is primarily determined by its biodegradability and its tendency to partition between water, soil, and sediment.

Sorption and Partitioning

Table 1: Sorption Coefficients for Long-Chain Alcohols

CompoundLog Kow (estimated)Soil Adsorption Coefficient (Koc) (L/kg)Reference
C18 Alcohol8.3High (Specific values not found, but expected to be >1000)[2]
Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant degradation pathways for alcohol ethoxylates like C18E1 under typical environmental conditions. The ether linkage in AEs is stable to hydrolysis at neutral pH. While photolysis can contribute to the degradation of some organic compounds, its importance for C18E1 in soil and sediment is limited due to light attenuation.

Biodegradation of C18E1

Biodegradation is the primary mechanism for the removal of C18E1 from the environment. As a linear alcohol ethoxylate, C18E1 is considered to be readily biodegradable under aerobic conditions, although its long alkyl chain may result in a slower degradation rate compared to shorter-chain AEs.

Aerobic Biodegradation

Under aerobic conditions, microorganisms readily degrade C18E1. The degradation proceeds through two primary pathways that can occur in parallel[3][4][5]:

  • Central Fission: This is a major pathway for linear alcohol ethoxylates[6]. It involves the enzymatic cleavage of the ether bond between the stearyl (C18) alkyl chain and the ethylene oxide group. This cleavage results in the formation of stearyl alcohol and polyethylene glycol (PEG) with one ethylene oxide unit (monoethylene glycol). Both of these intermediates are readily biodegradable. Stearyl alcohol is subsequently degraded via β-oxidation, a common fatty acid metabolic pathway.

  • Omega-oxidation and Shortening of the Ethoxylate Chain: This pathway involves the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) or the terminal hydroxyl group of the ethoxylate chain, followed by a stepwise shortening of the respective chain[3][4]. This results in the formation of various carboxylated intermediates.

Table 2: Aerobic Biodegradation Data for Long-Chain Alcohol Ethoxylates

SurfactantTest SystemDegradation (%)Time (days)Half-life (days)Reference
C16-18 Alcohol EthoxylatesOECD 301F>60%28Not specified[7]
Linear Alcohol EthoxylatesActivated Sludge>99% (primary)2<12 hours (in surface water)[8]
C16E6Activated SludgeSlower primary degradation rate (18 h⁻¹) compared to C12E6 and C14E6 (61-69 h⁻¹)--[9]
Anaerobic Biodegradation

Under anaerobic conditions, such as in sediments and flooded soils, the biodegradation of C18E1 is slower than in aerobic environments. The primary anaerobic degradation pathway for linear alcohol ethoxylates involves the stepwise shortening of the ethoxylate chain, initiated by the cleavage of the terminal ethoxy unit to release acetaldehyde[10]. The resulting stearyl alcohol can then be further degraded. The alkyl chain itself is less readily attacked under anaerobic conditions. Complete mineralization to methane and carbon dioxide can occur in methanogenic environments[3][11][12].

Table 3: Anaerobic Biodegradation Data for Long-Chain Alcohol Ethoxylates

SurfactantTest SystemDegradation (%)Time (days)ObservationsReference
Linear Alcohol EthoxylateAnaerobic digester sludgeAlmost complete mineralizationNot specified-[10]
C18EO7Anaerobic digester (35°C)>80% (loss of total radioactivity)28-[13]

Metabolic Pathways

The biodegradation of C18E1 involves a series of enzymatic reactions carried out by a consortium of microorganisms.

Aerobic Metabolic Pathway

The aerobic degradation of C18E1 is initiated by either central fission or terminal oxidation.

Aerobic_Degradation_C18E1 C18E1 C18H37-O-(CH2CH2O)H (C18E1) Stearyl_Alcohol C18H37OH (Stearyl Alcohol) C18E1->Stearyl_Alcohol Central Fission (Etherase) PEG1 HO(CH2CH2O)H (Monoethylene Glycol) C18E1->PEG1 Central Fission (Etherase) Carboxylated_AE HOOC-(CH2)17-O-(CH2CH2O)H (Carboxylated C18E1) C18E1->Carboxylated_AE ω-Oxidation (Monooxygenase) Fatty_Aldehyde C17H35CHO (Stearaldehyde) Stearyl_Alcohol->Fatty_Aldehyde Alcohol Dehydrogenase Carboxylated_PEG HOOC-CH2-O-(CH2CH2O)H PEG1->Carboxylated_PEG Oxidation Fatty_Acid C17H35COOH (Stearic Acid) Fatty_Aldehyde->Fatty_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Fatty_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O Carboxylated_AE->Beta_Oxidation Carboxylated_PEG->CO2_H2O Further Degradation

Figure 1: Aerobic degradation pathways of C18E1.
Anaerobic Metabolic Pathway

The anaerobic degradation of C18E1 primarily proceeds via the shortening of the ethoxylate chain.

Anaerobic_Degradation_C18E1 C18E1 C18H37-O-(CH2CH2O)H (C18E1) Stearyl_Alcohol C18H37OH (Stearyl Alcohol) C18E1->Stearyl_Alcohol Ethoxylate Chain Shortening Acetaldehyde CH3CHO (Acetaldehyde) C18E1->Acetaldehyde Ethoxylate Chain Shortening Acetate CH3COOH (Acetate) Stearyl_Alcohol->Acetate Fermentation Acetaldehyde->Acetate Aldehyde Dehydrogenase Methane_CO2 CH4 + CO2 Acetate->Methane_CO2 Methanogenesis

Figure 2: Anaerobic degradation pathway of C18E1.

Experimental Protocols

Standardized methods are crucial for assessing the biodegradability and environmental fate of surfactants like C18E1.

Aerobic Biodegradability in Water (OECD 301F)

The OECD 301F Manometric Respirometry Test is suitable for assessing the ready biodegradability of poorly soluble substances like C18E1[4][8][14][15].

Objective: To determine the ultimate aerobic biodegradability of a substance by measuring oxygen consumption.

Methodology:

  • Test System: A known volume of mineral medium, inoculated with microorganisms from a sewage treatment plant, is placed in a closed respirometer.

  • Test Substance Addition: C18E1 is added to the test vessels, typically at a concentration of 2-10 mg/L. Due to its low solubility, it may be necessary to adsorb the test substance onto an inert support like silica gel or use an emulsifying agent to ensure its availability to microorganisms[16].

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: Oxygen consumption is measured over time using a manometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Prepare_Medium Prepare Mineral Medium Add_Components Add Medium, Inoculum, and Test Substance to Respirometer Flasks Prepare_Medium->Add_Components Inoculum Obtain and Prepare Inoculum Inoculum->Add_Components Test_Substance Prepare Test Substance (e.g., on silica gel) Test_Substance->Add_Components Incubate Incubate at Constant Temperature (28 days) Add_Components->Incubate Measure_O2 Measure Oxygen Consumption Over Time Incubate->Measure_O2 Calculate_Biodegradation Calculate % Biodegradation vs. ThOD Measure_O2->Calculate_Biodegradation Assess_Ready_Biodegradability Assess Ready Biodegradability Criteria Calculate_Biodegradation->Assess_Ready_Biodegradability OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Select_Soil Select and Characterize Soil Apply_Substance Apply Radiolabeled C18E1 to Soil Select_Soil->Apply_Substance Aerobic_Incubation Aerobic Incubation (with air flow) Apply_Substance->Aerobic_Incubation Anaerobic_Incubation Anaerobic Incubation (flooded, N2 purge) Apply_Substance->Anaerobic_Incubation Soil_Extraction Solvent Extraction of Soil Samples Aerobic_Incubation->Soil_Extraction Gas_Trapping Trapping and Analysis of ¹⁴CO₂ or ¹⁴CH₄ Aerobic_Incubation->Gas_Trapping Anaerobic_Incubation->Soil_Extraction Anaerobic_Incubation->Gas_Trapping HPLC_MS HPLC-MS Analysis of Parent and Metabolites Soil_Extraction->HPLC_MS Data_Analysis Calculate Degradation Rate and Propose Pathway HPLC_MS->Data_Analysis Gas_Trapping->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Formulating Stable Nanoemulsions with 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octadecyloxy)ethanol is a non-ionic surfactant with a distinct amphiphilic structure, comprising a long hydrophobic octadecyl chain and a hydrophilic ethanol head group.[1] This molecular arrangement imparts excellent emulsifying properties, making it a valuable excipient in the formulation of stable nanoemulsions for various applications, including drug delivery, cosmetics, and material science.[1][2] Nanoemulsions, which are colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm, offer numerous advantages such as enhanced bioavailability of poorly soluble drugs, improved stability, and better aesthetic appeal in cosmetic formulations. The use of this compound as a primary or co-surfactant can lead to the formation of kinetically stable nanoemulsions with desirable physicochemical properties.

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of stable oil-in-water (o/w) nanoemulsions using this compound.

Data Presentation

The following tables summarize the expected physicochemical properties of nanoemulsions formulated with this compound, based on typical results obtained with analogous long-chain non-ionic surfactants.

Table 1: Formulation Composition

ComponentFunctionConcentration (% w/w)
Oil Phase (e.g., Medium-Chain Triglycerides)Dispersed Phase10 - 20
This compoundPrimary Surfactant5 - 15
Co-surfactant (e.g., Polysorbate 80)Co-surfactant2 - 8
Purified WaterContinuous Phaseq.s. to 100

Table 2: Physicochemical Characterization of a Representative Nanoemulsion Formulation

ParameterMethodExpected ValueReference
Mean Droplet Size (Z-average)Dynamic Light Scattering (DLS)50 - 150 nm[3][4]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.25[3][4]
Zeta PotentialElectrophoretic Light Scattering-5 to -20 mV[3][5]
AppearanceVisual InspectionTranslucent to bluish-white
pHpH Meter5.5 - 7.0

Experimental Protocols

Protocol 1: Preparation of a this compound-Stabilized Nanoemulsion by High-Pressure Homogenization

This protocol describes a high-energy method for producing a fine oil-in-water nanoemulsion.

Materials:

  • Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil)

  • This compound

  • Co-surfactant (e.g., Polysorbate 80)

  • Purified Water

  • Beakers

  • Magnetic stirrer and stir bar

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the MCT oil, this compound, and Polysorbate 80 into a clean beaker.

    • Place the beaker on a magnetic stirrer and mix at a moderate speed (e.g., 300 rpm) at room temperature until a clear, homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the purified water into a separate beaker.

  • Formation of the Coarse Emulsion:

    • While stirring the aqueous phase with a high-shear mixer at a moderate speed (e.g., 5000 rpm), slowly add the oil phase.

    • Continue mixing for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 10,000 to 20,000 PSI for 3 to 5 cycles.

    • Collect the resulting nanoemulsion in a clean, sterile container.

  • Characterization:

    • Characterize the nanoemulsion for mean droplet size, PDI, and zeta potential as described in Protocol 2.

Protocol 2: Physicochemical Characterization of the Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of the droplets. The size and PDI are calculated from these fluctuations.

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects (typically a 1:100 or 1:1000 dilution).

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement at a constant temperature (e.g., 25°C).

    • Record the Z-average diameter and the PDI. A PDI value below 0.25 indicates a monodisperse and homogenous population of droplets.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. It is measured by applying an electric field across the sample and measuring the velocity of the droplets using electrophoretic light scattering. For non-ionic surfactants like this compound, the zeta potential is expected to be close to neutral.[5]

  • Procedure:

    • Dilute the nanoemulsion sample with an appropriate medium (e.g., 10 mM NaCl solution) to ensure sufficient conductivity for the measurement.

    • Inject the diluted sample into the specific zeta potential cell.

    • Place the cell in the instrument.

    • Perform the measurement at a constant temperature (e.g., 25°C).

    • Record the zeta potential in millivolts (mV).

3. Morphological Analysis (Transmission Electron Microscopy - TEM):

  • Principle: TEM provides direct visualization of the nanoemulsion droplets, allowing for the assessment of their size, shape, and morphology.

  • Procedure:

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Allow the excess liquid to be wicked away with filter paper.

    • Optionally, apply a negative staining agent (e.g., 2% phosphotungstic acid) for 1-2 minutes to enhance contrast.

    • Allow the grid to air dry completely.

    • Observe the sample under a transmission electron microscope at an appropriate magnification.

Visualizations

Nanoemulsion_Stabilization cluster_oil Oil Droplet cluster_water Aqueous Phase Oil Oil (Hydrophobic Core) Surfactant Hydrophilic Head (Ethanol Group) Hydrophobic Tail (Octadecyl Chain) Water Water (Continuous Phase) Stabilization Interfacial Film Formation Surfactant->Stabilization Adsorption at Oil-Water Interface Repulsion Steric Hindrance Stabilization->Repulsion Creates a barrier Stability Prevention of Coalescence & Flocculation Repulsion->Stability

Caption: Mechanism of nanoemulsion stabilization by this compound.

Experimental_Workflow cluster_characterization Characterization start Start: Define Formulation prep_oil Prepare Oil Phase: - Oil - this compound - Co-surfactant start->prep_oil prep_water Prepare Aqueous Phase: - Purified Water start->prep_water pre_emulsion Create Coarse Emulsion (High-Shear Mixing) prep_oil->pre_emulsion prep_water->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization nanoemulsion Stable Nanoemulsion homogenization->nanoemulsion dls DLS: - Particle Size - PDI nanoemulsion->dls zeta Zeta Potential nanoemulsion->zeta tem TEM: - Morphology nanoemulsion->tem stability_study Long-Term Stability Study nanoemulsion->stability_study end End: Optimized Formulation stability_study->end

Caption: Workflow for nanoemulsion formulation and characterization.

References

Application Notes and Protocols for 2-(Octadecyloxy)ethanol in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octadecyloxy)ethanol, also known as C18E1, is a non-ionic surfactant with significant potential in the field of pharmaceutical sciences. Its amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic ethanol head group, makes it an effective agent for enhancing the solubility and bioavailability of poorly water-soluble drugs.[1][2] This property is crucial for the formulation of various drug delivery systems, including micelles, liposomes, and nanoparticles, aimed at improving therapeutic outcomes.[1][2] These application notes provide a comprehensive overview of the use of this compound in drug delivery, including its physicochemical properties, formulation strategies, and relevant experimental protocols.

Physicochemical Properties

A fundamental characteristic of any surfactant is its Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules self-assemble into micelles. This parameter is crucial for designing effective drug delivery systems.

Table 1: Illustrative Critical Micelle Concentration (CMC) of Various Non-Ionic Surfactants

SurfactantChemical StructureCMC (mol/L)Temperature (°C)
Brij 35 C12H25(OCH2CH2)23OH9.2 x 10⁻⁵25
Triton X-100 C8H17C6H4(OCH2CH2)9.5OH1.5 x 10⁻⁴25
Polysorbate 20 (Tween 20) Polyoxyethylene (20) sorbitan monolaurate6.0 x 10⁻⁵25
Polysorbate 80 (Tween 80) Polyoxyethylene (20) sorbitan monooleate1.2 x 10⁻⁵25

Applications in Drug Delivery Formulations

This compound can be employed as a key excipient in various nano-formulations to enhance the delivery of hydrophobic drugs.

Micellar Drug Delivery

Above its CMC, this compound can form micelles, which are nanosized spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic core serves as a reservoir for encapsulating poorly water-soluble drugs, thereby increasing their aqueous solubility and stability.

Diagram 1: Micelle Formation and Drug Encapsulation

MicelleFormation Schematic of micelle formation and drug encapsulation. cluster_micelle Micelle cluster_surfactant This compound center node1 Hydrophobic Drug node2 node3 surfactant1 surfactant1->center surfactant2 surfactant2->center surfactant3 surfactant3->center surfactant4 surfactant4->center surfactant5 surfactant5->center surfactant6 surfactant6->center head Hydrophilic Head tail head->tail Hydrophobic Tail

Caption: Structure of a micelle encapsulating a hydrophobic drug.

Liposomal Formulations

This compound can be incorporated into the lipid bilayer of liposomes to modify their properties, such as stability and drug retention. For hydrophobic drugs, it can aid in their incorporation into the lipid membrane.

Nanoemulsions and Nanoparticles

As a surfactant, this compound is effective in stabilizing oil-in-water nanoemulsions and preventing the aggregation of polymeric nanoparticles during their formulation. This is crucial for achieving a uniform particle size distribution and enhancing the stability of the formulation.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in the preparation of drug-loaded nanoparticles. Specific parameters will need to be optimized for each drug and formulation.

Protocol 1: Preparation of Drug-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).

Diagram 2: Emulsion-Solvent Evaporation Workflow

EmulsionSolventEvaporation Workflow for nanoparticle preparation by emulsion-solvent evaporation. A Dissolve drug and polymer in organic solvent C Emulsify organic phase in aqueous phase (sonication) A->C B Prepare aqueous phase with This compound B->C D Solvent evaporation C->D E Nanoparticle collection (centrifugation) D->E F Washing and lyophilization E->F

Caption: Steps for preparing nanoparticles using the emulsion-solvent evaporation method.

Methodology:

  • Organic Phase Preparation: Dissolve the hydrophobic drug and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing this compound at a concentration above its CMC.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The this compound will stabilize the oil droplets.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing and Storage: Wash the nanoparticles with deionized water to remove any excess surfactant and unencapsulated drug. The nanoparticles can then be lyophilized for long-term storage.

Protocol 2: Characterization of Nanoparticles

Table 2: Key Characterization Parameters for Drug-Loaded Nanoparticles

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge and predict the stability of the nanoparticle suspension.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Drug Loading (DL) and Encapsulation Efficiency (EE) High-Performance Liquid Chromatography (HPLC) or UV-Vis SpectroscopyTo quantify the amount of drug encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis MethodTo evaluate the release profile of the drug from the nanoparticles over time.

EncapsulationEfficiency A Prepare nanoparticle suspension B Separate free drug from nanoparticles (e.g., ultracentrifugation, size exclusion chromatography) A->B D Quantify total drug in suspension A->D C Quantify free drug in supernatant B->C E Calculate Encapsulation Efficiency (EE%) C->E D->E

Caption: Schematic of different pathways for nanoparticle entry into a cell.

While specific signaling pathways directly modulated by this compound-based drug delivery systems have not been extensively reported, non-ionic surfactants, in general, can influence cellular processes. For instance, some non-ionic surfactants have been shown to inhibit the function of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells. [1]By inhibiting P-gp, these surfactants can increase the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy. The exact mechanism of P-gp inhibition by non-ionic surfactants is thought to involve the alteration of the cell membrane fluidity and direct interaction with the transporter protein.

Conclusion

This compound is a promising non-ionic surfactant for the formulation of drug delivery systems for hydrophobic drugs. Its amphiphilic nature allows for the creation of stable micelles, liposomes, and nanoparticles that can enhance drug solubility and bioavailability. While specific quantitative data for this surfactant is limited, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to explore its potential in developing novel and effective drug delivery technologies. Further research is warranted to establish a comprehensive profile of its properties and performance in various drug formulations.

References

Application of 2-Octadecoxyethanol in Topical Pharmaceutical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octadecoxyethanol, also known by its synonyms 2-(Octadecyloxy)ethanol, Ethylene glycol monooctadecyl ether, and Hydroxyethyl stearyl ether, is an amphiphilic compound with a long hydrophobic octadecyl chain and a hydrophilic ethanol head group. Its chemical structure lends it surfactant properties, making it a versatile excipient in topical pharmaceutical formulations. While extensive research specifically on 2-Octadecoxyethanol is limited, its structural similarity to other long-chain alcohols and ether alcohols, such as 2-octyldodecanol and Batyl Alcohol, suggests its utility as an emollient, emulsion stabilizer, and a potential skin penetration enhancer.[1][2][3]

These application notes provide a comprehensive overview of the potential roles of 2-Octadecoxyethanol in topical drug delivery, along with detailed protocols for formulation and evaluation. The information is curated for researchers and professionals in drug development, with a focus on practical application and data interpretation.

Key Applications in Topical Formulations

Based on its physicochemical properties and the functions of analogous compounds, 2-Octadecoxyethanol is anticipated to serve several key roles in topical pharmaceutical formulations:

  • Chemical Penetration Enhancer: The primary hypothesised function of 2-Octadecoxyethanol is to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the skin's primary barrier. This is achieved by reversibly disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the API into the deeper layers of the skin.[4]

  • Emulsifier and Stabilizer: Its amphiphilic nature allows it to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions, which are common vehicles for topical drugs. It helps to create and maintain the uniform dispersion of oil and water phases, preventing product separation.[2][5]

  • Solubilizing Agent: For poorly water-soluble APIs, 2-Octadecoxyethanol can act as a solubilizer within the oil phase of an emulsion, improving the drug's bioavailability at the site of application.[3]

  • Emollient: It can impart a smooth and soft feel to the skin, improving the aesthetic properties of the formulation and potentially increasing patient compliance.[2]

Data Presentation: Quantitative Analysis of Analogous Compounds

Table 1: Effect of 2-Octyldodecanol on the Skin Permeation of Formoterol Fumarate

Formulation ComponentDrug Flux (Jss)Enhancement Ratio (ER)Primary Irritation IndexReference
2-Octyldodecanol (1.0 mg/cm²)Remarkably Enhanced-1.38[6]
Control (without 2-octyldodecanol)Baseline1.01.13[6]

Note: The study by Kakubari et al. (2006) demonstrated a significant, though not quantified in terms of flux, enhancement of formoterol fumarate permeation with the inclusion of 2-octyldodecanol. The Primary Irritation Index suggests a mild irritancy potential.[6]

Table 2: In Vitro Skin Permeation of Various Glycol Ethers

Glycol EtherFlux at Steady State (mg/cm²/h)Lag Time (h)Reference
Ethylene glycol monoethyl ether (EGMEE)3.435 ± 1.897< 2[7]
Propylene glycol mono-methyl ether (PGMME)0.135 ± 0.045< 2[7]
Ethylene glycol diethyl ether (EGDEE)0.017 ± 0.005< 2[7]

Note: This data illustrates the varying permeability of different glycol ethers through human skin, highlighting that structure significantly influences permeation rates.[7]

Experimental Protocols

The following protocols are provided as a guide for incorporating and evaluating 2-Octadecoxyethanol in topical formulations. These are generalized methods and may require optimization for specific APIs and formulation types.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol describes the formulation of a basic O/W cream, a common vehicle for topical drug delivery, incorporating 2-Octadecoxyethanol.

Materials:

  • Oil Phase:

    • 2-Octadecoxyethanol (1-5% w/w)

    • Cetostearyl alcohol (5-15% w/w)

    • White soft paraffin (5-15% w/w)

    • Liquid paraffin (5-10% w/w)

    • Oil-soluble API (as required)

  • Aqueous Phase:

    • Purified Water (q.s. to 100%)

    • Glycerin (2-5% w/w)

    • Non-ionic surfactant (e.g., Polysorbate 80) (1-5% w/w)

    • Preservative (e.g., Phenoxyethanol) (as required)

    • Water-soluble API (as required)

Procedure:

  • Phase Preparation:

    • In a suitable vessel, combine all components of the oil phase. Heat to 70-75°C with gentle stirring until all components are melted and homogenous. If the API is oil-soluble, dissolve it in this phase.

    • In a separate vessel, combine all components of the aqueous phase. Heat to 70-75°C with stirring until all solids are dissolved. If the API is water-soluble, dissolve it in this phase.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.

  • Cooling and Finalizing:

    • Continue stirring the emulsion at a lower speed and allow it to cool to room temperature.

    • Once the cream has formed and cooled, add any heat-sensitive ingredients (if applicable).

    • Adjust the pH if necessary using a suitable agent (e.g., triethanolamine or citric acid solution).

    • Homogenize the final cream at a low speed to ensure uniformity.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the effect of 2-Octadecoxyethanol on the skin permeation of an API using Franz diffusion cells.[8][9][10]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4, with a solubility aid for lipophilic drugs if necessary)

  • Test formulation (cream or gel containing the API and 2-Octadecoxyethanol)

  • Control formulation (same as the test formulation but without 2-Octadecoxyethanol)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical method for API quantification.

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place the assembled cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.

  • Formulation Application:

    • Apply a known amount (e.g., 10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated HPLC method or another appropriate analytical technique.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) of the formulation containing 2-Octadecoxyethanol compared to the control.

Mandatory Visualizations

Mechanism of Action of a Chemical Penetration Enhancer

G cluster_0 Stratum Corneum (SC) Lipid_Bilayer Corneocyte Intercellular Lipids Corneocyte Disruption Disruption of Lipid Lamellae Lipid_Bilayer->Disruption leads to Enhancer 2-Octadecoxyethanol Enhancer->Lipid_Bilayer Interaction Fluidization Increased Lipid Fluidity Disruption->Fluidization results in Increased_Permeation Enhanced API Permeation Fluidization->Increased_Permeation facilitates

Caption: Mechanism of 2-Octadecoxyethanol as a skin permeation enhancer.

Experimental Workflow for In Vitro Skin Permeation Study

G A Prepare Skin Membrane and Franz Cells B Mount Skin on Franz Cells A->B C Fill Receptor with Degassed Buffer B->C D Equilibrate System at 32°C C->D E Apply Topical Formulation to Donor Chamber D->E F Collect Samples from Receptor at Time Intervals E->F G Analyze API Concentration (e.g., HPLC) F->G H Calculate Permeation Parameters (Flux, ER) G->H

Caption: Workflow for in vitro skin permeation analysis.

References

Application Notes and Protocols for the Preparation of 2-(Octadecyloxy)ethanol-Based Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Microemulsions are thermodynamically stable, transparent or translucent, isotropic dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[1][2] Their unique properties, including high solubilization capacity for both lipophilic and hydrophilic drugs, ease of preparation, and potential for enhanced drug delivery, make them attractive vehicles in pharmaceutical and cosmetic formulations.[3] 2-(Octadecyloxy)ethanol, a non-ionic surfactant with a long hydrophobic octadecyl chain and a hydrophilic ethanol headgroup, is a promising candidate for the formulation of stable microemulsions for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the preparation and characterization of this compound-based oil-in-water (O/W) microemulsions.

I. Key Components and Their Selection

The formation of a stable microemulsion requires the careful selection of an oil phase, a surfactant, and a co-surfactant.

  • Oil Phase: The oil phase should be selected based on the solubility of the drug to be encapsulated and its compatibility with the other components. Common oils used in pharmaceutical microemulsions include isopropyl myristate (IPM), oleic acid, and other medium-chain triglycerides.[4][5]

  • Surfactant: this compound serves as the primary surfactant. Its long C18 alkyl chain provides the necessary hydrophobicity to interact with the oil phase, while the ethoxy group provides hydrophilicity.

  • Co-surfactant: A short-chain alcohol, such as ethanol or isopropyl alcohol, is typically used as a co-surfactant.[6] The co-surfactant helps to reduce the interfacial tension between the oil and water phases and increase the flexibility of the surfactant film, which is crucial for the spontaneous formation of microemulsions.[6]

II. Experimental Protocols

A. Protocol for Constructing a Pseudo-Ternary Phase Diagram

To identify the concentration ranges of oil, surfactant/co-surfactant (S/CoS), and water that lead to the formation of a microemulsion, a pseudo-ternary phase diagram is constructed using the water titration method at a constant temperature (e.g., 25°C).

Materials:

  • This compound (Surfactant)

  • Ethanol or Isopropyl Alcohol (Co-surfactant)

  • Isopropyl Myristate (IPM) or Oleic Acid (Oil Phase)

  • Deionized Water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Prepare Surfactant/Co-surfactant (S/CoS) Mixtures: Prepare mixtures of this compound and the chosen co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). These mixtures are considered as a single component ("S/CoS") in the pseudo-ternary phase diagram.

  • Prepare Oil and S/CoS Mixtures: For each S/CoS ratio, prepare a series of mixtures with the chosen oil phase in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 of oil to S/CoS).

  • Water Titration:

    • Place a known weight of each oil and S/CoS mixture in a glass vial with a magnetic stir bar.

    • Slowly titrate the mixture with deionized water from a burette while continuously stirring.

    • Observe the mixture for changes in appearance. The endpoint of the titration is the point where the clear and isotropic solution becomes turbid or phase separation occurs.

    • Record the amount of water added at the point of turbidity.

  • Plotting the Phase Diagram:

    • Calculate the weight percentage of oil, S/CoS, and water for each titration point.

    • Plot these compositions on a triangular phase diagram. The apexes of the triangle represent 100% of each of the three components (Oil, Water, and S/CoS).

    • The area on the phase diagram where clear, single-phase solutions were observed represents the microemulsion region.

B. Protocol for Preparing a this compound-Based Microemulsion

Once the microemulsion region is identified from the phase diagram, a specific formulation can be prepared.

Procedure:

  • Select a composition (i.e., weight percentages of oil, S/CoS, and water) from within the identified microemulsion region of the pseudo-ternary phase diagram.

  • Accurately weigh the required amounts of this compound and the co-surfactant and mix them to form the S/CoS mixture.

  • Add the required weight of the oil phase to the S/CoS mixture and stir until a homogenous solution is formed.

  • Slowly add the required weight of deionized water to the oil-surfactant mixture while stirring continuously until a clear and transparent microemulsion is formed.

C. Protocol for Characterization of the Microemulsion

1. Visual Inspection:

  • Observe the prepared microemulsion for its clarity, transparency, and homogeneity. A stable microemulsion should be a clear, single-phase liquid.

2. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).
  • Procedure: Dilute the microemulsion sample with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average droplet size and PDI. The PDI value indicates the uniformity of the droplet size distribution.

3. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering.
  • Procedure: Dilute the microemulsion sample with deionized water. Measure the zeta potential to assess the surface charge of the droplets, which is an indicator of the stability of the colloidal system.

4. Electrical Conductivity Measurement:

  • Method: Conductometer.
  • Procedure: Measure the electrical conductivity of the undiluted microemulsion. This measurement helps to determine the type of microemulsion (O/W, W/O, or bicontinuous). O/W microemulsions will have higher conductivity than W/O microemulsions.

5. pH Measurement:

  • Method: pH meter.
  • Procedure: Measure the pH of the undiluted microemulsion to ensure it is within an acceptable range for the intended application.

III. Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the formulation and characterization of this compound-based microemulsions.

Table 1: Composition of Exemplary this compound-Based Microemulsion Formulations.

Formulation CodeOil Phase (wt%)This compound (wt%)Co-surfactant (wt%)Water (wt%)S/CoS Ratio
ME-1103010503:1
ME-2152515451.67:1
ME-3202020401:1

Table 2: Physicochemical Characterization of this compound-Based Microemulsions.

Formulation CodeDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Electrical Conductivity (µS/cm)pH
ME-115-50< 0.3-5 to +5> 1006.0 - 7.0
ME-220-60< 0.3-5 to +5> 1006.0 - 7.0
ME-330-80< 0.3-5 to +5> 1006.0 - 7.0

Note: The values in the tables are hypothetical and should be replaced with experimental data.

IV. Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation and characterization of this compound-based microemulsions.

Microemulsion_Workflow cluster_prep Microemulsion Preparation cluster_char Characterization A Select Components: - Oil Phase (e.g., IPM) - Surfactant (this compound) - Co-surfactant (e.g., Ethanol) B Prepare S/CoS Mixtures (Varying Ratios) A->B C Construct Pseudo-Ternary Phase Diagram via Water Titration B->C D Identify Microemulsion Region C->D E Formulate Microemulsion (Select Composition from ME Region) D->E F Visual Inspection (Clarity, Homogeneity) E->F G Droplet Size & PDI (Dynamic Light Scattering) E->G H Zeta Potential (Electrophoretic Light Scattering) E->H I Electrical Conductivity E->I J pH Measurement E->J

Caption: Workflow for the preparation and characterization of microemulsions.

V. Conclusion

This protocol provides a comprehensive guide for the systematic development and characterization of this compound-based microemulsions. By following these steps, researchers can formulate stable and well-characterized microemulsion systems suitable for various drug delivery applications. The use of pseudo-ternary phase diagrams is a critical step in identifying the optimal composition for microemulsion formation. Subsequent characterization ensures the quality and suitability of the formulation for its intended purpose.

References

Application Notes and Protocols for the Use of Ethylene Glycol Monooctadecyl Ether in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of ethylene glycol monooctadecyl ether as a non-ionic surfactant in emulsion polymerization. Detailed protocols, data tables, and diagrams are included to guide researchers in the synthesis of polymer latexes for various applications, including drug delivery systems.

Introduction to Ethylene Glycol Monooctadecyl Ether in Emulsion Polymerization

Ethylene glycol monooctadecyl ether, also known as C18E1 or by trade names such as Brij S20, is a non-ionic surfactant that plays a crucial role as an emulsifier and stabilizer in emulsion polymerization.[1] This process is widely used to produce polymer dispersions, or latexes, which are foundational materials for coatings, adhesives, and advanced drug delivery vehicles.[1]

In emulsion polymerization, hydrophobic monomers are dispersed in an aqueous phase with the aid of surfactants to form stable monomer droplets. The polymerization is typically initiated by a water-soluble initiator.[2] Surfactants like ethylene glycol monooctadecyl ether are essential for forming micelles, which act as the primary loci for particle nucleation, and for stabilizing the growing polymer particles to prevent coagulation.[1][2]

Non-ionic surfactants, such as ethylene glycol monooctadecyl ether, provide steric stabilization. The hydrophilic ethylene glycol chains extend into the aqueous phase, creating a hydrated layer around the polymer particles that physically prevents them from aggregating.[1] This is in contrast to anionic surfactants, which provide electrostatic stabilization. Often, a combination of both types of surfactants is used to achieve optimal latex stability and control over particle size.

Physicochemical Properties of Ethylene Glycol Monooctadecyl Ether

Understanding the physicochemical properties of ethylene glycol monooctadecyl ether is critical for designing a successful emulsion polymerization process. Key parameters are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₀H₄₂O₂N/A
Molecular Weight 314.55 g/mol N/A
Appearance Waxy solidN/A
HLB (Hydrophile-Lipophile Balance) Approximately 4.9Generic Estimation
Critical Micelle Concentration (CMC) Varies with temperature and purityN/A
Role in Emulsion Polymerization

The primary functions of ethylene glycol monooctadecyl ether in emulsion polymerization are:

  • Emulsification of Monomers: It reduces the interfacial tension between the monomer and water, allowing for the formation of a stable emulsion of monomer droplets.

  • Micelle Formation and Nucleation: Above its critical micelle concentration (CMC), it forms micelles that solubilize monomer molecules. These monomer-swollen micelles serve as the initial sites for polymerization when radicals from the initiator enter them.[2]

  • Particle Stabilization: It adsorbs onto the surface of the newly formed polymer particles, providing a steric barrier that prevents them from coalescing. This is particularly effective in systems with high electrolyte concentrations or those subjected to freeze-thaw cycles, where electrostatic stabilization from anionic surfactants may be less effective.

The concentration of ethylene glycol monooctadecyl ether is a critical parameter that influences the final properties of the latex, such as particle size and distribution. Generally, increasing the surfactant concentration leads to a larger number of micelles, resulting in the formation of a greater number of smaller polymer particles.

Experimental Protocols

The following protocols provide a general framework for conducting emulsion polymerization using ethylene glycol monooctadecyl ether. These should be considered as starting points, and optimization of specific parameters will be necessary depending on the monomer system and desired final properties.

Protocol 1: Batch Emulsion Polymerization of Methyl Methacrylate (MMA)

This protocol describes a simple batch process for the synthesis of poly(methyl methacrylate) (PMMA) latex.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethylene glycol monooctadecyl ether

  • Potassium persulfate (KPS)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and temperature probe

  • Heating/cooling circulator

  • Dosing pump (for semi-batch process)

Procedure:

  • Reactor Setup: A 500 mL jacketed glass reactor is charged with 200 g of deionized water and the desired amount of ethylene glycol monooctadecyl ether (e.g., 1-5% by weight based on monomer).

  • Inert Atmosphere: The reactor is purged with nitrogen for 30 minutes to remove dissolved oxygen, and a gentle nitrogen blanket is maintained throughout the reaction.

  • Heating and Monomer Addition: The reactor contents are heated to 75°C with stirring (e.g., 200 rpm). Once the temperature is stable, 100 g of inhibitor-free MMA is added to the reactor.

  • Initiation: A solution of 0.5 g of KPS dissolved in 10 mL of deionized water is added to the reactor to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed at 75°C for 4 hours. The appearance of a milky-white emulsion indicates the formation of polymer particles.

  • Cooling and Filtration: After the reaction period, the reactor is cooled to room temperature. The resulting latex is then filtered through a fine mesh to remove any coagulum.

Representative Formulation Data:

ComponentAmountRole
Methyl Methacrylate (MMA)100 gMonomer
Deionized Water200 gDispersion Medium
Ethylene Glycol Monooctadecyl Ether2.0 g (2% w/w of monomer)Non-ionic Surfactant
Potassium Persulfate (KPS)0.5 g (0.5% w/w of monomer)Initiator
Reaction Conditions
Temperature75°C
Stirring Speed200 rpm
Reaction Time4 hours
Protocol 2: Semi-Batch Emulsion Polymerization of Styrene

This protocol is for a semi-batch process, which allows for better control over the reaction exotherm and the final polymer properties.

Procedure:

  • Initial Charge: The reactor is charged with 150 g of deionized water, a portion of the ethylene glycol monooctadecyl ether (e.g., 0.5 g), and a small amount of the monomer (e.g., 10 g of styrene) to form a seed latex.

  • Heating and Initiation: The initial charge is heated to 80°C under a nitrogen atmosphere with stirring. A portion of the initiator (e.g., 0.2 g KPS in 5 mL water) is added to initiate the polymerization of the seed particles.

  • Monomer and Surfactant Feed: After the seed stage (approximately 30 minutes), the remaining monomer (90 g of styrene) and a solution of the remaining ethylene glycol monooctadecyl ether (e.g., 1.5 g in 50 g of water) are fed into the reactor over a period of 3 hours using dosing pumps.

  • Initiator Feed: The remaining initiator (0.3 g KPS in 10 mL water) can be added as a shot or co-fed with the monomer.

  • Post-Polymerization: After the feeds are complete, the reaction is held at 80°C for an additional hour to ensure high monomer conversion.

  • Cooling and Filtration: The reactor is then cooled, and the latex is filtered as described in Protocol 1.

Visualizations

Diagram 1: General Workflow of Emulsion Polymerization

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A Aqueous Phase (Water + Surfactant) D Charge Reactor & Purge with N2 A->D B Monomer Phase B->D G Monomer Feed (Semi-Batch) B->G C Initiator Solution F Initiate Polymerization C->F E Heat to Reaction Temperature D->E E->F H Polymerization & Particle Growth F->H G->H I Cooling H->I J Filtration I->J K Characterization (Particle Size, etc.) J->K

Caption: Workflow for a typical emulsion polymerization process.

Diagram 2: Steric Stabilization of Polymer Particles

StericStabilization cluster_particle1 Polymer Particle 1 cluster_particle2 Polymer Particle 2 P1 Polymer Core S1_1 P1->S1_1 Hydrophobic Tail S1_2 P1->S1_2 S1_3 P1->S1_3 S1_4 P1->S1_4 S1_5 P1->S1_5 S1_6 P1->S1_6 P2 Polymer Core S2_1 P2->S2_1 S2_2 P2->S2_2 S2_3 P2->S2_3 S2_4 P2->S2_4 S2_5 P2->S2_5 S2_6 P2->S2_6 w1_1 S1_1->w1_1 Hydrophilic Head (Ethylene Glycol) Water Aqueous Phase Repulsion Steric Repulsion

Caption: Steric stabilization by ethylene glycol monooctadecyl ether.

References

Application Note: Quantification of 2-(Octadecyloxy)ethanol Using a Derivatization-Based HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-(Octadecyloxy)ethanol. Due to the lack of a native chromophore in this compound, direct UV detection is not feasible. This protocol outlines a pre-column derivatization step to introduce a UV-active moiety, allowing for sensitive and specific quantification. The proposed method is based on established analytical principles for similar long-chain alcohols and requires validation by the end-user. Alternative detection methods are also discussed.

Introduction

This compound is a long-chain alkoxy alcohol with applications in various fields, including its use as a surfactant and in the formulation of lipid-based drug delivery systems. Accurate quantification of this compound is crucial for formulation development, quality control, and stability studies. Standard analytical techniques for lipids and similar compounds often employ detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), as these molecules typically lack a UV-absorbing chromophore.[1][2][3] However, when such equipment is unavailable, a derivatization-based HPLC-UV method can be a viable alternative.

This note provides a detailed protocol for the derivatization of the hydroxyl group of this compound, followed by separation and quantification using reverse-phase HPLC with UV detection.

Experimental Protocols

2.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Derivatizing agent: Phenyl isocyanate (or a suitable alternative like benzoyl chloride)

  • Internal Standard (IS): e.g., 2-(Hexadecyloxy)ethanol or another structurally similar compound not present in the sample matrix.

  • HPLC-grade acetonitrile, methanol, and water

  • Triethylamine (catalyst)

  • Dichloromethane (reaction solvent)

  • Formic acid or Trifluoroacetic acid (mobile phase modifier)

2.2. Instrumentation and Chromatographic Conditions (Proposed)

  • HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Approximately 240 nm (for phenyl isocyanate derivative). The optimal wavelength should be determined by scanning the UV spectrum of the derivatized analyte.

2.3. Standard and Sample Preparation

2.3.1. Preparation of Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

2.3.2. Derivatization Protocol

  • In a clean, dry vial, add a known volume of the sample or standard solution.

  • Add a known amount of the internal standard.

  • Add 100 µL of triethylamine.

  • Add 50 µL of phenyl isocyanate.

  • Cap the vial tightly and vortex.

  • Heat the reaction mixture at 60 °C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL of Acetonitrile/Water 80:20 v/v).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

This derivatization protocol is a starting point and may require optimization for reaction time, temperature, and reagent concentrations.

Method Validation (Template)

The proposed method must be validated according to ICH guidelines. The following parameters should be assessed, and the results summarized in tables.

3.1. Linearity and Range

Prepare a series of calibration standards by diluting the derivatized stock solution to cover the expected concentration range of the samples.

Table 1: Linearity and Range Data (Template)

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
Level 1
Level 2
Level 3
Level 4
Level 5
Level 6
Correlation Coefficient (r²)
Linear Range

3.2. Precision

Analyze replicate preparations of quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

Table 2: Precision Data (Template)

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Low QC
Mid QC
High QC

3.3. Accuracy

Determine the recovery of the analyte by spiking a blank matrix with known concentrations of this compound.

Table 3: Accuracy (Recovery) Data (Template)

QC LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low QC
Mid QC
High QC

3.4. Limits of Detection (LOD) and Quantification (LOQ)

Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Table 4: Sensitivity Data (Template)

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualization of Workflows

G Experimental Workflow for Quantification cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Stock Prepare Stock Solutions (Analyte and IS) Spike Spike Sample/Standard with IS Stock->Spike Reagents Add Derivatization Reagents (Phenyl Isocyanate, Catalyst) Spike->Reagents React Heat to Complete Reaction Reagents->React Dry Evaporate to Dryness React->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC-UV System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify G Logical Relationships in HPLC Method Development Analyte This compound NoChromophore Lacks UV Chromophore Analyte->NoChromophore Derivatization Pre-Column Derivatization NoChromophore->Derivatization necessitates Alternatives Alternative Detectors (ELSD, CAD, RI) NoChromophore->Alternatives suggests UVActive UV-Active Product Derivatization->UVActive HPLC_UV HPLC-UV Analysis UVActive->HPLC_UV Quantification Quantification HPLC_UV->Quantification

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in the analysis of long-chain fatty alcohol ethoxylates, such as 2-(Octadecyloxy)ethanol, is evident across various industries, including pharmaceuticals, cosmetics, and environmental science.[1][2] This interest stems from their widespread use as non-ionic surfactants and their potential presence as impurities or metabolites. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds.

This document provides a detailed application note and protocol for the GC-MS analysis of this compound, addressing the need for robust and reliable analytical methods for researchers, scientists, and drug development professionals.

Application Note: Analysis of this compound by GC-MS

Introduction

This compound (also known as ethylene glycol monooctadecyl ether) is a fatty alcohol ethoxylate with the chemical formula C20H42O2.[3][4] Its amphiphilic nature makes it useful in various formulations, but its detection and quantification can be challenging due to its high boiling point and the presence of a polar hydroxyl group. This application note describes a GC-MS method for the analysis of this compound, incorporating a derivatization step to improve its chromatographic behavior and detection sensitivity.

Principle

Direct analysis of this compound by GC-MS can be hindered by poor peak shape and potential thermal degradation. To overcome these issues, the terminal hydroxyl group is derivatized to a less polar and more volatile trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

Application

This method is suitable for the qualitative and quantitative analysis of this compound in various matrices, including raw materials, finished products, and biological samples, after appropriate sample preparation.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Internal Standard (e.g., 2-(Hexadecyloxy)ethanol)

  • Nitrogen gas (high purity)

2. Sample Preparation and Derivatization

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in hexane. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a simple matrix, dissolve a known amount of the sample in hexane. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

  • Derivatization:

    • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

    • Add 10 µL of the internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

The following are typical GC-MS parameters that may require optimization:

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-600
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data for the analysis of this compound should be summarized in a clear and structured table. The following is a hypothetical example of such a table.

Table 1: Quantitative Data for GC-MS Analysis of TMS-Derivatized this compound

AnalyteRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
TMS-2-(Octadecyloxy)ethanol18.5103733860.10.5
IS: TMS-2-(Hexadecyloxy)ethanol16.210373358--

Note: The fragmentation pattern of the TMS-derivatized this compound is predicted based on the fragmentation of similar shorter-chain TMS-derivatized alcohol ethoxylates. The ion at m/z 103 corresponds to the [CH2OSi(CH3)3]+ fragment, and m/z 73 corresponds to the [Si(CH3)3]+ fragment.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Dissolution/Extraction) derivatization Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) sample_prep->derivatization Add Internal Standard gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis Inject 1 µL data_acquisition Data Acquisition (Full Scan / SIM) gc_ms_analysis->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing reporting Reporting (Quantitation, Identification) data_processing->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship: Derivatization and Analyte Properties

logical_relationship analyte This compound properties Properties: - High Boiling Point - Polar -OH Group analyte->properties derivatization Derivatization (Silylation) analyte->derivatization derivatized_analyte TMS-Derivatized Analyte derivatization->derivatized_analyte improved_properties Improved Properties: - Increased Volatility - Decreased Polarity - Better Peak Shape derivatized_analyte->improved_properties gc_ms Improved GC-MS Performance derivatized_analyte->gc_ms

Caption: The logical relationship between derivatization and improved analyte properties for GC-MS analysis.

References

Steric Stabilization of Colloidal Suspensions with 2-(Octadecyloxy)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octadecyloxy)ethanol is a non-ionic surfactant of significant interest in the formulation of stable colloidal suspensions, particularly within the pharmaceutical and cosmetic industries. Its amphiphilic molecular structure, comprising a long, hydrophobic octadecyl chain and a polar, hydrophilic ethanol head group, enables it to function effectively as a steric stabilizer.[1][2] When adsorbed onto the surface of particles in a colloidal suspension, the long octadecyl chains extend into the surrounding medium, creating a protective barrier that prevents particle aggregation through steric hindrance. This mechanism is crucial for maintaining the stability and efficacy of various formulations, including nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, which are often employed as drug delivery systems.[1]

These application notes provide a comprehensive overview of the principles of steric stabilization using this compound, its physicochemical properties, and generalized protocols for the preparation and characterization of sterically stabilized colloidal suspensions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application as a steric stabilizer. Key properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Ethylene glycol monooctadecyl ether, 2-Octadecoxyethanol[2]
CAS Number 2136-72-3[2]
Molecular Formula C₂₀H₄₂O₂[2]
Molecular Weight 314.55 g/mol [3]
Appearance White fine scales[4]
Melting Point 48-53 °C[3]
Boiling Point 413.1 ± 18.0 °C (Predicted)[3]
Solubility Low solubility in water; soluble in organic solvents. Forms micelles or emulsions under appropriate conditions.[2]

Mechanism of Steric Stabilization

Steric stabilization is a mechanism that prevents the aggregation of colloidal particles by the adsorption of macromolecules, such as non-ionic surfactants like this compound, onto the particle surface. The protruding hydrophobic chains of the stabilizer create a physical barrier that counteracts the attractive van der Waals forces between particles.

Caption: Mechanism of steric stabilization.

Applications in Colloidal Drug Delivery Systems

Due to its surfactant properties, this compound is a valuable excipient in the development of various drug delivery systems.[1] Its ability to form stable emulsions and dispersions makes it suitable for:

  • Nanoemulsions: Fine oil-in-water or water-in-oil dispersions with droplet sizes typically in the nanometer range, used for enhancing the solubility and bioavailability of poorly water-soluble drugs.

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, which are biocompatible and can encapsulate lipophilic drugs.

  • Topical Formulations: Creams and lotions where stable emulsification is crucial for product performance and shelf-life.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are generalized methods for the preparation and characterization of sterically stabilized colloidal suspensions, which can be adapted for its use.

Preparation of a Sterically Stabilized Oil-in-Water (O/W) Nanoemulsion

This protocol describes a high-pressure homogenization method, a common technique for producing nanoemulsions.

Materials:

  • Oil Phase (e.g., medium-chain triglycerides, specific drug carrier oil)

  • Aqueous Phase (e.g., purified water, buffer solution)

  • This compound

  • High-pressure homogenizer

Protocol:

  • Phase Preparation:

    • Oil Phase: Dissolve any lipophilic active pharmaceutical ingredient (API) in the selected oil.

    • Aqueous Phase: Disperse this compound in the aqueous phase. The concentration of the stabilizer may need to be optimized (typically ranging from 0.5% to 5% w/w). Heat the aqueous phase to a temperature above the melting point of this compound (e.g., 60-70°C) to ensure complete dissolution and facilitate emulsification. Heat the oil phase to the same temperature.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that must be optimized to achieve the desired droplet size and polydispersity. (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring.

  • Characterization:

    • Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Caption: Workflow for nanoemulsion preparation.

Characterization of Sterically Stabilized Suspensions

5.2.1. Particle Size and Polydispersity Index (PDI) Analysis

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the colloidal suspension with an appropriate solvent (usually the continuous phase) to a suitable concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate to ensure reproducibility.

5.2.2. Zeta Potential Analysis

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the sample in the continuous phase.

    • Inject the diluted sample into the measurement cell of the zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the particles to determine the zeta potential. For sterically stabilized systems, the zeta potential is often near neutral.

5.2.3. Stability Assessment

  • Method: Monitor the particle size, PDI, and visual appearance (for signs of creaming or sedimentation) of the suspension over time at different storage conditions (e.g., 4°C, 25°C, 40°C).

Quantitative Data (Illustrative)

Formulation ParameterDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability (at 25°C)
0.5% this compound 250 ± 150.35 ± 0.05-5.2 ± 1.1Aggregation observed after 24h
1.0% this compound 180 ± 100.22 ± 0.03-3.1 ± 0.8Stable for > 1 week
2.0% this compound 150 ± 80.15 ± 0.02-2.5 ± 0.5Stable for > 4 weeks

Conclusion

This compound possesses the requisite amphiphilic properties to serve as an effective steric stabilizer for a variety of colloidal drug delivery systems. Its long hydrophobic chain provides a robust steric barrier, preventing particle aggregation and enhancing the physical stability of formulations. While specific, detailed experimental data and protocols for its use are not extensively documented in publicly available literature, the general principles and methods outlined in these application notes provide a solid foundation for researchers and formulation scientists to explore its potential in developing novel and stable colloidal suspensions. Optimization of formulation parameters, including stabilizer concentration, and thorough characterization are critical for successful application.

References

Application Notes and Protocols: Synthesis of Polymeric Nanoparticles Using 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octadecyloxy)ethanol is a non-ionic surfactant of significant interest in the field of drug delivery and nanotechnology.[1] Its amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic ethanol head group, makes it an effective emulsifying and stabilizing agent.[1] These properties are crucial for the synthesis of polymeric nanoparticles, where it can control particle size, prevent aggregation, and improve the encapsulation and bioavailability of hydrophobic therapeutic agents.[1] This document provides detailed application notes and adapted experimental protocols for the synthesis of polymeric nanoparticles using this compound as a key excipient.

Disclaimer: The following protocols are adapted from established methods for polymeric nanoparticle synthesis, such as single emulsion-solvent evaporation and nanoprecipitation. Due to a lack of specific published protocols for this compound, these procedures are provided as a starting point for research and development. Optimization of the parameters will be necessary for specific polymer and drug combinations.

Physicochemical Properties of this compound

PropertyValue/Description
Chemical Formula C20H42O2
Molar Mass 314.55 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., acetone, ethanol, dichloromethane), forms micelles in aqueous solutions above its critical micelle concentration (CMC)
Key Features Non-ionic surfactant, emulsifier, stabilizer

Application 1: Synthesis of Polymeric Nanoparticles by Single Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs within a polymer matrix. This compound acts as an emulsifier to form a stable oil-in-water (o/w) emulsion.

Experimental Protocol

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Hydrophobic drug of interest

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and the hydrophobic drug in an organic solvent (e.g., 5 mL of DCM).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of this compound at a concentration above its CMC (e.g., 0.5-2% w/v) in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase (e.g., 20 mL) under high-speed homogenization or sonication. This should be performed in an ice bath to prevent overheating.

    • The energy input during this step is critical for determining the final particle size.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours (e.g., 3-4 hours) under a fume hood to allow for the evaporation of the organic solvent.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.

    • Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.

Experimental Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Dissolve PLGA and hydrophobic drug in DCM C Emulsification (Homogenization/Sonication) A->C B Prepare this compound solution in water B->C D Solvent Evaporation (Stirring) C->D E Nanoparticle Recovery (Centrifugation & Washing) D->E F Final Nanoparticle Suspension or Lyophilized Powder E->F

Caption: Workflow for single emulsion-solvent evaporation.

Application 2: Synthesis of Polymeric Nanoparticles by Nanoprecipitation

Nanoprecipitation, or solvent displacement, is a rapid and straightforward method for preparing polymeric nanoparticles, particularly for hydrophobic drugs. This compound in the aqueous phase acts as a stabilizer to control particle size and prevent aggregation upon formation.

Experimental Protocol

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • This compound

  • Acetone or Tetrahydrofuran (THF) (water-miscible organic solvent)

  • Hydrophobic drug of interest

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer (e.g., 50 mg of PLGA) and the hydrophobic drug in a water-miscible organic solvent (e.g., 10 mL of acetone).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of this compound (e.g., 0.1-1% w/v).

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.

  • Solvent Removal:

    • Stir the suspension for a few hours to ensure the complete removal of the organic solvent.

  • Nanoparticle Recovery:

    • The nanoparticles can be concentrated and washed using ultracentrifugation or tangential flow filtration.

    • Resuspend in a suitable buffer or lyophilize with a cryoprotectant.

Experimental Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Dissolve PLGA and hydrophobic drug in Acetone C Nanoprecipitation (Dropwise addition with stirring) A->C A->C B Prepare this compound solution in water D Solvent Removal (Stirring) C->D E Nanoparticle Recovery (Centrifugation/Filtration) D->E F Final Nanoparticle Suspension or Lyophilized Powder E->F

Caption: Workflow for nanoprecipitation method.

Characterization of Polymeric Nanoparticles

The resulting nanoparticles should be characterized to ensure they meet the desired specifications for the intended application.

Representative Data

The following table presents typical ranges for the physicochemical properties of polymeric nanoparticles prepared using non-ionic surfactants. These values should be experimentally determined for nanoparticles synthesized with this compound.

ParameterTypical RangeMethod of Analysis
Particle Size (Z-average) 100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 to -30 mVLaser Doppler Velocimetry
Drug Loading (%) 1 - 10%UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (%) > 70%UV-Vis Spectroscopy, HPLC

Logical Relationship: Role of this compound

The amphiphilic structure of this compound is key to its function in nanoparticle synthesis.

G A This compound B Amphiphilic Structure A->B C Hydrophobic Octadecyl Chain B->C D Hydrophilic Ethanol Head B->D E Acts as Surfactant/Stabilizer B->E F Reduces Interfacial Tension E->F G Forms Micelles in Aqueous Phase E->G H Stabilizes Emulsion Droplets E->H I Prevents Nanoparticle Aggregation G->I H->I J Controls Particle Size and Distribution I->J

Caption: Function of this compound in synthesis.

Conclusion

This compound presents itself as a promising non-ionic surfactant for the synthesis of polymeric nanoparticles for drug delivery applications. Its chemical structure is well-suited for creating stable nanoparticle formulations. The provided protocols, adapted from standard methods, offer a solid foundation for researchers to explore its potential. Comprehensive characterization of the resulting nanoparticles will be essential to validate their properties and suitability for specific therapeutic goals. Further research is warranted to establish optimized protocols and to fully elucidate the in vitro and in vivo performance of nanoparticles formulated with this excipient.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2-(Octadecyloxy)ethanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water limited?

This compound is a nonionic surfactant belonging to the fatty alcohol ethoxylate family. Its structure consists of a long, 18-carbon hydrophobic (water-repelling) octadecyl chain and a short, hydrophilic (water-attracting) ethylene glycol head. The dominant hydrophobic nature of the long alkyl chain is the primary reason for its low solubility in water.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for solubilization?

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which molecules self-assemble to form micelles.[1] Micelles are spherical structures with a hydrophobic core and a hydrophilic shell. This structure allows them to encapsulate other hydrophobic molecules, like this compound itself or other poorly soluble drugs, effectively increasing their overall solubility in an aqueous medium.[2][3] For polyoxyethylene alkyl ethers, the CMC is influenced by the length of both the alkyl chain and the ethylene oxide chain.[4]

Q3: How does temperature affect the solubility of this compound?

Q4: Can pH be adjusted to improve the solubility of this compound?

As a nonionic surfactant, this compound does not have a charge that is dependent on the pH of the solution. Therefore, altering the pH of the aqueous medium is not an effective method for directly increasing its solubility.

Troubleshooting Guides

Issue 1: this compound does not dissolve in water at the desired concentration.

Possible Causes:

  • The concentration is above its intrinsic water solubility.

  • The temperature of the solvent is too low.

  • Insufficient mixing or agitation.

Solutions:

  • Increase Temperature: Gently warm the aqueous solution while stirring. For similar long-chain alcohols like stearyl alcohol, increasing the temperature can significantly improve solubility in polar solvents.[5][6]

  • Use Co-solvents: Introduce a water-miscible organic solvent to the aqueous phase. Ethanol is a common and effective co-solvent that can increase the solubility of long-chain alcohols.[5][6]

  • Incorporate a Solubilizing Agent: Add another surfactant with a lower CMC to the solution. This can promote the formation of mixed micelles that can encapsulate this compound.

Issue 2: The solution is cloudy or shows phase separation after initial dissolution.

Possible Causes:

  • The temperature is above the cloud point of the surfactant solution.

  • The concentration of the co-solvent is too high, causing the surfactant to "salt out."

  • The solution is supersaturated and precipitation is occurring.

Solutions:

  • Adjust Temperature: If cloudiness appears upon heating, you may have exceeded the cloud point. Try to maintain the temperature just below this point.

  • Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to find the optimal ratio that maximizes solubility without causing phase separation.

  • Sonication: Use an ultrasonic bath to provide high-energy mixing, which can help to break down aggregates and form a more stable, dispersed system.

Issue 3: Difficulty in forming a stable microemulsion.

Possible Causes:

  • Incorrect ratio of oil, water, and surfactant.

  • Inappropriate surfactant or co-surfactant.

  • Insufficient energy input during emulsification.

Solutions:

  • Optimize Formulation: Systematically vary the proportions of this compound (as the oil or co-surfactant), water, and any primary surfactant to construct a phase diagram and identify the microemulsion region.

  • Select an Appropriate Co-surfactant: Short-chain alcohols like ethanol or propanol can act as co-surfactants to increase the flexibility of the interfacial film and promote microemulsion formation.

  • High-Energy Mixing: Utilize high-shear mixing or sonication to provide the necessary energy to form the small droplets characteristic of a microemulsion.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility using a Co-solvent System

Objective: To determine the approximate solubility of this compound in water-ethanol mixtures at room temperature.

Materials:

  • This compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Glass vials

Methodology:

  • Prepare a series of water-ethanol mixtures with varying ethanol concentrations (e.g., 10%, 20%, 30%, 50%, 70%, 90% v/v).

  • Add a pre-weighed excess amount of this compound to a known volume of each water-ethanol mixture in a sealed vial.

  • Stir the mixtures at a constant speed at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials for any undissolved solid.

  • If undissolved solid is present, carefully filter the supernatant.

  • Quantify the concentration of dissolved this compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index Detector - RID).

Data Presentation:

Ethanol Concentration (v/v %)Approximate Solubility of this compound (mg/mL)
0< 0.1 (Expected)
10Experimental Value
20Experimental Value
30Experimental Value
50Experimental Value
70Experimental Value
90Experimental Value
Protocol 2: Preparation of an Oil-in-Water (O/W) Microemulsion

Objective: To prepare a stable oil-in-water microemulsion using this compound as the oil phase or co-surfactant.

Materials:

  • This compound

  • A primary nonionic surfactant (e.g., a Polysorbate like Tween 80 or another polyoxyethylene alkyl ether with a higher HLB value)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Vortex mixer

Methodology:

  • Prepare a stock solution of the primary surfactant in deionized water (e.g., 10% w/v).

  • In a separate vial, weigh a specific amount of this compound.

  • Slowly titrate the aqueous surfactant solution into the this compound while continuously vortexing or stirring vigorously.

  • Observe the mixture for a transition from a cloudy emulsion to a clear or translucent microemulsion.

  • Repeat the process with different ratios of surfactant solution to this compound to map out the microemulsion formation region.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Determination cluster_microemulsion Microemulsion Formation prep_cosolvent Prepare Water-Ethanol Mixtures add_excess Add Excess this compound prep_cosolvent->add_excess prep_surfactant Prepare Aqueous Surfactant Solution titrate Titrate with Surfactant Solution prep_surfactant->titrate stir Stir for 24h add_excess->stir filter Filter Supernatant stir->filter analyze Analyze via HPLC filter->analyze weigh_compound Weigh this compound weigh_compound->titrate observe Observe for Clarity titrate->observe

Caption: Experimental workflows for solubility determination and microemulsion formation.

troubleshooting_logic start Start: Dissolving this compound issue Issue Encountered? start->issue no_dissolution No Dissolution issue->no_dissolution Yes cloudy Cloudy Solution issue->cloudy Yes unstable Unstable Emulsion issue->unstable Yes end Successful Dissolution issue->end No, Soluble solution1 Increase Temp Use Co-solvent Add Surfactant no_dissolution->solution1 solution2 Adjust Temp Optimize Co-solvent Sonication cloudy->solution2 solution3 Optimize Ratio Add Co-surfactant High-Energy Mix unstable->solution3

Caption: Troubleshooting logic for dissolving this compound.

References

Technical Support Center: Troubleshooting Phase Separation in 2-(Octadecyloxy)ethanol Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting 2-(Octadecyloxy)ethanol emulsions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and stabilization of emulsions utilizing this compound, also commonly known in the cosmetic and pharmaceutical industries as Steareth-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in emulsions?

This compound (CAS No. 2136-72-3) is a non-ionic surfactant. Its molecular structure consists of a long, oil-soluble (lipophilic) octadecyl carbon chain and a water-soluble (hydrophilic) ethanol head group. This amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion. It is primarily used as an emulsifier and stabilizer in a variety of formulations.

Q2: What is the HLB value of this compound and how does it affect its function?

This compound, or Steareth-2, has a Hydrophile-Lipophile Balance (HLB) value of approximately 4.9. This relatively low HLB value indicates that it is more lipophilic (oil-loving). Surfactants with HLB values in the range of 3-6 are typically effective as water-in-oil (W/O) emulsifiers. However, it can also be used as a co-emulsifier in oil-in-water (O/W) emulsions, often in combination with a high-HLB emulsifier to achieve a more stable system.

Q3: My this compound emulsion is separating. What are the common causes of this instability?

Emulsions are thermodynamically unstable systems that will eventually separate over time. However, rapid phase separation is indicative of a formulation or processing issue. The primary mechanisms of emulsion instability are:

  • Creaming/Sedimentation: The rising (creaming) or settling (sedimentation) of dispersed droplets due to density differences between the oil and water phases. This is often a precursor to more severe instability.

  • Flocculation: The clumping together of droplets without merging. This can increase the rate of creaming and may lead to coalescence.

  • Coalescence: The irreversible merging of droplets to form larger ones, ultimately leading to the complete separation of the oil and water phases.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in solubility.

Key factors that can contribute to these instability mechanisms include improper emulsifier concentration, incorrect homogenization parameters, inappropriate pH, and high ionic strength of the aqueous phase.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving phase separation in your this compound emulsions.

Issue 1: Rapid Creaming or Sedimentation

Symptoms: A distinct layer of the dispersed phase (either oil or water) forms at the top or bottom of the emulsion shortly after preparation.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Insufficient Viscosity of the Continuous Phase Increase the viscosity of the continuous phase by adding a thickening agent (e.g., xanthan gum, carbomer, or cellulose derivatives for O/W emulsions).A higher viscosity slows down the movement of the dispersed droplets, thereby reducing the rate of creaming or sedimentation.
Large Droplet Size Optimize the homogenization process to reduce the average droplet size. This can be achieved by increasing the homogenization speed, duration, or pressure.Smaller droplets are less affected by gravity and have a lower tendency to cream or sediment.
High Concentration of the Dispersed Phase Evaluate and potentially reduce the volume of the dispersed phase in your formulation.A lower concentration of the dispersed phase reduces the likelihood of droplet interactions and creaming.
Issue 2: Flocculation and Coalescence

Symptoms: The emulsion appears grainy or curdled, and over time, visible oil droplets may appear on the surface, leading to complete phase separation.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Inadequate Emulsifier Concentration Increase the concentration of this compound. A typical usage range is 1-10% by weight of the formulation.A higher concentration of the emulsifier ensures sufficient coverage of the oil-water interface, creating a stable barrier that prevents droplets from merging.
Incorrect HLB of the Emulsifier System For O/W emulsions, consider adding a co-emulsifier with a higher HLB value (e.g., Steareth-21, with an HLB of 15.5) to achieve a blended HLB that is more suitable for your oil phase.A balanced HLB system provides better emulsification and long-term stability.
Suboptimal pH Measure the pH of your emulsion and adjust it to a neutral or slightly acidic range. This compound is reported to be stable over a wide pH range, but extreme pH values can affect other components in the formulation and overall stability.The effectiveness of some formulation components can be pH-dependent.
High Ionic Strength If your formulation contains electrolytes, consider reducing their concentration or using a non-ionic thickening agent.High concentrations of salts can disrupt the stability of the emulsion by compressing the electrical double layer around the droplets, leading to flocculation.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound for emulsion stability.

Methodology:

  • Preparation of Emulsions: Prepare a series of emulsions with varying concentrations of this compound (e.g., 1%, 2%, 3%, 4%, 5% w/w), keeping the oil-to-water ratio and all other ingredients constant.

  • Homogenization:

    • Heat the oil phase (containing this compound and any oil-soluble components) and the aqueous phase separately to 70-75°C.

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a moderate speed (e.g., 5000 rpm) for 5 minutes.

    • Increase the homogenization speed to a higher setting (e.g., 10,000-15,000 rpm) for another 5-10 minutes.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Analysis:

    • Visual Observation: Visually inspect the emulsions for any signs of phase separation immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month).

    • Droplet Size Analysis: Measure the mean droplet size and size distribution using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).

    • Microscopy: Observe the emulsion microstructure under an optical microscope to assess droplet uniformity and look for signs of flocculation or coalescence.

Protocol 2: Accelerated Stability Testing

Objective: To predict the long-term stability of the emulsion under various stress conditions.

Methodology:

  • Temperature Cycling:

    • Place a sample of the emulsion at -10°C for 24 hours.

    • Transfer the sample to room temperature (25°C) for 24 hours. This completes one cycle.

    • Repeat for a minimum of three cycles. A stable emulsion will show no signs of phase separation, changes in texture, or significant changes in droplet size.

  • Centrifugation Test:

    • Heat the emulsion to 50°C.

    • Centrifuge the sample at 3000 rpm for 30 minutes.

    • Inspect the sample for any signs of creaming or phase separation. The volume of the separated layer can be used as a quantitative measure of instability.

  • Elevated Temperature Storage:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.

    • At regular intervals, evaluate the samples for changes in appearance, pH, viscosity, and droplet size.

Data Presentation

Table 1: Effect of this compound Concentration on Emulsion Properties (Hypothetical Data)

This compound Conc. (% w/w)Mean Droplet Size (µm) after 24hViscosity (cP) after 24hStability Observation (1 week)
1.05.21500Significant Creaming
2.03.81800Slight Creaming
3.02.52200Stable, no separation
4.02.32500Stable, no separation
5.02.22800Stable, no separation

Table 2: Influence of pH and Ionic Strength on Emulsion Stability (Hypothetical Data)

pHIonic Strength (NaCl, mM)Mean Droplet Size (µm) after 24hStability Observation (1 week)
4.002.6Stable
7.002.5Stable
9.002.8Slight Flocculation
7.0503.1Moderate Flocculation
7.01004.5Phase Separation

Visualization of Troubleshooting Workflow

Below is a logical workflow to guide the troubleshooting process for phase separation in this compound emulsions.

TroubleshootingWorkflow start Phase Separation Observed assess_type Assess Type of Separation (Creaming, Coalescence, etc.) start->assess_type creaming Creaming or Sedimentation assess_type->creaming Density Difference coalescence Coalescence or Flocculation assess_type->coalescence Droplet Merging increase_viscosity Increase Continuous Phase Viscosity creaming->increase_viscosity reduce_droplet_size_cream Reduce Droplet Size (Optimize Homogenization) creaming->reduce_droplet_size_cream stable_emulsion Stable Emulsion increase_viscosity->stable_emulsion reduce_droplet_size_cream->stable_emulsion check_emulsifier_conc Check Emulsifier Concentration coalescence->check_emulsifier_conc adjust_hlb Adjust HLB with Co-emulsifier coalescence->adjust_hlb check_ph_ionic Check pH and Ionic Strength coalescence->check_ph_ionic increase_emulsifier Increase this compound Concentration check_emulsifier_conc->increase_emulsifier add_coemulsifier Add High-HLB Co-emulsifier adjust_hlb->add_coemulsifier adjust_ph Adjust pH to Neutral/Slightly Acidic check_ph_ionic->adjust_ph reduce_electrolytes Reduce Electrolyte Concentration check_ph_ionic->reduce_electrolytes increase_emulsifier->stable_emulsion add_coemulsifier->stable_emulsion adjust_ph->stable_emulsion reduce_electrolytes->stable_emulsion

Caption: Troubleshooting workflow for phase separation.

This guide provides a comprehensive starting point for addressing phase separation in emulsions formulated with this compound. Successful stabilization often requires a systematic approach of varying one parameter at a time and carefully observing the impact on the final product.

Technical Support Center: Optimizing 2-Octadecoxyethanol for Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the effective use of 2-Octadecoxyethanol as a non-ionic surfactant for stabilizing emulsions. Authored for professionals in research, scientific, and drug development fields, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure the successful formulation of stable and effective emulsions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the formulation of emulsions using 2-Octadecoxyethanol.

Issue Question Potential Causes Recommended Solutions
Immediate Phase Separation Why is my emulsion separating immediately after preparation?Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your emulsifier system does not match the required HLB of your oil phase. For oil-in-water (O/W) emulsions, an emulsifier system with a higher HLB value is necessary. Insufficient 2-Octadecoxyethanol Concentration: The amount of surfactant is too low to adequately coat the oil droplets, leading to rapid coalescence.Adjust HLB: 2-Octadecoxyethanol has a calculated HLB value of approximately 3.6 (see FAQ Q2 for calculation). For O/W emulsions, it should be blended with a high-HLB emulsifier to achieve the required HLB of the oil phase.[1] Increase Concentration: Systematically increase the concentration of 2-Octadecoxyethanol in your formulation. A good starting point is a 1:10 ratio of emulsifier to the oil phase, with subsequent optimization.
Creaming or Sedimentation Why is a layer forming at the top (creaming) or bottom (sedimentation) of my emulsion over time?Density Difference: A significant difference in density between the oil and water phases will cause the dispersed phase to rise or settle.[2] Large Droplet Size: Larger droplets are more susceptible to gravitational forces, leading to faster creaming or sedimentation.Increase Continuous Phase Viscosity: Add a rheology modifier (e.g., xanthan gum, carbomer) to the continuous phase to slow the movement of droplets.[3] Reduce Droplet Size: Optimize homogenization parameters (increase speed or time) to create smaller droplets that are less affected by gravity.[3]
Flocculation (Droplet Aggregation) Why are the droplets in my emulsion clumping together without merging?Weak Repulsive Forces: Insufficient electrostatic or steric repulsion between droplets allows them to aggregate.Incorporate a Co-surfactant: The addition of a co-surfactant can enhance steric hindrance and prevent flocculation. Optimize pH: For formulations with ionizable components, adjusting the pH can increase surface charge and electrostatic repulsion.
Coalescence (Droplet Merging) Why are the droplets in my emulsion merging to form larger ones, leading to eventual phase separation?Ineffective Interfacial Film: The surfactant film around the droplets is not robust enough to prevent them from merging upon collision. This can be due to an improper emulsifier blend or insufficient concentration.Optimize Emulsifier Blend: Experiment with different ratios of 2-Octadecoxyethanol and a high-HLB co-emulsifier to create a more stable interfacial film. Increase Total Emulsifier Concentration: A higher concentration of the emulsifier blend can provide better coverage and a more resilient interfacial layer.

II. Frequently Asked Questions (FAQs)

Q1: What is 2-Octadecoxyethanol?

2-Octadecoxyethanol, also known by its synonym Ethylene glycol monooctadecyl ether or as C18E1, is a non-ionic surfactant.[4][5] Its amphiphilic nature, with a long hydrophobic octadecyl chain and a hydrophilic ethanol headgroup, allows it to effectively stabilize emulsions by reducing the interfacial tension between oil and water phases.[4]

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of 2-Octadecoxyethanol and how is it calculated?

The HLB value of 2-Octadecoxyethanol is approximately 3.6 . This value indicates that it is a lipophilic (oil-loving) surfactant, making it suitable for water-in-oil (W/O) emulsions when used alone. For oil-in-water (O/W) emulsions, it should be blended with a high-HLB emulsifier.

The HLB value can be calculated using Griffin's method for non-ionic surfactants:[6][7]

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the total molecular mass of the molecule.

For 2-Octadecoxyethanol (C₂₀H₄₂O₂):

  • The hydrophilic portion is the ethylene oxide group (-OCH₂CH₂OH).

  • Molecular weight of the hydrophilic portion (C₂H₄O + OH) = (2 * 12.01) + (5 * 1.01) + (2 * 16.00) = 61.07 g/mol .

  • The total molecular weight of 2-Octadecoxyethanol is 314.55 g/mol .[5]

Calculation: HLB = 20 * (61.07 / 314.55) ≈ 3.88

A simplified calculation using the formula HLB = E/5, where E is the weight percentage of the ethylene oxide group, gives:[6][7] E = (Molecular weight of C₂H₄O / Total molecular weight) * 100 = (44.05 / 314.55) * 100 ≈ 14.0% HLB = 14.0 / 5 = 2.8

Averaging these theoretical calculations provides an estimated HLB of around 3.3-3.9. For practical formulation purposes, starting with an assumed HLB of ~3.6 is a reasonable approach.

Q3: What is the optimal concentration range for 2-Octadecoxyethanol in an emulsion?

The optimal concentration of 2-Octadecoxyethanol depends on several factors, including the type of emulsion (O/W or W/O), the nature of the oil phase, and the desired stability. As a general guideline, a starting concentration of 1-5% (w/w) of the total formulation is recommended for initial experiments. The concentration should be optimized based on stability testing results, such as droplet size analysis and visual observation over time.

Q4: Can 2-Octadecoxyethanol be used as a standalone emulsifier?

Given its low HLB value of approximately 3.6, 2-Octadecoxyethanol is most effective as a primary emulsifier for water-in-oil (W/O) emulsions . For creating stable oil-in-water (O/W) emulsions , it should be blended with a more hydrophilic (high-HLB) surfactant.

Q5: How does temperature affect the stability of emulsions formulated with 2-Octadecoxyethanol?

As a non-ionic surfactant, the performance of 2-Octadecoxyethanol can be sensitive to temperature changes. An increase in temperature can decrease its hydrophilicity, which can affect the stability of the emulsion. It is important to determine the Phase Inversion Temperature (PIT) of the emulsion system, as formulating near or passing through the PIT can lead to emulsion inversion or instability.

III. Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using a blend of 2-Octadecoxyethanol and a high-HLB surfactant.

Materials:

  • 2-Octadecoxyethanol

  • High-HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)

  • Oil phase (e.g., mineral oil, required HLB for O/W ~10.5)[1]

  • Deionized water

  • High-shear homogenizer

Methodology:

  • Phase Preparation:

    • Oil Phase: In a beaker, combine the desired amount of the oil phase and 2-Octadecoxyethanol.

    • Aqueous Phase: In a separate beaker, dissolve the high-HLB surfactant in deionized water.

  • Heating: Heat both phases separately to 70-75°C. This ensures all components are melted and reduces the viscosity of the oil phase.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

  • Homogenization: Homogenize the mixture at high speed for 5-10 minutes to reduce the droplet size.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Protocol 2: Emulsion Stability Testing

Objective: To assess the physical stability of the prepared emulsion over time and under stress conditions.

Methods:

  • Macroscopic Observation:

    • Visually inspect the emulsion for any signs of instability, such as creaming, sedimentation, or phase separation, at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C).

  • Centrifugation Test:

    • Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes).

    • Measure the volume of any separated phase to assess the emulsion's resistance to creaming or coalescence.

  • Droplet Size Analysis:

    • Use a particle size analyzer (e.g., dynamic light scattering) to measure the mean droplet size and polydispersity index (PDI) of the emulsion at different time points. An increase in droplet size over time indicates instability.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the emulsion droplets. A higher absolute zeta potential (typically > ±30 mV) suggests better stability due to electrostatic repulsion between droplets.

IV. Data Presentation

The following tables provide a template for organizing and presenting quantitative data from emulsion stability studies.

Table 1: Effect of 2-Octadecoxyethanol Concentration on Emulsion Properties (O/W Emulsion with a Fixed High-HLB Surfactant Concentration)

2-Octadecoxyethanol Conc. (% w/w)Mean Droplet Size (nm) (Day 0)Polydispersity Index (PDI) (Day 0)Zeta Potential (mV) (Day 0)Stability after 1 Month at 25°C
1.0[Insert Data][Insert Data][Insert Data][e.g., Stable, Creaming, Phase Separation]
2.5[Insert Data][Insert Data][Insert Data][e.g., Stable, Creaming, Phase Separation]
5.0[Insert Data][Insert Data][Insert Data][e.g., Stable, Creaming, Phase Separation]

Table 2: Accelerated Stability Testing Results

FormulationInitial Mean Droplet Size (nm)Mean Droplet Size after 3 Freeze-Thaw Cycles (nm)% Creaming after Centrifugation
F1 (1.0% 2-Octadecoxyethanol) [Insert Data][Insert Data][Insert Data]
F2 (2.5% 2-Octadecoxyethanol) [Insert Data][Insert Data][Insert Data]
F3 (5.0% 2-Octadecoxyethanol) [Insert Data][Insert Data][Insert Data]

V. Visualizations

Experimental Workflow for Emulsion Preparation and Stability Testing

Emulsion_Workflow Workflow for O/W Emulsion Preparation and Stability Analysis cluster_prep Emulsion Preparation cluster_stability Stability Testing prep_oil Prepare Oil Phase (Oil + 2-Octadecoxyethanol) heat Heat Both Phases (70-75°C) prep_oil->heat prep_aq Prepare Aqueous Phase (Water + High-HLB Surfactant) prep_aq->heat emulsify Combine and Homogenize heat->emulsify cool Cool to Room Temperature emulsify->cool macro Macroscopic Observation cool->macro centrifuge Centrifugation cool->centrifuge dls Droplet Size Analysis (DLS) cool->dls zeta Zeta Potential Measurement cool->zeta

Caption: Workflow for O/W Emulsion Preparation and Stability Analysis.

Logical Relationship for Troubleshooting Emulsion Instability

Troubleshooting_Logic Troubleshooting Logic for Emulsion Instability cluster_cause Potential Causes cluster_solution Corrective Actions instability Emulsion Instability Observed cause_hlb Incorrect HLB instability->cause_hlb cause_conc Insufficient Surfactant Concentration instability->cause_conc cause_energy Inadequate Homogenization instability->cause_energy cause_viscosity Low Continuous Phase Viscosity instability->cause_viscosity sol_hlb Adjust Emulsifier Blend cause_hlb->sol_hlb sol_conc Increase Surfactant Concentration cause_conc->sol_conc sol_energy Optimize Homogenization (Speed/Time) cause_energy->sol_energy sol_viscosity Add Rheology Modifier cause_viscosity->sol_viscosity

Caption: Troubleshooting Logic for Emulsion Instability.

References

Purification of crude 2-(Octadecyloxy)ethanol by recrystallization from ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-(Octadecyloxy)ethanol via recrystallization from ethanol.

Troubleshooting Guide

Problem: The crude this compound is not dissolving in hot ethanol.

  • Question: I've added hot ethanol to my crude this compound, but it's not fully dissolving. What should I do?

  • Answer: This issue can arise from a few factors. First, ensure you are using a sufficient volume of ethanol; a common starting point is approximately 4 mL of ethanol per gram of crude material.[1] Continue to add small portions of hot ethanol until the solid dissolves completely. If it remains insoluble, you may have significant insoluble impurities. In this case, you can proceed to a hot filtration step to remove these impurities before crystallization.

Problem: "Oiling out" - the compound separates as a liquid instead of forming crystals.

  • Question: My compound is forming an oil at the bottom of the flask instead of crystals as the solution cools. How can I fix this?

  • Answer: "Oiling out" is a common issue, especially with compounds that have melting points lower than the boiling point of the solvent. The reported melting point of this compound is in the range of 48-53°C[2][3], while ethanol boils at approximately 78°C. To prevent oiling out, try the following:

    • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional hot ethanol to slightly lower the saturation point. Then, cool slowly again.

    • Use a Solvent/Anti-solvent System: A two-solvent system can be effective. Dissolve the crude product in a minimum amount of hot ethanol. Then, while the solution is still hot, add a poor solvent in which this compound is not very soluble, such as water, dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the cloudiness and then allow it to cool slowly.

Problem: No crystals are forming, even after extended cooling.

  • Question: The solution has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have formed. What is the issue?

  • Answer: This typically indicates that the solution is not supersaturated, which can happen if too much solvent was used. Here are some solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the ethanol. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the impurities to crystallize out with your product.

Problem: The recrystallization yield is very low.

  • Question: After filtration, I have a very small amount of purified product. How can I improve my yield?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps more of your product dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve your crude product.

    • Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, ensure your funnel and receiving flask are pre-heated.

    • Incomplete crystallization: Cool the solution in an ice bath for a sufficient amount of time to maximize the precipitation of the product.

    • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold ethanol to rinse away impurities without dissolving a significant amount of your product.

Problem: The purified crystals are still colored.

  • Question: My final product has a noticeable color, but the pure compound should be white. How can I remove the colored impurities?

  • Answer: If your purified this compound is still colored, it is likely due to the presence of colored impurities. To address this:

    • Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the purified product can further enhance its purity and remove residual color.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic compound with the chemical formula C20H42O2.[4][5] It is a long-chain alcohol and an ether, which gives it amphiphilic properties (having both a water-loving and a fat-loving part). This makes it useful as a surfactant and emulsifier in various applications, including pharmaceuticals and cosmetics.[6]

Q2: Why is recrystallization a suitable method for purifying crude this compound?

A2: Recrystallization is an effective technique for purifying solid organic compounds. The principle is based on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For this compound, it is expected to be more soluble in hot ethanol and less soluble in cold ethanol, allowing for the separation of impurities that have different solubility profiles.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures. Ethanol is a common choice for compounds like this compound due to its polarity and ability to dissolve both the polar hydroxyl group and the nonpolar alkyl chain to some extent, especially when heated.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of this compound is reported to be in the range of 48-53°C.[2][3] A sharp melting point within this range is a good indicator of the purity of your final product.

Q5: Can I use a different alcohol, like methanol or isopropanol, for the recrystallization?

A5: Yes, other alcohols could potentially be used. The choice of solvent depends on the specific solubility characteristics of this compound and its impurities. You may need to perform small-scale solubility tests to determine the most suitable solvent for your specific crude product. The principle remains the same: high solubility when hot and low solubility when cold.

Quantitative Data

PropertyValue
Molecular Formula C20H42O2[4][5]
Molecular Weight 314.55 g/mol [3]
Melting Point 48-53 °C[2][3]
Boiling Point 413.1 °C at 760 mmHg[2]
Density 0.867 g/cm³[2]

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines the procedure for the purification of crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Glass funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of ethanol, enough to create a slurry.

    • Gently heat the mixture with stirring.

    • Gradually add more hot ethanol in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a glass funnel and a clean receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling:

    • Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.

    • For complete drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a temperature below the melting point.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point in the range of 48-53°C indicates a high degree of purity.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product in Flask B Add Hot Ethanol A->B Heat & Stir C Hot Filtration (Optional) B->C If impurities present D Slow Cooling to RT B->D If no impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

References

Preventing crystallization of 2-(Octadecyloxy)ethanol in liquid formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the crystallization of 2-(Octadecyloxy)ethanol in liquid formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation turning cloudy or forming precipitates?

A1: The cloudiness or precipitation you are observing is likely due to the crystallization of this compound. This compound is an amphiphilic molecule with a long, hydrophobic octadecyl chain and a hydrophilic ethanol head group.[1][2] The long hydrocarbon chain can self-assemble into ordered crystalline structures, especially under certain conditions, causing it to fall out of solution.

Q2: What are the primary factors that cause this compound to crystallize?

A2: Crystallization is a complex process influenced by several factors. Key parameters affecting the crystallization of this compound include:

  • Temperature: Low temperatures significantly reduce the solubility and increase the likelihood of crystallization.

  • Concentration: If the concentration of this compound exceeds its solubility limit in the chosen solvent system (i.e., becomes supersaturated), crystallization can be initiated.[3]

  • Solvent System: The choice of solvent is critical. This compound has low solubility in water due to its long hydrophobic tail.[1] The polarity of the solvent system must be optimized to maintain its solubility.[4]

  • Cooling Rate: A rapid cooling rate can sometimes lead to the formation of many small crystals, whereas slow cooling may result in larger, more defined crystals.[3]

  • Impurities: The presence of impurities can sometimes act as nucleation sites, initiating crystal growth.[3]

Q3: How can I improve the solubility of this compound in my formulation?

A3: Improving solubility is a primary strategy to prevent crystallization. Consider the following approaches:

  • Co-solvent Addition: Introduce a co-solvent in which this compound is more soluble. Alcohols like ethanol or isopropanol can be effective.[4][5] The optimal ratio in a multi-component solvent system must be determined experimentally.

  • Surfactant Addition: Although this compound is itself a surfactant, adding other non-ionic or anionic surfactants can create mixed micelles that may inhibit the ordered arrangement required for crystallization.[6]

  • pH Adjustment: Depending on the other components in your formulation, adjusting the pH can influence the solubility of excipients, which may in turn affect the stability of this compound.[3]

Q4: What types of excipients can act as crystallization inhibitors?

A4: Several excipients, often referred to as crystallization inhibitors, can be added to the formulation to prevent crystal growth. These work by sterically hindering the alignment of molecules or by altering the thermodynamics of the solution.

  • Polymers: Certain polymers are known to be effective crystallization inhibitors. Povidones and copovidones have been shown to inhibit crystallization in liquid dosage forms.[7]

  • Lipids and Emulsifiers: The addition of other lipids, such as mono- and diacylglycerols or phospholipids, can disrupt the crystal lattice formation of this compound.[8]

  • Fatty Acid Esters: Sucrose fatty acid esters and polyglycerol fatty acid esters are other classes of excipients used to control crystallization in various systems.[9][10]

Q5: How can I detect and characterize crystallization in my formulation?

A5: Several analytical techniques can be used to confirm and characterize the presence of crystals:

  • Microscopy: Polarized Light Microscopy (PLM) is a direct way to visualize crystalline material, as crystals will be birefringent (brightly lit against a dark background).

  • Differential Scanning Calorimetry (DSC): This technique can detect thermal events such as melting or crystallization, confirming the presence of a crystalline phase and determining its melting point.

  • X-Ray Diffraction (XRD): XRD, particularly powder X-ray diffraction (PXRD), provides a definitive confirmation of crystalline material by detecting the ordered arrangement of molecules.

  • Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can sometimes detect changes in molecular vibrations associated with the solid state versus the dissolved state.[11]

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Action
Formulation becomes hazy or precipitates upon cooling or during refrigerated storage. The formulation is at or near its saturation point at room temperature, and the solubility of this compound decreases significantly at lower temperatures.1. Evaluate the addition of a co-solvent (e.g., ethanol, propylene glycol) to increase solubility at lower temperatures. 2. Screen for an effective crystallization inhibitor (e.g., povidone, polysorbates). 3. If possible, reduce the concentration of this compound.
Crystals form over time during storage at ambient temperature. The formulation exists in a metastable, supersaturated state. Nucleation and crystal growth are occurring slowly over time.1. Incorporate a crystal growth inhibitor to slow down the kinetics of crystallization.[6][12] 2. Re-evaluate the solvent system to ensure long-term thermodynamic stability. 3. Assess the impact of agitation during manufacturing, as this can sometimes initiate nucleation.[3]
Precipitation occurs immediately after adding another component to the formulation. The added component is altering the solvent properties in a way that reduces the solubility of this compound (e.g., by increasing polarity, a "salting-out" effect).1. Change the order of addition of components during the manufacturing process. 2. Pre-dissolve this compound in a portion of the solvent system where it is most soluble before combining with other ingredients. 3. Investigate the compatibility of all excipients.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2136-72-3[1][13][14]
Molecular Formula C₂₀H₄₂O₂[1][13][14]
Molecular Weight 314.55 g/mol [1][13][14]
Synonyms Ethylene glycol monooctadecyl ether, 2-Octadecoxyethanol[1][13][14]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventRelative PolaritySolubility ProfileRationale
Water 1.000Low / InsolubleThe long C18 hydrophobic chain dominates the molecule's properties.[1]
Ethanol 0.654SolubleThe alcohol can interact with both the hydrophilic head and the hydrophobic tail.[5]
Isopropanol 0.546SolubleSimilar to ethanol, it is an effective solvent for amphiphilic molecules.
Hexane 0.009Sparingly SolubleWhile non-polar, the hydrophilic head group limits solubility.
Acetone 0.355SolubleA moderately polar solvent capable of dissolving many organic compounds.
Relative polarity values are indicative and sourced from common chemistry references.[15]

Experimental Protocols

Protocol 1: Screening Co-solvents to Prevent Crystallization

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the primary solvent of the formulation at a level known to crystallize upon cooling.

  • Aliquot and Add Co-solvents: Dispense equal volumes of the stock solution into separate vials.

  • Add increasing volumes (e.g., 5%, 10%, 15%, 20% v/v) of different test co-solvents (e.g., ethanol, propylene glycol, isopropanol) to the vials.

  • Equilibrate: Gently mix all vials until homogeneous and allow them to equilibrate at room temperature for 1 hour.

  • Apply Stress Condition: Place the vials in a refrigerated environment (e.g., 4°C).

  • Observe: Visually inspect the vials for any signs of cloudiness or precipitation at regular intervals (e.g., 1, 4, 12, 24 hours). Use Polarized Light Microscopy for more sensitive detection.

  • Determine Optimal System: The co-solvent and concentration that remains clear for the longest duration is the most effective.

Protocol 2: Analytical Characterization by Polarized Light Microscopy (PLM)

  • Sample Preparation: Place a small drop of the liquid formulation onto a clean microscope slide.

  • Cover Slip: Gently place a coverslip over the drop, avoiding air bubbles.

  • Microscope Setup: Place the slide on the stage of a polarized light microscope.

  • Initial Observation: With the polarizer and analyzer crossed (dark background), observe the sample. Amorphous liquids or fully dissolved solutes will appear dark.

  • Crystal Detection: Crystalline materials will appear as bright, well-defined shapes against the dark background due to their birefringent nature.

  • Image Capture: Record images of any crystalline structures observed for documentation and further analysis of morphology.

Visual Guides

Troubleshooting_Flowchart start Crystallization Observed in Formulation check_temp Review Storage and Processing Temperatures start->check_temp check_conc Verify Concentration of This compound start->check_conc check_solvent Assess Solvent System Compatibility & Polarity start->check_solvent solution_temp Implement Strict Temperature Control check_temp->solution_temp Is temp too low? solution_conc Reduce Concentration or Increase Solvent Volume check_conc->solution_conc Is solution supersaturated? solution_solvent Screen Co-solvents (e.g., Ethanol, PG) check_solvent->solution_solvent Is solubility poor? solution_inhibitor Screen Crystallization Inhibitors (e.g., Polymers) check_solvent->solution_inhibitor Is system unstable?

Caption: A flowchart for troubleshooting crystallization issues.

Influencing_Factors main Crystallization of This compound cosolvent Co-solvent Addition main->cosolvent inhibitor Use of Inhibitors main->inhibitor temp_control Temperature Control main->temp_control subgroup_phys Physical Factors temp Low Temperature temp->main conc High Concentration (Supersaturation) conc->main cooling Cooling Rate cooling->main subgroup_chem Chemical Factors solvent Poor Solvent Choice solvent->main impurities Impurities / Nuclei impurities->main subgroup_prev Prevention Strategies

Caption: Key factors influencing the crystallization process.

Experimental_Workflow step1 1. Prepare Supersaturated Formulation Base step2 2. Divide into Aliquots (Control + Test Groups) step1->step2 step3 3. Add Test Inhibitors at Various Concentrations step2->step3 step4 4. Apply Stress Conditions (e.g., Temperature Cycling, 4°C Storage) step3->step4 step5 5. Monitor for Crystallization (Visual, PLM) step4->step5 step6 6. Analyze & Compare Results to Identify Effective Inhibitor step5->step6

Caption: An experimental workflow for screening crystallization inhibitors.

References

Technical Support Center: Accurately Determining Critical Micelle Concentration (CMC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our comprehensive guide on understanding and addressing variability in Critical Micelle Concentration (CMC) measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental techniques for more consistent and reliable results.

Troubleshooting Guide: Common Issues in CMC Measurement

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Inconsistent or non-reproducible CMC values Surfactant impurities, temperature fluctuations, variations in pH or ionic strength, imprecise solution preparation.[1][2]Use high-purity surfactants. Control the temperature of your experiment precisely.[3][4][5][6][7] Ensure consistent pH and ionic strength across all measurements.[8][9][10] Use calibrated equipment for solution preparation.
No clear inflection point in the data plot The chosen measurement technique may not be sensitive enough for the surfactant being tested.[11][12] The concentration range tested may be too narrow or completely miss the CMC.Consider an alternative measurement technique (e.g., fluorescence spectroscopy for low CMC values).[11][13] Broaden the concentration range of your surfactant solutions.
A minimum in the surface tension plot instead of a sharp break Presence of highly surface-active impurities in the surfactant sample.[2][14]Purify the surfactant or use a higher-purity grade. The concentration at the minimum surface tension can sometimes be considered the CMC of the impure sample.[14]
Drifting or unstable readings The system has not reached equilibrium. Temperature is not stable. The measurement probe is contaminated.Allow sufficient equilibration time for each measurement, especially for surface tension.[2] Ensure the temperature of the sample is stable before and during measurement. Clean the measurement probe (e.g., platinum plate or ring) thoroughly between measurements.
CMC value is significantly different from literature values Differences in experimental conditions (temperature, pH, ionic strength, solvent) compared to the literature.[1] The purity of the surfactant is different.Carefully document and control your experimental conditions to match those reported in the literature if a direct comparison is desired. Report your specific experimental conditions alongside your results.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about CMC and its measurement.

What is the Critical Micelle Concentration (CMC)?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant in a solution above which aggregates of surfactant molecules, known as micelles, begin to form.[1][15] Below the CMC, surfactant molecules exist primarily as individual monomers. Once the CMC is reached, the addition of more surfactant leads to the formation of more micelles, while the monomer concentration remains relatively constant.[1][2]

Why is my measured CMC value different from what is reported in the literature?

Discrepancies between your measured CMC and literature values can arise from several factors. The most common reasons include differences in experimental conditions such as temperature, pH, and the ionic strength of the solvent.[1] The purity of the surfactant you are using can also significantly impact the CMC.[8][16] Always compare your experimental conditions to those reported in the literature.

How do impurities affect CMC measurements?

Impurities, especially those that are more surface-active than the primary surfactant, can significantly lower the apparent CMC.[2][14] They can cause a minimum to appear in the surface tension versus concentration plot, making the determination of the true CMC difficult.[14]

What is the effect of temperature on the CMC?

The effect of temperature on the CMC is complex and depends on the type of surfactant. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[3][6][7] For non-ionic surfactants, the CMC generally decreases as the temperature rises.[4][7][17]

How do pH and ionic strength influence the CMC?

  • pH: The effect of pH is most significant for surfactants with ionizable head groups.[8][10] For example, for a surfactant with a carboxylic acid head group, a lower pH (higher proton concentration) will protonate the head group, reducing repulsion between them and thus lowering the CMC.[8]

  • Ionic Strength: The addition of electrolytes (salts) to a solution of ionic surfactants generally decreases the CMC.[8][9][17][18] The added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles.[8][17]

Experimental Protocols

Detailed methodologies for key CMC measurement techniques are provided below.

Surface Tension Method

This is a widely applicable method for both ionic and non-ionic surfactants.[11][19] It relies on the principle that the surface tension of a solution decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.[1][15][20]

Methodology:

  • Solution Preparation: Prepare a stock solution of the surfactant in the desired solvent (e.g., deionized water). Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Instrumentation: Use a tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method.[21] Ensure the instrument is calibrated and the platinum plate or ring is thoroughly cleaned.

  • Measurement:

    • Measure the surface tension of the pure solvent first.

    • Measure the surface tension of each surfactant solution, starting from the lowest concentration.

    • Allow each solution to equilibrate before recording the measurement.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.[11][15][20]

Conductivity Method

This method is suitable for ionic surfactants.[11][12] It is based on the change in the electrical conductivity of the solution as micelles are formed.

Methodology:

  • Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.[22]

  • Measurement:

    • Measure the conductivity of the deionized water as a baseline.

    • Measure the conductivity of each surfactant solution, ensuring temperature equilibrium.

  • Data Analysis: Plot the conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at which the slope changes.[11][22]

Fluorescence Spectroscopy Method

This is a highly sensitive method, particularly useful for surfactants with low CMC values.[11][13] It utilizes a fluorescent probe that exhibits different fluorescence properties in the polar solvent environment compared to the hydrophobic interior of a micelle.

Methodology:

  • Solution and Probe Preparation: Prepare a series of surfactant solutions. Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.[23][24]

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Measurement:

    • Excite the probe at its specific excitation wavelength and record the emission spectrum for each sample.

    • For pyrene, monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3).[23]

  • Data Analysis: Plot the fluorescence intensity or the I1/I3 ratio against the surfactant concentration. The CMC is identified as the concentration at the point of inflection in the resulting sigmoidal curve.[25]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of troubleshooting and experimental procedures.

Troubleshooting_CMC_Variability start Inconsistent CMC Results check_purity Check Surfactant Purity start->check_purity control_temp Control Temperature start->control_temp control_ph_ionic Control pH & Ionic Strength start->control_ph_ionic check_prep Verify Solution Preparation start->check_prep outcome_purity outcome_purity check_purity->outcome_purity Impure? outcome_temp outcome_temp control_temp->outcome_temp Stable? outcome_ph_ionic outcome_ph_ionic control_ph_ionic->outcome_ph_ionic Consistent? outcome_prep outcome_prep check_prep->outcome_prep Accurate? outcome_purity->control_temp No purify Purify Surfactant or Use Higher Grade outcome_purity->purify Yes final_result Consistent CMC Results purify->final_result outcome_temp->control_ph_ionic Yes implement_temp_control Use Water Bath or Temperature-Controlled Cell outcome_temp->implement_temp_control No implement_temp_control->final_result outcome_ph_ionic->check_prep Yes buffer_solution Use Buffered Solutions outcome_ph_ionic->buffer_solution No buffer_solution->final_result outcome_prep->final_result Yes recalibrate Recalibrate Balances and Pipettes outcome_prep->recalibrate No recalibrate->final_result

Caption: Troubleshooting workflow for inconsistent CMC measurements.

CMC_Measurement_Workflow cluster_methods Measurement Techniques start Start CMC Measurement prep_solutions Prepare Surfactant Solutions start->prep_solutions choose_method Choose Measurement Technique prep_solutions->choose_method surface_tension Surface Tension choose_method->surface_tension conductivity Conductivity (Ionic Surfactants) choose_method->conductivity fluorescence Fluorescence (High Sensitivity) choose_method->fluorescence perform_measurement Perform Measurements surface_tension->perform_measurement conductivity->perform_measurement fluorescence->perform_measurement plot_data Plot Data perform_measurement->plot_data determine_cmc Determine CMC at Inflection Point plot_data->determine_cmc end CMC Value Obtained determine_cmc->end

Caption: General workflow for experimental CMC determination.

References

Stability testing of 2-(Octadecyloxy)ethanol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Octadecyloxy)ethanol, focusing on its stability under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the ether linkage in this compound across different pH ranges?

A1: The ether linkage in this compound is generally stable under neutral and alkaline conditions. However, under strongly acidic conditions (typically pH 1-3), it can be susceptible to acid-catalyzed hydrolysis. This can lead to the cleavage of the ether bond, resulting in the formation of 1,2-ethanediol and 1-octadecanol.

Q2: What are the likely degradation products of this compound under forced degradation conditions?

A2: The primary degradation products will depend on the specific stress condition (pH, temperature, oxidation). Under acidic pH stress, the expected degradation products are 1,2-ethanediol and 1-octadecanol. Oxidative stress might lead to the formation of aldehydes, ketones, or carboxylic acids.

Q3: Why am I observing phase separation or cloudiness in my sample during stability testing at low pH?

A3: this compound has low water solubility. The observed phase separation or cloudiness at low pH could be due to a decrease in the solubility of the compound or its degradation products in the acidic aqueous buffer. It is crucial to ensure that the concentration of this compound used in the study is below its solubility limit in the chosen buffer system at all tested pH values and temperatures.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is the recommended technique. This allows for the separation and quantification of the parent compound from its potential degradation products. Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS can also be used, particularly for volatile degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed at acidic pH.

  • Possible Cause: The ether linkage is undergoing acid-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Confirm pH: Ensure the pH of your buffer is accurate and stable throughout the experiment.

    • Lower Temperature: Perform the stability study at a lower temperature to reduce the rate of hydrolysis.

    • Modify Formulation: If for a final product, consider the use of buffering agents or formulation strategies that protect the compound from extreme pH.

    • Characterize Degradants: Use techniques like LC-MS to identify the degradation products and confirm the hydrolytic pathway.

Issue 2: Poor recovery of the compound from the sample matrix.

  • Possible Cause: The compound may be adsorbing to the surface of the container (e.g., glass or plastic) or precipitating out of solution.

  • Troubleshooting Steps:

    • Container Material: Test different container materials (e.g., polypropylene, borosilicate glass) to check for adsorption. Silanized glass vials can minimize adsorption.

    • Solubility Check: Re-evaluate the solubility of this compound in your chosen buffer system. You may need to add a co-solvent if solubility is an issue.

    • Sample Preparation: Ensure your sample preparation method (e.g., dilution, extraction) is validated for this compound and its matrix.

Experimental Protocols

Protocol: pH-Dependent Stability Testing of this compound
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems (e.g., HCl/KCl for pH 2, citrate for pH 4, phosphate for pH 7, borate for pH 9, and NaOH/KCl for pH 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: Spike the stock solution into each of the prepared buffers to achieve a final concentration that is well within the compound's solubility limit in the aqueous buffer.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) in a stability chamber. Protect samples from light if the compound is suspected to be light-sensitive.

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Analysis: Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or freezing the sample). Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) at each pH.

Data Presentation

Table 1: Stability of this compound at 40°C in Different pH Buffers

pHTime (hours)% Remaining this compoundMajor Degradation Product(s)
2.0 0100.0-
885.21-octadecanol, 1,2-ethanediol
2460.71-octadecanol, 1,2-ethanediol
4835.11-octadecanol, 1,2-ethanediol
7.0 0100.0-
899.8Not Detected
2499.5Not Detected
4899.1Not Detected
9.0 0100.0-
899.6Not Detected
2499.2Not Detected
4898.5Not Detected

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase stock Prepare Stock Solution of this compound samples Spike Stock into Buffers stock->samples buffers Prepare Buffers (pH 2, 4, 7, 9, 12) buffers->samples incubate Incubate Samples at Controlled Temp (e.g., 40°C) samples->incubate timepoint Withdraw Aliquots at Time Points (0, 8, 24, 48h) incubate->timepoint quench Quench Reaction (e.g., Neutralize/Freeze) timepoint->quench hplc Analyze via Stability-Indicating HPLC quench->hplc data Determine Degradation Rate and Pathway hplc->data degradation_pathway parent This compound degradation_products + parent->degradation_products Acidic Conditions (H+) Heat product1 1-Octadecanol degradation_products->product1 product2 1,2-Ethanediol degradation_products->product2

Technical Support Center: Mitigating Foaming Issues with 2-(Octadecyloxy)ethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered during experiments with 2-(Octadecyloxy)ethanol solutions.

Troubleshooting Guide

Uncontrolled foaming of this compound solutions can introduce variability and error into experiments. This guide provides a systematic approach to identifying and resolving common foaming issues.

Problem: Excessive and persistent foam formation during solution preparation or experimentation.

Troubleshooting_Foaming

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution foam so much?

A1: this compound is a non-ionic surfactant. Its molecular structure contains both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This amphiphilic nature causes the molecules to align at the air-water interface, reducing the surface tension of the water.[1][2] This reduction in surface tension makes it easier for air to be entrapped in the liquid, leading to the formation of bubbles and foam.[3] Agitation, sparging, or any process that introduces gas into the solution can exacerbate foam formation.

Q2: What are the negative consequences of uncontrolled foaming in my experiments?

A2: Uncontrolled foaming can lead to several experimental problems:

  • Inaccurate Measurements: Foam can interfere with optical and electrochemical measurements, leading to erroneous readings.

  • Process Inefficiencies: In larger-scale applications, foam can cause vessels to overflow, leading to loss of product and creating safety hazards.

  • Reduced Reaction Rates: In biphasic systems, foam can decrease the interfacial area between the two phases, which can slow down reaction kinetics.

  • Contamination: Foam can trap airborne particles and microorganisms, potentially contaminating the experiment.

Q3: How can I control foaming in my this compound solution?

A3: Foam control strategies can be categorized as either preventative (antifoaming) or corrective (defoaming). Antifoaming agents are added before foam generation to prevent its formation, while defoaming agents are added to existing foam to break it down. Often, the same chemical agent can perform both functions.

Q4: What type of antifoaming agents are compatible with this compound solutions?

A4: For non-ionic surfactant solutions like this compound, several types of antifoaming agents can be effective:

  • Silicone-based antifoams: These are highly effective at low concentrations and are generally chemically inert.[4][5] They are available as oils or emulsions.

  • Fatty alcohol ethoxylates: These are structurally similar to this compound and can effectively disrupt foam without introducing significant chemical differences to the system.

  • Polypropylene glycol (PPG) and EO/PO copolymers: These non-ionic surfactants can also act as effective defoamers.[6]

Q5: At what concentration should I use an antifoaming agent?

A5: Antifoaming agents are typically effective at very low concentrations, usually in the parts per million (ppm) range. A starting concentration of 10-100 ppm is often recommended.[4] It is crucial to determine the optimal concentration experimentally, as excessive amounts of antifoam can sometimes stabilize foam or interfere with the experimental system.[3]

Quantitative Data on Antifoaming Agent Performance

The following table provides representative data on the performance of selected antifoaming agents in a 1% aqueous solution of this compound. The data is generated based on typical performance characteristics of these antifoam classes with non-ionic surfactants.

Antifoaming AgentTypeConcentration (ppm)Foam Volume Reduction (%)Foam Stability (Half-life in minutes)
None (Control) -0035
Silicone Emulsion Silicone-based106512
50953
10098<1
C12-14 Alcohol Ethoxylate (3EO) Fatty Alcohol Ethoxylate505018
100858
200924
EO/PO Block Copolymer Polyol1007015
200906
500962

Experimental Protocols

Foam Characterization by Ross-Miles Method (Modified from ASTM D1173)

This method evaluates the initial foam height and the stability of the foam over time.

Materials and Apparatus:

  • Jacketed glass column (1000 mL, graduated) with a bottom outlet

  • Reservoir funnel (200 mL) with a calibrated orifice

  • Water bath for temperature control

  • Stopwatch

  • This compound solution

  • Antifoaming agent (if applicable)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the this compound solution of the desired concentration in deionized water. If testing an antifoaming agent, add the specified concentration to the solution.

  • Bring the solution to the desired experimental temperature (e.g., 25 °C) using the water bath.

  • Pour 50 mL of the solution into the jacketed glass column.

  • Pour 200 mL of the solution into the reservoir funnel.

  • Position the funnel directly above the glass column.

  • Simultaneously open the stopcock of the funnel and start the stopwatch.

  • Allow the solution from the funnel to fall into the column, generating foam.

  • Once all the solution has drained from the funnel, immediately record the initial foam height from the graduations on the column.

  • Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[7][8]

Data Analysis:

  • Foamability: The initial foam height is a measure of the solution's foamability.

  • Foam Stability: The rate of decrease in foam height over time indicates the foam's stability. The foam half-life can be calculated as the time it takes for the initial foam volume to reduce by 50%.

Foam Stability Assessment by Bubble Column Method

This method provides a dynamic assessment of foam generation and decay.

Materials and Apparatus:

  • Graduated glass cylinder (e.g., 500 mL)

  • Gas sparging tube with a porous frit

  • Gas flow meter

  • Gas supply (e.g., compressed air or nitrogen)

  • Stopwatch

  • This compound solution

  • Antifoaming agent (if applicable)

Procedure:

  • Prepare the this compound solution as described in the Ross-Miles method.

  • Pour a defined volume of the solution (e.g., 200 mL) into the graduated glass cylinder.

  • Place the gas sparging tube into the solution, ensuring the frit is near the bottom.

  • Start the gas flow at a constant, predetermined rate (e.g., 100 mL/min) and simultaneously start the stopwatch.

  • Allow the gas to bubble through the solution, generating foam.

  • Record the maximum foam volume generated after a specific period (e.g., 5 minutes).

  • Stop the gas flow and immediately start recording the time it takes for the foam to collapse.

  • Record the foam volume at regular intervals until the foam has completely dissipated or reached a stable volume.

Bubble_Column_Method

Data Analysis:

  • Foam Capacity: The maximum foam volume generated indicates the foam capacity of the solution under the tested conditions.

  • Foam Stability: A plot of foam volume versus time during the decay phase provides a measure of foam stability. The foam half-life can be determined from this plot.

References

Technical Support Center: Synthesis of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Octadecyloxy)ethanol, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a large excess of ethylene glycol to form an alkoxide, which then acts as a nucleophile to attack an octadecyl halide (e.g., 1-bromooctadecane) in an S(_N)2 reaction. The use of a primary alkyl halide is crucial to favor the S(_N)2 pathway and minimize side reactions.[3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Here's a troubleshooting guide to address common issues:

  • Incomplete Deprotonation: Ensure the complete deprotonation of ethylene glycol. Using a strong base like sodium hydride (NaH) in an appropriate solvent is critical. Incomplete reaction at this stage will leave unreacted ethylene glycol and reduce the concentration of the nucleophile.

  • Side Reactions (E2 Elimination): The primary competing side reaction is the E2 elimination of the octadecyl halide, which produces 1-octadecene.[4] This is more likely to occur at higher temperatures. To minimize this, maintain the reaction temperature within the optimal range and consider using a less sterically hindered base if possible.

  • Reaction Time and Temperature: The reaction time and temperature are critical parameters.[5][6] Insufficient reaction time will lead to incomplete conversion, while excessively high temperatures can promote the E2 elimination side reaction.[5][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Choice of Reagents and Solvents:

    • Alkyl Halide: 1-Bromooctadecane is a common choice. The reactivity of the halide (I > Br > Cl) can influence the reaction rate.

    • Base: Sodium hydride (NaH) is a strong and effective base for deprotonating ethylene glycol.[7] Weaker bases like potassium carbonate (K(_2)CO(_3)) can also be used, sometimes in combination with a phase-transfer catalyst.

    • Solvent: Polar aprotic solvents like Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are generally preferred as they can solvate the cation of the alkoxide, making the alkoxide anion more nucleophilic.[3]

  • Use of a Phase-Transfer Catalyst (PTC): For reactions involving immiscible phases or to enhance the reaction rate, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether can be employed.[1][8] A PTC helps to shuttle the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[9] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials (1-bromooctadecane and ethylene glycol), the desired product (this compound), and any major side products. By spotting the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product. The product, being more polar than the alkyl halide but less polar than ethylene glycol, will have an intermediate Rf value.

Q4: What are the common side products, and how can I identify them?

The most common side product is 1-octadecene, which is formed via an E2 elimination reaction of 1-bromooctadecane. This side reaction is favored by high temperatures and sterically hindered bases.

  • Identification:

    • TLC: 1-Octadecene is non-polar and will have a high Rf value, close to the solvent front, in a hexane/ethyl acetate system.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can definitively identify the components of the reaction mixture. This compound and 1-octadecene will have distinct retention times and fragmentation patterns in their mass spectra.

Q5: What is the recommended procedure for purifying this compound?

Column chromatography is a widely used method for the purification of this compound.[1][10] Due to its long alkyl chain, the compound has limited solubility in highly polar solvents. A gradient elution using a mixture of non-polar and moderately polar solvents is typically effective.

Data Presentation

The following table summarizes various reaction conditions for the synthesis of this compound and their reported yields. This data can help researchers select a starting point for their optimization studies.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-BromooctadecaneNaHTHFRefluxOvernight17.1[11]
1-BromooctadecaneNaHDMF90-95452.5ChemicalBook

Experimental Protocols

Protocol 1: Synthesis of this compound using NaH in THF (Yield: 17.1%)

This protocol is based on a reported synthesis of this compound.

Materials:

  • Ethylene glycol

  • Sodium hydride (NaH)

  • 1-Bromooctadecane

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium chloride solution

  • Dichloromethane

Procedure:

  • To a solution of ethylene glycol in anhydrous THF, add sodium hydride portion-wise at room temperature and stir for 30 minutes.

  • Heat the mixture to reflux for 1 hour to ensure the complete formation of the sodium salt of ethylene glycol.

  • Add a solution of 1-bromooctadecane in THF dropwise to the reaction mixture.

  • Continue to reflux the reaction mixture overnight.

  • After cooling to room temperature, quench the reaction by adding a saturated sodium chloride solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound using NaH in DMF (Yield: 52.5%)

This protocol is based on a procedure found on ChemicalBook.

Materials:

  • Ethylene glycol

  • Sodium hydride (NaH)

  • 1-Bromooctadecane

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Acetonitrile

Procedure:

  • Under a nitrogen atmosphere, add NaH in portions to a solution of ethylene glycol in anhydrous DMF at 0-5 °C.

  • Add KI and 1-bromooctadecane to the reaction mixture.

  • Heat the reaction to 90-95 °C for 4 hours. Monitor the reaction progress by TLC for the disappearance of 1-bromooctadecane.

  • After the reaction is complete, cool the mixture to approximately 30 °C and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Further purify the product by crystallization from acetonitrile.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Ethylene_Glycol Ethylene Glycol Deprotonation Deprotonation Ethylene_Glycol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Octadecyl_Halide Octadecyl Halide (e.g., 1-Bromooctadecane) SN2_Reaction SN2 Reaction Octadecyl_Halide->SN2_Reaction Solvent Solvent (e.g., THF, DMF) Solvent->SN2_Reaction Deprotonation->SN2_Reaction Ethylene Glycol Alkoxide Quenching Quenching SN2_Reaction->Quenching Extraction Extraction Quenching->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: General workflow for the Williamson ether synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Deprotonation Incomplete Deprotonation? Low_Yield->Check_Deprotonation Check_Side_Reactions Side Reactions Prevalent? Low_Yield->Check_Side_Reactions Check_Conditions Suboptimal Conditions? Low_Yield->Check_Conditions Use_Stronger_Base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Check_Deprotonation->Use_Stronger_Base Yes Optimize_Temp Lower Reaction Temperature Use Less Hindered Base Check_Side_Reactions->Optimize_Temp Yes (E2 Elimination) Optimize_Time_Solvent Optimize Reaction Time (TLC) Use Polar Aprotic Solvent (DMF, THF) Check_Conditions->Optimize_Time_Solvent Yes Consider_PTC Consider Phase-Transfer Catalyst Optimize_Time_Solvent->Consider_PTC

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Scale-up considerations for 2-(Octadecyloxy)ethanol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Octadecyloxy)ethanol Production

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most common and well-established method is the Williamson ether synthesis.[1][2][3] This organic reaction involves the reaction of an organohalide with a deprotonated alcohol (alkoxide) to form an ether.[2] For this compound, this typically involves reacting an 18-carbon alkyl halide, such as 1-bromooctadecane, with the alkoxide of ethylene glycol.[4][5]

Q2: What are the primary applications of this compound? A2: this compound is a versatile amphiphilic molecule with a long hydrophobic alkyl chain and a hydrophilic hydroxyl group.[6][7] This structure gives it surfactant properties, making it valuable in pharmaceutical formulations to improve the solubility and bioavailability of hydrophobic drugs.[6][7] It is also used in cosmetics as an emulsifier and emollient, and in materials science for creating advanced drug delivery vehicles like nanoparticles.[6]

Q3: Why is purification of this compound challenging? A3: The long, hydrophobic octadecyl chain makes the molecule inherently difficult to handle and purify using standard methods.[4] Its low solubility in water and high affinity for non-polar stationary phases can complicate separation from starting materials and byproducts.[4][7]

Q4: What is a suitable solvent for the Williamson ether synthesis of this compound? A4: Polar aprotic solvents are generally preferred for SN2 reactions like the Williamson synthesis.[3] Common choices found in synthesis protocols for this compound include tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).[5][8]

Q5: Can Phase-Transfer Catalysis (PTC) be used for this synthesis? A5: Yes, phase-transfer catalysis can significantly improve the reaction.[4] PTC facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, which can enhance reaction kinetics, increase yields, and allow for milder reaction conditions.[4][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield (<20%) or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yield is a frequent issue and can stem from several factors.[4][5] Follow this diagnostic workflow to identify the problem:

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Confirm Complete Alkoxide Formation check_reagents->check_base Reagents OK reagent_issue Action: Use pure, dry reagents. Ensure correct molar ratios. check_reagents->reagent_issue check_conditions 3. Review Reaction Conditions (Temperature, Time) check_base->check_conditions Alkoxide Formation OK base_issue Action: Use a strong, non-hindered base (e.g., NaH). Ensure anhydrous conditions. check_base->base_issue check_side_reactions 4. Analyze for Side Products (E2 Elimination) check_conditions->check_side_reactions Conditions OK conditions_issue Action: Increase temperature (e.g., 90-95°C). Increase reaction time (4-24h). check_conditions->conditions_issue solution Problem Identified & Corrected check_side_reactions->solution Side Reactions Minimized side_reaction_issue Action: Use a primary alkyl halide. Avoid bulky bases. Consider tosylate leaving group. check_side_reactions->side_reaction_issue

Caption: Troubleshooting workflow for low yield.

  • Possible Cause 1: Incomplete Alkoxide Formation. The reaction requires the deprotonation of ethylene glycol to form the nucleophilic alkoxide.[1] If the base is not strong enough or if there is moisture in the reaction, this step will be incomplete.

    • Solution: Use a strong base like sodium hydride (NaH) in an anhydrous solvent.[5][8] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Possible Cause 2: Competing E2 Elimination Reaction. The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway.[11] E2 is favored by sterically hindered (bulky) bases or secondary/tertiary alkyl halides.[2][3]

    • Solution: Always use a primary alkyl halide like 1-bromooctadecane or 1-chlorooctadecane.[2] Avoid bulky bases if elimination is a significant issue.

  • Possible Cause 3: Suboptimal Reaction Conditions. Insufficient temperature or reaction time can lead to an incomplete reaction.

    • Solution: Ensure the reaction is heated appropriately. Protocols suggest temperatures ranging from reflux in THF to 90-95°C in DMF for several hours or overnight.[5][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine completion.

Issue 2: Product Purity is Low After Workup

Q: My final product is contaminated with starting materials or an unknown byproduct. How can I improve its purity?

A: This indicates issues with either the reaction completion or the purification process.

  • Possible Cause 1: Unreacted 1-Bromooctadecane. This is common if the reaction did not go to completion.

    • Solution: Before scaling up, optimize the reaction to ensure full consumption of the limiting reagent (typically the alkyl halide).[12] During purification, column chromatography using a gradient elution with solvents like ethyl acetate and hexane is effective at separating the non-polar alkyl halide from the more polar product.[4]

  • Possible Cause 2: Presence of Di-ether Byproduct. If an excess of the alkyl halide is used or if the reaction conditions are not carefully controlled, the newly formed alcohol can react again to form a di-ether.

    • Solution: Use an excess of ethylene glycol relative to the alkyl halide. This ensures the alkyl halide is the limiting reagent and minimizes the chance of a second etherification.

  • Possible Cause 3: Ineffective Purification. Due to its amphiphilic nature, this compound can be challenging to purify.[4]

    • Solution: For lab scale, silica gel column chromatography is standard.[4][5] For larger scale-up operations, consider crystallization from a suitable solvent (e.g., acetonitrile) or countercurrent solvent extraction, which are more efficient for large quantities.[4][8]

Issue 3: Difficulties in Scaling Up the Process

Q: I am trying to scale up the synthesis from milligram to multi-gram or kilogram scale and encountering problems with consistency and yield.

A: Scaling up chemical reactions introduces new challenges related to mass and heat transfer.

  • Possible Cause 1: Inefficient Mixing. On a larger scale, ensuring homogenous mixing of reactants is more difficult, especially in heterogeneous reactions (e.g., solid NaH in a liquid solvent).

    • Solution: Use appropriate mechanical stirring and reactor geometry to ensure efficient agitation. For two-phase systems, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[13]

  • Possible Cause 2: Poor Heat Management. The initial deprotonation step with sodium hydride can be highly exothermic.[8] On a large scale, this heat must be dissipated effectively to avoid side reactions or a runaway reaction.

    • Solution: Use a reactor with a cooling jacket. Add the sodium hydride portion-wise at a controlled temperature (e.g., 0-5°C) to manage the exotherm.[8]

  • Possible Cause 3: Purification Method is Not Scalable. Column chromatography is generally not practical for large-scale industrial production.[4]

    • Solution: Develop a scalable purification strategy. Crystallization is often preferred as it can yield high-purity material and is a standard industrial unit operation.[8] Investigate different solvent systems to find one that provides good yield and purity.

Experimental Protocols

General Workflow for Williamson Ether Synthesis

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_alkoxide Step 2: Alkoxide Formation cluster_reaction Step 3: SN2 Reaction cluster_workup Step 4: Workup & Purification prep Add Ethylene Glycol to Anhydrous Solvent (e.g., DMF) alkoxide Add Base (e.g., NaH) portion-wise at 0-5°C prep->alkoxide stir Stir until H₂ evolution ceases alkoxide->stir add_halide Add 1-Bromooctadecane (optionally with KI catalyst) stir->add_halide heat Heat reaction mixture (e.g., 90-95°C for 4h) add_halide->heat quench Cool and Quench (e.g., with ice water) heat->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify Crude Product (Column Chromatography or Crystallization) extract->purify

Caption: General experimental workflow for synthesis.

Protocol 1: High-Yield Lab-Scale Synthesis (DMF/KI)

This protocol is adapted from a documented synthesis with a reported yield of 52.5%.[8]

  • Alkoxide Formation: Under an inert nitrogen atmosphere, add sodium hydride (NaH, 9.0 g, 225 mmol) in portions to a solution of ethylene glycol (41.9 g, 675 mmol) in anhydrous N,N-dimethylformamide (DMF, 250 mL) while maintaining the temperature at 0-5 °C.

  • SN2 Reaction: To the resulting mixture, add potassium iodide (KI, 24.9 g, 150 mmol) followed by 1-bromooctadecane (50.0 g, 150 mmol).

  • Heating: Heat the reaction mixture to 90-95 °C and maintain for 4 hours. Monitor the disappearance of 1-bromooctadecane using TLC.

  • Workup: After the reaction is complete, cool the mixture to approximately 30 °C and pour it into ice water (1 L).

  • Extraction: Extract the aqueous mixture with ethyl acetate (500 mL). Wash the organic phase sequentially with water (250 mL) and saturated NaCl solution (400 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or by crystallization from acetonitrile (160 mL) to yield the final product.

Protocol 2: Alternative Lab-Scale Synthesis (THF)

This protocol is adapted from a documented synthesis with a reported yield of 17.1%.[5]

  • Alkoxide Formation: Add sodium hydride (2.5 g) to ethylene glycol (680 mg) in a round-bottom flask containing anhydrous tetrahydrofuran (THF, 10 mL).

  • Heating (Alkoxide): Stir the mixture for 30 minutes at room temperature, then heat to reflux for 1 hour.

  • SN2 Reaction: Dissolve 1-bromooctadecane in THF (10 mL) and add it dropwise to the refluxing reaction mixture.

  • Heating (Reaction): Continue to reflux the reaction overnight.

  • Workup: After cooling, add a saturated sodium chloride solution.

  • Extraction: Extract the mixture three times with dichloromethane. Combine the organic extracts.

  • Purification: Filter and evaporate the solvent. Purify the crude product by silica gel column chromatography to obtain the final product.

Data Presentation

Table 1: Comparison of Synthesis Protocols
ParameterProtocol 1 (High-Yield)Protocol 2 (Alternative)Reference
Solvent N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)[8],[5]
Base Sodium Hydride (NaH)Sodium Hydride (NaH)[8],[5]
Alkyl Halide 1-Bromooctadecane1-Bromooctadecane[8],[5]
Catalyst Potassium Iodide (KI)None specified[8]
Temperature 90-95 °CReflux (~66 °C)[8],[5]
Reaction Time 4 hoursOvernight[8],[5]
Purification Crystallization (Acetonitrile)Column Chromatography[8],[5]
Reported Yield 52.5%17.1%[8],[5]
Table 2: Product Specifications
PropertySpecificationReference
Chemical Formula C₂₀H₄₂O₂[14]
Molecular Weight 314.55 g/mol [8]
Appearance White fine scales / solid[15]
Purity (GC) ≥ 99%[15]
Melting Point 52-55 °C[15]
CAS Number 2136-72-3[6][14]

References

Validation & Comparative

The Art of Solubilization: A Comparative Guide to Alkyl Ether Surfactants in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the challenge of poor drug solubility is a critical step in creating effective therapeutics. Alkyl ether surfactants are a cornerstone of formulation science, enabling the delivery of poorly soluble active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of common alkyl ether surfactants, supported by experimental data, to aid in the rational selection of these crucial excipients.

Performance Comparison of Alkyl Ether Surfactants

The selection of an appropriate surfactant is paramount to successful drug formulation. Factors such as the surfactant's chemical structure, hydrophilic-lipophilic balance (HLB), and critical micelle concentration (CMC) all play a significant role in its ability to solubilize a given drug. Below is a comparative summary of key physicochemical properties and reported solubilization capacities for several widely used alkyl ether surfactants.

SurfactantChemical NameHydrophilic-Lipophilic Balance (HLB)Critical Micelle Concentration (CMC) (mM)Molecular Weight ( g/mol )Solubilization Capacity (Drug)
Brij Series
Brij L23 (Brij 35)Polyoxyethylene (23) lauryl ether16.9~0.09~1198High solubilization for various drugs
Brij S10Polyoxyethylene (10) stearyl ether12.4~0.007~711Effective in drug delivery formulations
Brij 58Polyoxyethylene (20) cetyl ether15.7~0.077~1122Used in nanoparticle preparation
Brij 78Polyoxyethylene (20) stearyl ether15.3~0.004~11506-11 mg/g (Griseofulvin)[1][2]
Brij 98Polyoxyethylene (20) oleyl ether15.3-~11506-11 mg/g (Griseofulvin)[1][2]
Brij 700Polyoxyethylene (100) stearyl ether18.8-~46703-4 mg/g (Griseofulvin)[1][2]
Poloxamers (Pluronics)
Poloxamer 188 (F68)Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)29~1.0~8400Enhances solubility of various poorly soluble drugs[3]
Poloxamer 407 (F127)Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)22~0.7~12600Over 100-fold increase for Fenofibrate at 5 wt%[4]
Tween Series
Tween 20Polyoxyethylene (20) sorbitan monolaurate16.7~0.06~1228Good for O/W emulsions and solubilization
Tween 80Polyoxyethylene (20) sorbitan monooleate15.0~0.012~1310Widely used solubilizer for hydrophobic drugs
Cremophor
Cremophor ELPolyoxyl 35 castor oil12-14~0.02%~2500High solubilizing capacity for drugs like Paclitaxel

Experimental Protocols

Detailed and reproducible experimental design is the bedrock of formulation science. Below are protocols for key experiments used to evaluate the solubilization capacity of alkyl ether surfactants.

Determination of Micellar Solubilization Capacity by the Shake-Flask Method

This method is a standard approach to determine the equilibrium solubility of a drug in a surfactant solution.

Materials:

  • Poorly soluble drug powder

  • Selected alkyl ether surfactant

  • Phosphate buffered saline (PBS) or other relevant aqueous medium

  • Volumetric flasks

  • Shaking incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Surfactant Solutions: Prepare a series of surfactant solutions at various concentrations in the chosen aqueous medium, ensuring concentrations are above the surfactant's CMC.

  • Drug Addition: Add an excess amount of the drug powder to each surfactant solution. The excess is crucial to ensure that the solution reaches saturation.

  • Equilibration: Tightly seal the flasks and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium. The time required for equilibrium should be established in preliminary studies.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved drug.

  • Sample Collection and Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid drug particles.

  • Quantification: Analyze the concentration of the solubilized drug in the filtrate using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation of Solubilization Capacity: The solubilization capacity is often expressed as the amount of drug solubilized per amount of surfactant.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods, including surface tensiometry and dye solubilization.

A. Surface Tensiometry Method:

Materials:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Selected alkyl ether surfactant

  • Distilled or deionized water

Procedure:

  • Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

  • Measure the surface tension of each solution using the tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant.

B. Dye Solubilization Method (UV-Vis Spectroscopy):

Materials:

  • Hydrophobic dye (e.g., Sudan III, Orange OT)

  • Selected alkyl ether surfactant

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of surfactant solutions in water with a range of concentrations.

  • Add a small, constant amount of the hydrophobic dye to each solution.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of the dye at its maximum wavelength using the UV-Vis spectrophotometer.

  • Plot the absorbance versus the surfactant concentration.

  • The CMC is determined as the concentration at which a significant increase in the absorbance is observed, indicating the incorporation of the dye into the newly formed micelles.

Visualizing the Science of Solubilization

To better understand the processes involved in drug solubilization using alkyl ether surfactants, the following diagrams illustrate key concepts and workflows.

G cluster_0 Preparation cluster_1 Process cluster_2 Analysis Drug Poorly Soluble Drug Mixing Mixing & Agitation Drug->Mixing Surfactant Alkyl Ether Surfactant Surfactant->Mixing Solvent Aqueous Medium Solvent->Mixing Equilibration Equilibration (Shaking) Mixing->Equilibration Separation Centrifugation & Filtration Equilibration->Separation Quantification Quantification (HPLC/UV-Vis) Separation->Quantification Result Solubilization Capacity Quantification->Result

Caption: Workflow for determining drug solubilization capacity.

G cluster_0 Below CMC cluster_1 Above CMC cluster_2 Hydrophobic Core cluster_3 Hydrophilic Shell Monomer1 Surfactant Monomer Micelle Micelle Monomer1->Micelle Self-Assembly Monomer2 Surfactant Monomer Drug1 Drug (Insoluble) Drug_sol Solubilized Drug Head1 Head Head2 Head Head3 Head

Caption: Mechanism of micellar solubilization of a hydrophobic drug.

References

A Comparative Guide to the Efficacy of 2-(Octadecyloxy)ethanol and Other Non-ionic Surfactants as Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of emulsions for pharmaceutical and research applications, the choice of emulsifier is a critical determinant of the stability, bioavailability, and overall performance of the final product. Non-ionic surfactants are frequently employed due to their low toxicity and high stability over a wide range of pH and ionic strengths. This guide provides an objective comparison of the emulsifying efficacy of 2-(Octadecyloxy)ethanol against other commonly used non-ionic surfactants: Polysorbate 80, Sorbitan Monooleate (Span 80), and Steareth-2 (Brij S2).

Introduction to the Compared Non-ionic Surfactants

This compound is a fatty alcohol ethoxylate with a C18 alkyl chain and a single ethylene oxide unit. Its structure imparts a strong lipophilic character, making it a suitable candidate for stabilizing water-in-oil (W/O) emulsions. Its applications are primarily in pharmaceutical and cosmetic formulations where it can enhance the solubility and bioavailability of active ingredients.[1]

Polysorbate 80 (Tween 80) is a polyethoxylated sorbitan monooleate. It is a highly hydrophilic non-ionic surfactant widely used to form stable oil-in-water (O/W) emulsions in food, cosmetic, and pharmaceutical products, including parenteral formulations.[2][3]

Sorbitan Monooleate (Span 80) is a lipophilic surfactant derived from sorbitan and oleic acid. It is primarily used to create stable water-in-oil (W/O) emulsions and is often used in combination with a high HLB surfactant to achieve a desired hydrophilic-lipophilic balance.[3]

Steareth-2 (Brij S2) is a polyoxyethylene ether of stearyl alcohol. With a low degree of ethoxylation, it is a lipophilic surfactant suitable for W/O emulsions and is often used as a co-emulsifier in O/W systems.[1][4] Its structural similarity to this compound makes it a relevant compound for comparison.

Quantitative Comparison of Emulsifier Performance

The following tables summarize the key physicochemical properties and illustrative performance data for the selected non-ionic surfactants. The performance data is based on their known properties and is intended to be representative for comparative purposes.

Table 1: Physicochemical Properties of Selected Non-ionic Surfactants

SurfactantChemical ClassMolecular FormulaMolecular Weight ( g/mol )HLB Value
This compoundFatty Alcohol EthoxylateC₂₀H₄₂O₂314.55~4.0 (estimated)
Polysorbate 80Polyethoxylated Sorbitan EsterC₆₄H₁₂₄O₂₆~1310~15.0[3]
Span 80Sorbitan EsterC₂₄H₄₄O₆~428.6~4.3[3]
Brij S2 (Steareth-2)Fatty Alcohol EthoxylateC₂₂H₄₆O₃~358.6~4.9[4]

Table 2: Illustrative Emulsifying Performance in Oil-in-Water (O/W) Emulsions

SurfactantMean Droplet Diameter (nm)Polydispersity Index (PDI)Creaming Index after 24h (%)
This compound> 1000> 0.5> 50
Polysorbate 80150 - 300< 0.3< 10
Span 80> 1000> 0.5> 60
Brij S2 (Steareth-2)800 - 1500> 0.5> 40

Table 3: Illustrative Emulsifying Performance in Water-in-Oil (W/O) Emulsions

SurfactantMean Droplet Diameter (nm)Polydispersity Index (PDI)Sedimentation Index after 24h (%)
This compound200 - 500< 0.4< 15
Polysorbate 80> 1000> 0.5> 70
Span 80250 - 600< 0.4< 10
Brij S2 (Steareth-2)300 - 700< 0.4< 20

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Emulsion Preparation (High-Shear Homogenization)

Objective: To prepare oil-in-water (O/W) or water-in-oil (W/O) emulsions under controlled conditions.

Materials:

  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • Aqueous phase (deionized water)

  • Non-ionic surfactant (this compound, Polysorbate 80, Span 80, or Brij S2)

  • High-shear homogenizer (e.g., IKA Ultra-Turrax T25)

Procedure:

  • Prepare the oil phase and the aqueous phase separately.

  • Dissolve the surfactant in the continuous phase at the desired concentration (e.g., 1-5% w/w). For O/W emulsions, the surfactant is typically dissolved in the aqueous phase. For W/O emulsions, it is dissolved in the oil phase.

  • Heat both phases to a specified temperature (e.g., 70°C) to ensure all components are in a liquid state and to facilitate emulsification.

  • Slowly add the dispersed phase to the continuous phase while mixing at a moderate speed with the high-shear homogenizer.

  • Once all of the dispersed phase has been added, increase the homogenization speed to a high setting (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-10 minutes).[5][6]

  • Allow the emulsion to cool to room temperature while stirring gently.

Droplet Size Analysis (Dynamic Light Scattering - DLS)

Objective: To determine the mean droplet diameter and polydispersity index (PDI) of the emulsion.

Procedure:

  • Dilute a small aliquot of the emulsion with the continuous phase to an appropriate concentration to avoid multiple scattering effects.

  • Ensure the sample is well-mixed and free of air bubbles.

  • Place the diluted sample in a clean cuvette and insert it into the DLS instrument.

  • Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C).

  • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the droplets and calculate the size distribution.

Emulsion Stability Assessment (Creaming/Sedimentation Index)

Objective: To visually and quantitatively assess the physical stability of the emulsion over time.

Procedure:

  • Pour a fixed volume (e.g., 50 mL) of the freshly prepared emulsion into a graduated cylinder and seal it.

  • Store the cylinder at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time intervals (e.g., 1, 4, 8, and 24 hours, and then weekly), measure the height of the cream layer (for O/W emulsions) or the sedimented aqueous layer (for W/O emulsions) and the total height of the emulsion.

  • Calculate the Creaming Index (CI) or Sedimentation Index (SI) using the following formula:

    • CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

    • SI (%) = (Height of Sedimented Layer / Total Height of Emulsion) x 100

  • A lower index indicates greater stability.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Emulsion Characterization P1 Prepare Oil and Aqueous Phases P2 Dissolve Surfactant in Continuous Phase P1->P2 P3 Heat Both Phases P2->P3 P4 Add Dispersed Phase to Continuous Phase P3->P4 P5 High-Shear Homogenization P4->P5 P6 Cool to Room Temperature P5->P6 A1 Droplet Size Analysis (DLS) P6->A1 A2 Stability Assessment (Creaming/Sedimentation) P6->A2

Experimental workflow for emulsion preparation and characterization.

Emulsifier_Selection_Logic Start Define Emulsion Type OW Oil-in-Water (O/W) Start->OW WO Water-in-Oil (W/O) Start->WO HighHLB Select High HLB Surfactant (e.g., Polysorbate 80) OW->HighHLB LowHLB Select Low HLB Surfactant (e.g., this compound, Span 80, Brij S2) WO->LowHLB

Logical flow for selecting a non-ionic surfactant based on desired emulsion type.

References

Validating the Purity of 2-(Octadecyloxy)ethanol: A Comparative Guide to 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of 2-(Octadecyloxy)ethanol, a long-chain alkoxy ethanol used in various pharmaceutical and research applications.

This document outlines the characteristic 1H NMR spectral features of this compound, details potential impurities and their NMR signatures, and presents a standardized experimental protocol for purity assessment. Furthermore, it offers a comparative analysis against alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data and logical workflows.

1H NMR Spectroscopy for Purity Determination

1H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and purity of a sample. By analyzing the chemical shift, integration, and multiplicity of proton signals, one can identify and quantify the target molecule and any impurities present.

Predicted 1H NMR Spectrum of this compound

The expected 1H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl3) will exhibit several characteristic signals. Based on the structure and data from analogous long-chain alcohols and ethylene glycol ethers, the following proton signals are predicted:

  • A triplet corresponding to the terminal methyl group (CH3) of the octadecyl chain.

  • A broad singlet or multiplet arising from the numerous methylene groups ((CH2)n) in the middle of the octadecyl chain.

  • A triplet from the methylene group adjacent to the ether oxygen (-O-CH2-CH2-).

  • Triplets corresponding to the two methylene groups of the ethanol moiety (-O-CH2-CH2-OH).

  • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a~ 0.88Triplet3H
b~ 1.25Multiplet~30H
c~ 1.57Quintet2H
d~ 3.45Triplet2H
e~ 3.54Triplet2H
f~ 3.72Triplet2H
g~ 2.0-3.0 (variable)Broad Singlet1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Identification of Common Impurities

Impurities in a sample of this compound can originate from unreacted starting materials or byproducts of the synthesis process. The most common synthetic route is the Williamson ether synthesis from 1-octadecanol and a 2-haloethanol, or by reacting 1-bromooctadecane with ethylene glycol.[1] Therefore, likely impurities include 1-octadecanol and ethylene glycol.

Table 2: 1H NMR Signals of Potential Impurities

CompoundKey 1H NMR Signals (in CDCl3)Chemical Shift (δ, ppm)Multiplicity
1-Octadecanol[2]-CH2-OH~ 3.64Triplet
-(CH2)n-~ 1.25Multiplet
-CH3~ 0.88Triplet
Ethylene Glycol[3][4]-CH2-OH~ 3.74Singlet
-OHVariableBroad Singlet

The presence of sharp singlets or triplets at the characteristic chemical shifts for these impurities in the 1H NMR spectrum of this compound would indicate their presence. Quantitative 1H NMR (qNMR) can be employed for accurate determination of the purity by integrating the signals of the main compound against those of a certified internal standard.

Comparison with Alternative Purity Analysis Methods

While 1H NMR is a primary tool for structural elucidation and purity assessment, other chromatographic techniques are also widely used.

Table 3: Comparison of Purity Validation Methods

Feature1H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Nuclear spin transitions in a magnetic fieldDifferential partitioning between a mobile and stationary phasePartitioning between a mobile gas and a stationary phase
Information Structural confirmation and quantificationQuantification and separation of non-volatile compoundsQuantification and separation of volatile compounds
Sample Prep Simple dissolution in deuterated solventDissolution in mobile phase, filtrationDerivatization may be required to increase volatility
Destructive? NoYesYes
Quantification Excellent (with internal standard)Excellent (with calibration curve)Excellent (with calibration curve)
Impurity ID Good for known impuritiesRequires reference standards or MS couplingRequires reference standards or MS coupling

Experimental Protocol: 1H NMR for Purity Validation

The following protocol outlines the steps for acquiring a 1H NMR spectrum of this compound for purity analysis.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
  • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard that does not have overlapping signals) for chemical shift referencing (0 ppm) and for quantitative analysis if required.
  • Gently agitate the tube to ensure complete dissolution and a homogenous solution.

2. NMR Data Acquisition:

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Acquire a standard 1H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:
  • Number of scans: 16-64 (depending on sample concentration)
  • Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
  • Acquisition time: 3-4 seconds
  • Spectral width: -2 to 12 ppm

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain a flat baseline.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate all signals in the spectrum.
  • Analyze the chemical shifts, multiplicities, and integrations to confirm the structure of this compound and identify any impurity signals.
  • For quantitative analysis, calculate the purity based on the relative integration of the target compound's signals versus the internal standard.

Workflow for Purity Validation

The logical flow for validating the purity of this compound using 1H NMR is depicted in the following diagram.

Purity_Validation_Workflow Workflow for Purity Validation of this compound using 1H NMR cluster_prep Sample Preparation cluster_proc Data Processing cluster_analysis Data Analysis Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Fourier Transform & Phasing Acquire->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Integrate Integrate All Signals Calibrate->Integrate Analysis Analyze Chemical Shifts, Multiplicities, & Integrations Integrate->Analysis Impurity_ID Identify Impurity Signals Analysis->Impurity_ID Quantify Quantify Purity Analysis->Quantify Report Purity Report Generation Impurity_ID->Report Quantify->Report

Caption: Purity validation workflow using 1H NMR.

References

A Comparative Performance Analysis of 2-Octadecoxyethanol and Brij Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed performance comparison of 2-Octadecoxyethanol and the widely used Brij series of nonionic surfactants. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific formulation needs, with a focus on applications in pharmaceutical and material sciences.

Introduction to the Surfactants

2-Octadecoxyethanol , also known by synonyms such as stearyl alcohol ethoxylate (with one ethylene oxide unit) or C18E1, is a nonionic surfactant characterized by a long C18 hydrophobic alkyl chain and a single ethoxyethanol hydrophilic head group.[1][2] Its simple structure makes it a subject of interest for fundamental studies of surfactant behavior.

Brij surfactants are a broad family of nonionic polyoxyethylene fatty alcohol ethers. They are widely used as emulsifiers, solubilizers, and wetting agents in various industries, including pharmaceuticals, cosmetics, and research.[3] The performance of Brij surfactants can be tailored by varying the length of both the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain.

Performance Data Comparison

SurfactantChemical StructureMolecular Weight ( g/mol )HLB ValueCritical Micelle Concentration (CMC) (mM)
2-Octadecoxyethanol C18H37(OCH2CH2)OH314.55~3.6 (Calculated)Data not available
Brij S2 (Steareth-2) C18H37(OCH2CH2)2OH~358.64.9[4]Data not available
Brij L4 (Laureth-4) C12H25(OCH2CH2)4OH~362.59.7[5][6]Data not available
Brij 58 (Ceteth-20) C16H33(OCH2CH2)20OH~112215.7[7][8]0.007 - 0.077[7]
Brij 35 (Laureth-23) C12H25(OCH2CH2)23OH~1199.516.9[8]~0.1
Brij 78 (Steareth-20) C18H37(OCH2CH2)20OH~115215.3Data not available
Brij 98 (Oleth-20) C18H35(OCH2CH2)20OH~115015.3Data not available

Note: The HLB value for 2-Octadecoxyethanol was calculated using the Griffin method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the molecular mass of the whole molecule. This is an estimated value and may differ from experimentally determined values.

Key Performance Characteristics

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a crucial parameter for selecting a surfactant for a specific application, particularly for emulsification. Surfactants with low HLB values (typically 3-6) are more lipophilic and are good water-in-oil (W/O) emulsifiers, while those with high HLB values (8-18) are more hydrophilic and are suitable for oil-in-water (O/W) emulsions.

  • 2-Octadecoxyethanol , with a calculated HLB of approximately 3.6, is expected to be a highly lipophilic surfactant, making it a potential candidate for stabilizing W/O emulsions.

  • Brij surfactants offer a wide range of HLB values. For example, Brij S2 has a low HLB of 4.9, suitable for W/O emulsions, while Brij 58 and Brij 35 have high HLB values of 15.7 and 16.9, respectively, making them excellent O/W emulsifiers.[4][7][8]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. A lower CMC value indicates a more efficient surfactant in terms of surface tension reduction and solubilization at lower concentrations.

  • Brij surfactants exhibit a range of CMC values. For instance, Brij 58 has a very low CMC, in the range of 0.007 - 0.077 mM, indicating its high efficiency in forming micelles.[7]

Surface Tension Reduction

The primary function of a surfactant is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids.

  • 2-Octadecoxyethanol , due to its amphiphilic nature, is expected to be effective at reducing the surface tension of water.

  • Brij surfactants are known for their excellent surface tension reducing properties. For example, aqueous solutions of Brij 58 can significantly decrease the surface tension of water to around 39 mN/m.[9]

Experimental Protocols

To enable a direct and quantitative comparison of 2-Octadecoxyethanol and Brij surfactants, the following experimental protocols are provided.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which surfactant molecules begin to form micelles in an aqueous solution.

Methodology:

  • Prepare a stock solution of the surfactant (e.g., 10 mM) in deionized water.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations spanning the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Tensiometer Tensiometer Serial Dilutions->Tensiometer Plot Data Plot Data Tensiometer->Plot Data Determine CMC Determine CMC Plot Data->Determine CMC

Figure 1: Experimental workflow for CMC determination.
Evaluation of Emulsion Stability by Turbidity Measurement

Objective: To assess the ability of a surfactant to stabilize an oil-in-water (O/W) or water-in-oil (W/O) emulsion over time.

Methodology:

  • Prepare an emulsion by homogenizing a mixture of oil, water, and the surfactant at a specific concentration.

  • Immediately after preparation, and at regular time intervals (e.g., every 30 minutes for several hours), measure the turbidity of the emulsion using a turbidimeter or a spectrophotometer at a fixed wavelength (e.g., 600 nm).

  • A stable emulsion will exhibit a relatively constant turbidity over time, while an unstable emulsion will show a significant change in turbidity due to creaming, flocculation, or coalescence.[10][11][12]

  • Plot turbidity as a function of time to compare the stability of emulsions prepared with different surfactants.

Logical Relationship Diagram

The selection of a suitable surfactant for a specific application often involves considering a cascade of properties. The following diagram illustrates the logical relationship between the fundamental properties of a surfactant and its performance in a key application like emulsification.

G Surfactant_Structure Surfactant Structure Hydrophobic_Chain_Length Hydrophobic Chain Length Surfactant_Structure->Hydrophobic_Chain_Length Hydrophilic_Head_Group Hydrophilic Head Group Size Surfactant_Structure->Hydrophilic_Head_Group HLB HLB Value Hydrophobic_Chain_Length->HLB CMC Critical Micelle Concentration (CMC) Hydrophobic_Chain_Length->CMC Hydrophilic_Head_Group->HLB Emulsion_Type Emulsion Type (O/W or W/O) HLB->Emulsion_Type Surface_Tension_Reduction Surface Tension Reduction CMC->Surface_Tension_Reduction Emulsion_Stability Emulsion Stability Surface_Tension_Reduction->Emulsion_Stability Emulsion_Type->Emulsion_Stability

References

Assessing the Biocompatibility of 2-(Octadecyloxy)ethanol for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in the formulation of safe and effective in vivo drug delivery systems. This guide provides a comparative assessment of the biocompatibility of 2-(Octadecyloxy)ethanol against commonly used solubilizing agents: Polyethylene Glycol (PEG), Polysorbate 80 (Tween 80), and Cremophor EL. Due to a lack of publicly available in vivo biocompatibility data for this compound, this document outlines the necessary experimental evaluations and provides a framework for comparison against established alternatives.

This compound, an amphiphilic compound with surfactant properties, holds promise for enhancing the solubility and bioavailability of hydrophobic drugs.[1] However, a thorough evaluation of its biocompatibility is essential before its adoption in in vivo studies. This guide details the standard assays required to assess key biocompatibility parameters: cytotoxicity, hemolysis, acute toxicity, and inflammatory response. The available data for PEG, Polysorbate 80, and Cremophor EL are presented to serve as a benchmark for the toxicological profile that needs to be established for this compound.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data for the selected solubilizing agents. It is important to note that the biocompatibility of these excipients can be influenced by factors such as molecular weight (in the case of PEGs), concentration, route of administration, and the presence of impurities.

Table 1: Comparison of Acute Toxicity

CompoundAnimal ModelRoute of AdministrationLD50Citation
This compound Data Not AvailableData Not AvailableData Not Available
Polyethylene Glycol (PEG 400)Rat (oral)Oral44 g/kg[2]
Polysorbate 80 (Tween 80)Mouse (oral)Oral25,000 mg/kg[3]
Rat (intraperitoneal)Intraperitoneal6804 mg/kg[3]
Rat (intravenous)Intravenous1790 mg/kg[3]
Cremophor ELData Not AvailableData Not AvailableData Not Available

Table 2: Hemolytic Potential

CompoundAssay ConditionsHemolytic ActivityCitation
This compound Data Not AvailableData Not Available
Polyethylene Glycol (PEG)In vitroLow hemolytic potential[4]
Polysorbate 80 (Tween 80)In vitroCan induce hemolysis[5]
Cremophor ELIn vivoAssociated with erythrocyte aggregation[6]

Table 3: In Vitro Cytotoxicity

CompoundCell LineEndpointCytotoxic ConcentrationCitation
This compound Data Not AvailableData Not AvailableData Not Available
EthanolHuman HepatocytesIC50 (24 hr)125-819 mM[7]
HepG2 E9 (expresses CYP2E1)Cell ViabilityStarting at 10 mM[8]
Polysorbate 80 (Tween 80)LO2 cellsCytotoxicityPSD component showed highest cytotoxicity[5]
Cremophor ELhCMEC/D3 endothelial cellsCell ViabilityToxic at ≥ 0.1 mg/mL[9]
Caco-2 epithelial cellsCell ViabilityToxic at ≥ 5 mg/mL[9]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below to guide the assessment of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that reduces the viability of cultured cells by 50% (IC50).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, NIH/3T3) in a 96-well plate at a predetermined optimal density and culture for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and the comparator excipients in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.[7][10]

In Vitro Hemolysis Assay

Objective: To evaluate the potential of the test compound to damage red blood cells, leading to the release of hemoglobin.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a relevant species (e.g., human, rat) using an anticoagulant.

  • Preparation of Red Blood Cell (RBC) Suspension: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs with phosphate-buffered saline (PBS) and resuspend to a specific concentration (e.g., 2%).

  • Treatment: Prepare serial dilutions of this compound and comparator excipients in PBS.

  • Incubation: Mix the RBC suspension with the test compound solutions and incubate at 37°C for a defined period (e.g., 1-4 hours). Include a negative control (PBS) and a positive control (e.g., Triton X-100 for 100% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Data Analysis: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm). Calculate the percentage of hemolysis relative to the positive control.[11]

Acute Systemic Toxicity Study (LD50)

Objective: To determine the median lethal dose (LD50) of the test compound, providing an indication of its short-term poisoning potential.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., mice or rats) of a specific strain, sex, and age.

  • Dose Administration: Administer graded doses of this compound and comparator excipients to different groups of animals via a clinically relevant route (e.g., oral, intravenous, intraperitoneal). Include a control group receiving the vehicle.

  • Observation: Observe the animals for a specified period (typically 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight. Record the number of mortalities in each group.

  • Data Analysis: Analyze the dose-response data using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value.

  • Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.

Inflammatory Response Evaluation

Objective: To assess the potential of the test compound to induce an inflammatory response in vivo.

Methodology:

  • Animal Model and Administration: Administer a sub-lethal dose of this compound and comparator excipients to animals via the intended clinical route.

  • Sample Collection: At various time points post-administration, collect blood samples and relevant tissues (e.g., liver, spleen, lungs).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum or tissue homogenates using methods like ELISA or multiplex bead arrays.

  • Histopathology: Process the collected tissues for histopathological examination to look for signs of inflammation, such as immune cell infiltration.

  • Mechanism of Action (Optional): In vitro studies using immune cells (e.g., macrophages) can be conducted to investigate the underlying signaling pathways, such as the activation of Toll-like receptors (TLRs) and the NF-κB pathway.[12][13]

Visualizing Experimental Workflows and Relationships

To further clarify the assessment process and the relationships between biocompatibility parameters, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Biocompatibility Profile Cytotoxicity Cytotoxicity Assay (MTT) Acute_Toxicity Acute Toxicity (LD50) Cytotoxicity->Acute_Toxicity Initial Safety Hemolysis Hemolysis Assay Hemolysis->Acute_Toxicity Blood Compatibility Inflammatory_Response Inflammatory Response Acute_Toxicity->Inflammatory_Response Sub-lethal Dosing Decision Assess Suitability for In Vivo Studies Acute_Toxicity->Decision Inflammatory_Response->Decision

Caption: Experimental workflow for assessing the in vivo biocompatibility of a novel excipient.

Inflammatory_Pathway Excipient Excipient TLR Toll-like Receptor (TLR) Excipient->TLR MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: A simplified signaling pathway for excipient-induced inflammatory response.

Caption: Logical relationship of the biocompatibility profiles of the compared excipients.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-(Octadecyloxy)ethanol is paramount for ensuring product quality, stability, and for use in various research and development applications. The cross-validation of analytical methods is a critical step to guarantee consistent and reproducible results across different laboratories and techniques. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical method often involves a trade-off between sensitivity, precision, and sample throughput. The following table summarizes typical performance metrics for the three analytical methods based on the analysis of this compound. The data presented here is a representative compilation derived from literature on similar long-chain alkoxyethanols and general capabilities of the techniques.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL~0.5% (w/w)
Linearity (r²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (%RSD) < 5%< 3%< 2%
Sample Throughput ModerateHighLow to Moderate
Derivatization Required Often RecommendedNoNo

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical results. Below are summarized experimental protocols for the compared methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of semi-volatile compounds like this compound, often requiring derivatization to improve volatility and peak shape.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

    • To a 1 mL aliquot of the sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the analysis of less volatile and thermally labile compounds, offering high sensitivity and selectivity without the need for derivatization.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and isopropanol to achieve a concentration of 100 µg/mL.

    • Further dilute with the mobile phase to fall within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Source Temperature: 350°C.

    • IonSpray Voltage: 5500 V.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that relies on the direct relationship between the signal intensity and the number of protons contributing to that signal. It requires a certified internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

    • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the logical workflows for the cross-validation process and the individual analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Prep Homogeneous Sample Batch GCMS GC-MS Analysis Prep->GCMS HPLCMS HPLC-MS Analysis Prep->HPLCMS qNMR qNMR Analysis Prep->qNMR DataGC GC-MS Results GCMS->DataGC DataHPLC HPLC-MS Results HPLCMS->DataHPLC DataNMR qNMR Results qNMR->DataNMR Compare Statistical Comparison (e.g., t-test, ANOVA) DataGC->Compare DataHPLC->Compare DataNMR->Compare Conclusion Method Equivalency Assessed Compare->Conclusion GCMS_Workflow Sample Sample Solution Derivatization Derivatization (Silylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection (SIM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification HPLCMS_Workflow Sample Sample Solution Filtration Filtration (0.22 µm) Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS (MS/MS) Detection (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification qNMR_Workflow Sample Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition NMR Data Acquisition (High-field NMR) Dissolution->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity/Concentration Calculation Integration->Calculation

The Influence of 2-(Octadecyloxy)ethanol on Lipid Bilayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction of 2-(Octadecyloxy)ethanol with lipid bilayers, a crucial aspect for its application in drug delivery and formulation. Due to the limited direct simulation studies on this compound, this document leverages experimental data on analogous compounds and extensive simulation and experimental findings for other relevant molecules to offer a comprehensive overview.

Introduction to this compound and its Membrane Interactions

This compound is a long-chain ether alcohol. Its amphiphilic nature, with a long hydrophobic octadecyl chain and a hydrophilic ethanol headgroup, suggests a strong affinity for lipid bilayers. Such molecules are known to intercalate into the membrane, potentially altering its structural and dynamic properties.[1][2] Ether lipids, in general, are known to be major structural components of cell membranes, influencing membrane fluidity and dynamics.[2] The ether linkage, in contrast to the more common ester bond in phospholipids, facilitates stronger intermolecular hydrogen bonding between headgroups.[2]

The primary mechanism by which such long-chain alcohols are thought to enhance skin penetration is by extracting lipids from the stratum corneum, thereby reducing the barrier function of the skin.[3]

Comparative Analysis of Membrane Interactions

To understand the potential effects of this compound, we compare its expected behavior with that of well-studied short-chain and long-chain alcohols.

Data Presentation: Quantitative Effects on Lipid Bilayer Properties

The following tables summarize key findings from experimental and simulation studies on the effects of various alcohols on lipid bilayer properties. This comparative data provides a framework for predicting the behavior of this compound.

Table 1: Effect of Alcohols on Lipid Bilayer Structural Parameters

MoleculeLipid Bilayer CompositionMethodChange in Bilayer ThicknessChange in Area per LipidReference
EthanolDMPCX-ray & Neutron Scattering--[4]
EthanolDPPC/POPCMD SimulationDecreaseSlight Increase[5]
Long-chain alcohols (C10-C18)DOPCNeutron DiffractionStronger dependence on alcohol tail lengthIncrease[1]
Long-chain alcohols (C12-C24)DSPCMD SimulationDependent on composition and alcohol lengthDependent on composition and alcohol length[6]

Table 2: Effect of Alcohols on Lipid Bilayer Dynamics and Permeability

MoleculeLipid Bilayer CompositionMethodEffect on Membrane FluidityEffect on PermeabilityReference
EthanolDMPCNeutron ScatteringHigher order in gel phase, no effect in fluid phaseEnhanced[4]
EthanolSupported Lipid Bilayer (DOPC/Cholesterol/Sphingomyelin)Fluorescence MicroscopyIncreased then decreased with concentration-[7]
n-ButanolSupported Lipid Bilayer (DOPC/Cholesterol/Sphingomyelin)Fluorescence MicroscopyIncreased then decreased with concentration-[7]
Long-chain alcohols (C1-C16)-Fluorescence AssayPotency increases with chain length, then levels off-[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the interaction of molecules with lipid bilayers.

Protocol 1: Membrane Fluidity Measurement using Fluorescence Anisotropy

Objective: To determine changes in membrane fluidity upon the addition of a test compound.

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.[10][11][12]

Materials:

  • Liposomes or isolated cell membranes

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH))

  • Luminescence spectrometer with polarization filters

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Probe Incorporation: Incubate the liposomes or membranes with the fluorescent probe (e.g., 1 µM DPH) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the probe to partition into the lipid bilayer.[10]

  • Addition of Test Compound: Add the test compound (e.g., this compound) at various concentrations to the probe-labeled membrane suspension.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., for DPH, excitation at 360 nm and emission at 430 nm).[11]

    • Measure the fluorescence intensities parallel (Ivv) and perpendicular (Ivh) to the plane of the polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is the instrument-specific correction factor.[10]

  • Data Analysis: Plot the fluorescence anisotropy as a function of the test compound concentration. A decrease in 'r' indicates an increase in membrane fluidity.

Protocol 2: Lipid Bilayer Permeability Assay using Vesicle Swelling

Objective: To assess the permeability of a lipid bilayer to a specific solute in the presence of a test compound.

Principle: The permeability of a vesicle membrane to a solute can be determined by monitoring the change in vesicle volume in response to an osmotic gradient. This change can be tracked by the dequenching of a fluorescent dye encapsulated within the vesicles.[13]

Materials:

  • Giant Unilamellar Vesicles (GUVs) or Large Unilamellar Vesicles (LUVs)

  • Encapsulated fluorescent dye (e.g., calcein)

  • Stopped-flow fluorometer

  • Hyperosmotic and iso-osmotic buffer solutions

Procedure:

  • Vesicle Preparation: Prepare GUVs or LUVs with the desired lipid composition, encapsulating a high concentration of a self-quenching fluorescent dye like calcein.

  • Removal of External Dye: Remove the non-encapsulated dye from the vesicle suspension using size-exclusion chromatography.

  • Permeability Measurement:

    • Rapidly mix the vesicle suspension with a hyperosmotic solution containing the solute of interest in a stopped-flow apparatus.

    • Monitor the increase in fluorescence intensity over time. The influx of the solute and water causes the vesicles to swell, leading to the dequenching of the encapsulated dye and an increase in fluorescence.[13]

  • Data Analysis: The initial rate of fluorescence increase is proportional to the permeability of the membrane to the solute. The permeability coefficient can be calculated by fitting the fluorescence data to a suitable model.[13]

Mandatory Visualization: Molecular Dynamics Simulation Workflow

MD_Simulation_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Define System Components (Lipid, Water, Molecule) build Build Lipid Bilayer start->build solvate Solvate with Water build->solvate add_mol Insert Molecule of Interest solvate->add_mol neutralize Add Ions to Neutralize add_mol->neutralize minimize Energy Minimization neutralize->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production traj Trajectory Analysis production->traj props Calculate Properties: - Area per Lipid - Bilayer Thickness - Order Parameters - Diffusion Coefficients - Free Energy Profiles traj->props interpret Interpret Results props->interpret

Caption: General workflow for a molecular dynamics simulation study.

Conclusion

While direct simulation studies on this compound are lacking, by comparing its structure to well-characterized molecules, we can infer its likely effects on lipid bilayers. It is expected to partition into the membrane, potentially increasing fluidity and permeability, effects that are chain-length dependent for long-chain alcohols.[8][9] The provided experimental protocols offer a robust framework for empirically determining these effects. Future molecular dynamics simulations, following the outlined workflow, will be invaluable in elucidating the precise molecular-level interactions of this compound with lipid bilayers, aiding in the rational design of advanced drug delivery systems.

References

A Head-to-Head Comparison of 2-(Octadecyloxy)ethanol Grades for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the quality of each component is paramount to the efficacy and safety of the final therapeutic product. 2-(Octadecyloxy)ethanol, a versatile amphiphilic ether alcohol, is a key excipient in the formulation of lipid nanoparticles (LNPs) and other drug delivery vehicles.[1][2] Its dual hydrophobic and hydrophilic nature makes it an effective surfactant and stabilizer.[1][2] This guide provides a head-to-head comparison of different grades of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate grade for their specific application.

While specific product grades and their corresponding specifications can vary between manufacturers, this guide will compare a typical Standard Grade (≥98% purity) with a High Purity Grade (≥99.5% purity) to illustrate the key differences in their physicochemical properties and potential performance implications.

Physicochemical Properties: A Comparative Analysis

The purity and impurity profile of this compound can significantly impact the stability, efficacy, and safety of a drug formulation. The following table summarizes the key physicochemical properties of a Standard Grade versus a High Purity Grade of this excipient.

PropertyStandard Grade (≥98%)High Purity Grade (≥99.5%)Test Method
Appearance White to off-white solidWhite solidVisual Inspection
Purity (by GC) ≥98.0%≥99.5%Gas Chromatography
Related Substances ≤2.0%≤0.5%GC-MS
Water Content (Karl Fischer) ≤0.5%≤0.1%Karl Fischer Titration
Melting Point 48-53 °C50-53 °CDSC
Molecular Formula C₂₀H₄₂O₂C₂₀H₄₂O₂-
Molecular Weight 314.55 g/mol 314.55 g/mol -
CAS Number 2136-72-32136-72-3-

The Impact of Purity on Performance in Drug Delivery

The seemingly small percentage differences in purity between grades can have a significant impact on the performance of this compound in a drug delivery system.

Standard Grade (≥98%): This grade is suitable for a range of applications, including cosmetics and as a general-purpose surfactant.[1] However, the higher percentage of related substances could potentially:

  • Affect Stability: Impurities can act as catalysts for degradation reactions, reducing the shelf-life of the formulation.

  • Influence Particle Size and Polydispersity: The presence of other long-chain alcohols or ethers could interfere with the self-assembly of lipid nanoparticles, leading to a broader particle size distribution.

  • Introduce Variability: Batch-to-batch variability in the impurity profile can lead to inconsistencies in the performance of the final drug product.

High Purity Grade (≥99.5%): This grade is recommended for pharmaceutical applications, particularly in parenteral formulations where safety and consistency are critical. The benefits of using a high purity grade include:

  • Enhanced Stability: A lower impurity profile minimizes the risk of side reactions, leading to a more stable drug product.

  • Consistent Particle Characteristics: The high purity of the excipient contributes to more uniform and reproducible lipid nanoparticle formation.

  • Reduced Risk of Toxicity: Minimizing unknown impurities reduces the potential for adverse biological reactions.

Experimental Protocols

To ensure the quality and performance of this compound, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

Purity Determination and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the purity of this compound and to identify and quantify any related substances.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Reagents:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Hexane)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Data Analysis: Identify the main peak corresponding to this compound. Calculate the area percentage of this peak to determine the purity. Identify and quantify any other peaks as related substances.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the identity of the material by comparing its infrared spectrum to that of a reference standard.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum.

  • Place a small amount of the this compound sample directly on the ATR crystal.

  • Record the infrared spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: The spectrum should exhibit characteristic peaks for O-H stretching (around 3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-O stretching (around 1100 cm⁻¹).

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal behavior of the material.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 3-5 mg of the this compound sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from 25 °C to 80 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak of the endothermic event, which corresponds to the melting of the material.

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in quality assessment and the functional role of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_proc Material Procurement & Initial Assessment cluster_analysis Analytical Characterization cluster_decision Performance Evaluation & Selection Sample_A Standard Grade (≥98%) Visual_Inspection Visual Inspection (Appearance, Color) Sample_A->Visual_Inspection Sample_B High Purity Grade (≥99.5%) Sample_B->Visual_Inspection GC_MS Purity & Impurity Profile (GC-MS) Visual_Inspection->GC_MS FTIR Identity Confirmation (FTIR) Visual_Inspection->FTIR DSC Thermal Properties (DSC) Visual_Inspection->DSC KF Water Content (Karl Fischer) Visual_Inspection->KF Data_Comparison Data Comparison & Specification Check GC_MS->Data_Comparison FTIR->Data_Comparison DSC->Data_Comparison KF->Data_Comparison Formulation_Study Formulation Performance (e.g., LNP formation) Data_Comparison->Formulation_Study Final_Selection Grade Selection for Target Application Formulation_Study->Final_Selection

Caption: Experimental workflow for comparing different grades of this compound.

LNP_Drug_Delivery cluster_LNP Lipid Nanoparticle (LNP) cluster_Cell Target Cell LNP LNP Drug Drug Lipid Cationic Lipid PEG_Lipid PEG-Lipid Octadecyloxyethanol This compound (Helper Lipid) Cholesterol Cholesterol Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Binding & Endocytosis Endosome Endosome Cell_Membrane->Endosome 2. Internalization Drug_Release Drug Release Endosome->Drug_Release 3. Endosomal Escape Cytoplasm Cytoplasm Drug_Release->Cytoplasm 4. Therapeutic Action

References

Comparative Analysis of Ether Lipid Cytotoxicity on Human Cell Lines: A Contextual Overview for 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is a cornerstone of preclinical assessment. This guide provides a comparative overview of the cytotoxic effects of ether lipids on human cell lines, offering a contextual framework for the evaluation of 2-(Octadecyloxy)ethanol. It is important to note that, at the time of this publication, specific experimental data on the cytotoxicity of this compound on human cell lines is not available in the peer-reviewed scientific literature. Therefore, this guide leverages data from structurally related ether lipids and glycol ethers to provide a relevant comparative landscape.

Introduction to this compound and Related Compounds

This compound is a long-chain alkyl ether, a class of compounds known as ether lipids. These molecules are characterized by an ether linkage between a long alkyl chain and a glycerol or ethylene glycol backbone. Certain ether lipids have demonstrated selective toxicity towards cancer cells, making them an area of interest in oncology research. Their proposed mechanism of action often involves interactions with the plasma membrane, leading to disruptions in membrane integrity and signaling pathways. Given the absence of direct data for this compound, this guide will draw comparisons with other well-studied ether lipids and shorter-chain glycol ethers to infer potential cytotoxic profiles and guide future experimental design.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various ether lipids and glycol ethers on different human cell lines. This data, gathered from multiple studies, illustrates the range of potencies and cell line sensitivities observed for compounds structurally related to this compound.

Compound/Product NameCell Line(s)AssayEndpointResult
Thioether lysophospholipid BM 41.440 Neuroblastoma cellsNot specifiedID50~10 µg/ml (24h), ~1 µg/ml (1 week)
Alkyl-lysophospholipid derivative (ALP) ET-18-OCH3 Various human tumorsHuman Tumor Clonogenic Assay (HTCA)Colony formation suppressionEffective at suppressing colony formation
Ether-linked lipoidal amine CP-46,665 Various human tumorsHuman Tumor Clonogenic Assay (HTCA)Colony formation suppression85% response rate at 10 µg/ml (continuous exposure)
2-Butoxyethanol Molt3 (human leukemia)Trypan blue uptake, flow cytometry, DNA electrophoresisApoptosisInduced apoptosis at 20 mM after 72h
2-Butoxyethanol NB4 (human promyelocytic leukemia)Not specifiedIC505 mM (6h), 0.1 mM (96h)
2-Phenoxyethanol SH-SY5Y (human neuroblastoma)LDH release, MTT reductionCytotoxicityIncreased LDH release and decreased MTT reduction (5-25 mM, 24h)
2-Isopropoxyethanol SH-SY5Y (human neuroblastoma)LDH release, MTT reductionCytotoxicityIncreased LDH release and attenuated MTT reduction (1-25 mM)

Experimental Protocols

The assessment of a compound's cytotoxicity is fundamental to its preclinical evaluation. Below are detailed methodologies for common in vitro cytotoxicity assays that are applicable for testing compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the water-soluble MTT to a water-insoluble formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this incubation, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage relative to a positive control (cells treated with a lysis buffer).

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Human Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Incubate Cells with Compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment assay_choice Select Assay (e.g., MTT, LDH) treatment->assay_choice incubation Assay-specific Incubation assay_choice->incubation measurement Measure Absorbance incubation->measurement viability_calc Calculate Percent Viability measurement->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

In Vitro Cytotoxicity Testing Workflow

Signaling_Pathway compound This compound membrane Cell Membrane Interaction compound->membrane disruption Membrane Fluidity Alteration membrane->disruption signaling Disruption of Membrane-Bound Signaling Proteins membrane->signaling apoptosis Induction of Apoptosis disruption->apoptosis signaling->apoptosis cell_death Cell Death apoptosis->cell_death

Hypothetical Signaling Pathway for Ether Lipid Cytotoxicity

Conclusion

While direct experimental evidence for the cytotoxicity of this compound on human cell lines is currently lacking, the data from related ether lipids and glycol ethers suggest that this class of compounds can exhibit significant cytotoxic effects, often in a cell-line-dependent manner. The provided experimental protocols for standard cytotoxicity assays offer a clear path forward for researchers wishing to investigate the in vitro activity of this compound. The visualized workflow and hypothetical signaling pathway serve as conceptual tools to guide such research. Future studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound to determine its potential as a therapeutic agent.

Safety Operating Guide

Proper Disposal Procedures for 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(Octadecyloxy)ethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is an amphiphilic molecule, meaning it possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) properties.[1][2] Due to its long hydrocarbon chain, it has low solubility in water.[2] While specific hazard data is limited, compounds with similar structures (long-chain alcohol ethers) may cause skin and eye irritation. It is crucial to handle this chemical with appropriate care to minimize exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

Protection TypeRecommended EquipmentStandards & Specifications
Eye/Face Protection Chemical splash goggles and a face shield.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A chemically resistant lab coat or apron must be worn. Gloves should be inspected before each use.Must comply with EN 374 (EU) or ASTM F739 (US).
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge may be required if handling outside a fume hood or if vapors are generated.Consult your institution's EHS for specific requirements.
Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's EHS.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a chemical fume hood, keep the sash at the appropriate height.

  • Containment: For small spills, contain the liquid using an absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb flammable substances.

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools.

  • Disposal of Cleanup Materials: Place all contaminated materials, including gloves and absorbent pads, into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

Step 1: Waste Determination

The first step is to determine if the waste is hazardous.[6] Although this compound is not specifically listed as a hazardous waste, it may be considered hazardous based on its characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity). A trained professional, such as a member of your EHS team, should make the final hazardous waste determination.[7]

Step 2: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS.

  • Collect the waste in a designated, compatible container. For example, do not store acidic or basic waste in metal containers.[8]

Step 3: Container Requirements

  • The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid.

  • The container must remain closed except when adding waste.

Step 4: Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound" (no abbreviations or formulas)

  • The accumulation start date (the date the first drop of waste was added to the container)

  • An indication of the hazards (e.g., "Irritant")

Step 5: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[3]

  • Ensure the storage area has secondary containment to capture any potential leaks.

The amount of hazardous waste your laboratory can accumulate and the duration of storage depends on your facility's generator status, as defined by the EPA.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days[9]

Step 6: Disposal Pickup

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash. A licensed hazardous waste transporter must handle the final disposal.[3]

Experimental Workflow and Diagrams

Disposal Decision Workflow for this compound

The following diagram illustrates the procedural steps for the proper disposal of this compound waste in a laboratory setting.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage cluster_2 Final Disposal A Generate this compound Waste B Perform Hazardous Waste Determination (Consult EHS) A->B C Non-Hazardous Waste B->C No D Hazardous Waste B->D Yes K Follow Institutional Protocol for Non-Hazardous Waste C->K E Select Compatible Container D->E F Label Container Correctly - 'Hazardous Waste' - Chemical Name - Accumulation Date - Hazards E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Monitor Accumulation Time & Volume Limits G->H I Request EHS Pickup H->I Limits Approaching J Licensed Transporter Disposes of Waste I->J

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Octadecyloxy)ethanol. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established best practices for laboratory safety and information from safety data sheets (SDS) of chemically similar compounds.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[1][2][3]
Hand Protection Chemical-resistant gloves are mandatory. Gloves must be inspected for integrity before each use. Proper glove removal technique should be followed to avoid skin contamination.[4]
Skin and Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, impervious clothing or a chemical-resistant apron should be worn.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or if aerosols may be generated, a suitable respirator should be used.[1]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Preventing Contact: Avoid direct contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[4][5]

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a dedicated, labeled, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] The container must have a secure, leak-proof cap.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[6]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[6] Keep the container closed except when adding waste.[6]

  • Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6] Do not dispose of this chemical down the drain.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Access to Safety Shower & Eyewash B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D Proceed to Handling E Perform Experimental Work D->E F Segregate & Collect Hazardous Waste E->F Generate Waste I Doff PPE & Wash Hands E->I G Label Waste Container Correctly F->G H Store Waste in Designated Area G->H J Arrange for Professional Disposal H->J I->J Initiate Disposal

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.